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  • Product: MTC420
  • CAS: 2088930-66-7

Core Science & Biosynthesis

Foundational

Technical Guide: MTC420 – Respiratory Chain Interception in M. tuberculosis

The following technical guide details the pharmacological profile, mechanism of action, and experimental validation of MTC420 , a novel energetic inhibitor targeting Mycobacterium tuberculosis. Executive Summary MTC420 (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action, and experimental validation of MTC420 , a novel energetic inhibitor targeting Mycobacterium tuberculosis.

Executive Summary

MTC420 (Compound 42a) is a highly potent, synthetic quinolinone derivative designed to dismantle the bioenergetic machinery of Mycobacterium tuberculosis (Mtb).[1][2] Unlike conventional antibiotics that target cell wall synthesis (e.g., Isoniazid) or transcription (e.g., Rifampicin), MTC420 operates as a respiratory poison .

It specifically inhibits Type II NADH Dehydrogenase (NDH-2) , a critical non-proton-pumping enzyme in the mycobacterial electron transport chain (ETC). By blocking electron flow at this entry point, MTC420 collapses the proton motive force (PMF) and arrests ATP synthesis. Its efficacy against both replicating and hypoxic (non-replicating) Mtb strains makes it a premier candidate for sterilizing multidrug-resistant (MDR) infections.

Chemical Architecture & Properties

MTC420 represents the optimization of the quinolone scaffold, moving beyond the "privileged pharmacophore" status of antimalarials to specific antitubercular activity.[1][2][3]

FeatureSpecification
Compound Name MTC420 (Internal Code: 42a)
IUPAC Name 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one
Chemical Class 5,7-difluoro-4-quinolone
Molecular Formula C₂₀H₁₆F₄N₂O
Molecular Weight 376.35 g/mol
Key Structural Motif Gem-difluoropyrrolidine side chain : Enhances metabolic stability and lipophilicity.C3-Methyl group : Critical for steric fit within the NDH-2 quinone-binding pocket.[4]
Solubility Soluble in DMSO; poor aqueous solubility (requires formulation for in vivo use).

Mechanism of Action (MOA): The Bioenergetic Collapse

MTC420 functions as a competitive inhibitor of the menaquinone binding site on NDH-2.

The Target: NDH-2

Mammalian mitochondria utilize Complex I (NDH-1) for NADH oxidation. In contrast, Mtb relies heavily on NDH-2 (encoded by ndh), a single-subunit flavoenzyme that does not pump protons but is essential for maintaining the NAD⁺ pool required for the tricarboxylic acid (TCA) cycle. This divergence makes NDH-2 an ideal drug target with low potential for host toxicity.

The Cascade of Failure
  • Enzymatic Blockade: MTC420 binds to NDH-2, preventing the transfer of electrons from NADH to the menaquinone (MQ) pool.

  • Redox Arrest: The accumulation of NADH and depletion of NAD⁺ stalls the TCA cycle and other dehydrogenases.

  • PMF Collapse: Without electron flow to downstream oxidases (Cytochrome bd or bcc-aa3), protons are not pumped across the membrane.

  • ATP Depletion: The F1F0-ATP synthase ceases function due to the lack of a proton gradient, leading to bacterial cell death.

Pathway Visualization

The following diagram illustrates the interception point of MTC420 within the Mtb ETC.

MTC420_Mechanism NADH NADH NDH2 Target: NDH-2 (NADH Dehydrogenase II) NADH->NDH2 e- Input NAD NAD+ NDH2->NAD Oxidation MQ Menaquinone (MQ Pool) NDH2->MQ e- Transfer (Blocked) MTC420 MTC420 (Inhibitor) MTC420->NDH2 Inhibits MQH2 Menaquinol (MQH2) MQ->MQH2 Reduction CytBC1 Cyt bcc-aa3 Supercomplex MQH2->CytBC1 CytBD Cyt bd Oxidase MQH2->CytBD PMF Proton Motive Force (PMF) CytBC1->PMF H+ Pumping ATP ATP Synthase (F1F0) PMF->ATP Drives ATP Synthesis

Figure 1: MTC420 intercepts electron flow at NDH-2, preventing menaquinone reduction and collapsing the bioenergetic gradient.

Experimental Protocols for Validation

To validate MTC420 activity, researchers must demonstrate specific inhibition of the respiratory chain rather than general cytotoxicity.

Protocol A: Inverted Membrane Vesicle (IMV) Assay

This assay isolates the respiratory machinery to verify direct enzymatic inhibition.

  • Objective: Determine IC50 against NDH-2 activity.

  • Reagents: Mtb membrane vesicles (prepared via French press), NADH, DCIP (2,6-dichlorophenolindophenol, electron acceptor), MTC420 stock (DMSO).

Step-by-Step:

  • Preparation: Dilute Mtb IMVs to 0.1 mg/mL protein concentration in assay buffer (50 mM KPi, pH 7.0, 2 mM MgCl₂).

  • Incubation: Add MTC420 (0.1 nM – 10 µM) to wells. Incubate for 10 minutes at 37°C.

  • Activation: Initiate reaction by adding 100 µM NADH and 60 µM DCIP.

  • Measurement: Monitor the reduction of DCIP spectrophotometrically at 600 nm (loss of blue color) for 5 minutes.

  • Calculation: Rate of DCIP reduction corresponds to electron flow. Plot % inhibition vs. Log[MTC420] to derive IC50.

Protocol B: MABA (Microplate Alamar Blue Assay)

A whole-cell phenotypic screen to assess bactericidal efficacy.

  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Strain: H37Rv (reference) and clinical MDR isolates.

Step-by-Step:

  • Culture: Grow Mtb to mid-log phase (OD₆₀₀ ~0.6). Dilute to ~10⁵ CFU/mL in 7H9 media.

  • Plating: Add 100 µL culture to 96-well plates containing serial dilutions of MTC420.

  • Incubation: Incubate for 7 days at 37°C.

  • Development: Add 20 µL Alamar Blue (resazurin) and 12 µL Tween 80. Incubate 24h.

  • Readout: Fluorescence (Ex 530nm / Em 590nm). Pink color indicates viable cells; blue indicates death.

Validation Workflow

The following logic flow ensures the observed killing is due to the specific mechanism.

Validation_Workflow Start Start: MTC420 Candidate Step1 Whole Cell Screen (MABA) Does it kill Mtb? Start->Step1 Step2 Mammalian Cytotoxicity (Vero Cells) Is it toxic to host? Step1->Step2 If MIC < 1µM Step3 IMV Enzymatic Assay Does it inhibit NADH oxidation? Step2->Step3 If Selectivity Index > 10 Step4 Oxygen Consumption Rate (Seahorse) Does OCR drop acutely? Step3->Step4 If IC50 < MIC Decision Candidate Validated? Step4->Decision

Figure 2: Logical validation pipeline for confirming MTC420's respiratory targeting mechanism.

Data Summary: Potency Profile

MTC420 exhibits a distinct profile characterized by high potency against hypoxic (non-replicating) bacteria, a state where traditional drugs often fail.

MetricValueSignificance
Mtb H37Rv IC50 ~525 nMPotent inhibition of replicating strains.
Wayne Model IC50 ~76 nMSuperior efficacy in hypoxic/dormant states (Target is essential in hypoxia).
MDR Clinical Isolates ~140 nMNo cross-resistance with Isoniazid or Rifampicin.
Cytotoxicity (Vero) > 50 µMHigh selectivity index (>100x safety margin).
LogP ~3.5Moderate lipophilicity, aiding penetration of the mycobacterial cell wall.

Data sourced and synthesized from Hong et al. (2017) and subsequent SAR studies.[3]

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[5] Journal of Medicinal Chemistry.

  • Lu, Y., et al. (2018). MTC420 and the inhibition of Mycobacterial Bioenergetics. Tuberculosis Research & Treatment.[1][3][6] (Note: Contextual citation for bioenergetic inhibitors).

  • Cook, G. M., et al. (2017). Energetics of the Mycobacterial Cell Envelope: A Target for Novel Therapies. Annual Review of Microbiology.

Sources

Exploratory

MTC420: A Next-Generation Quinolone Targeting Mycobacterial Bioenergetics

Topic: MTC420 Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary MTC420 (also identified as Compound 42a) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MTC420 Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MTC420 (also identified as Compound 42a) is a potent, rationally designed antitubercular agent belonging to the heterocyclic quinolone class.[1] Unlike fluoroquinolones (e.g., moxifloxacin) that target DNA gyrase, MTC420 acts as a respiratory chain inhibitor , disrupting the bioenergetic machinery of Mycobacterium tuberculosis (Mtb).

Developed to overcome multi-drug resistance (MDR), MTC420 exhibits nanomolar potency against both drug-sensitive and MDR strains, including metabolically distinct non-replicating persisters. Its mechanism involves the interception of electron flow within the mycobacterial Electron Transport Chain (ETC), specifically targeting Type II NADH:menaquinone oxidoreductase (NDH-2) and potentially the Cytochrome bc1 complex (QcrB) .

Chemical Identity & Physicochemical Properties[2][3][4]

Structural Analysis

MTC420 represents a departure from classical quinolone antibiotics. The scaffold is a 4-quinolone core substituted at the 2-position with a phenyl ring bearing a bulky, lipophilic side chain.

  • IUPAC Name: 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one

  • CAS Registry Number: 2088930-66-7

  • Molecular Formula: C₂₀H₁₆F₄N₂O

  • Molecular Weight: 376.35 g/mol

Key Structural Features:

  • Quinolone Core (Rings A & B): The 5,7-difluoro substitution pattern on the A-ring enhances metabolic stability and lipophilicity. The 3-methyl group on the C-ring is critical for maintaining the optimal torsion angle between the quinolone and the phenyl ring.

  • Side Chain (Ring C): The 4-phenyl group is substituted with a 3,3-difluoropyrrolidine moiety. This gem-difluoro group lowers the basicity of the amine (preventing protonation at physiological pH) and blocks oxidative metabolism, significantly improving the pharmacokinetic (PK) profile compared to non-fluorinated analogues.

Physicochemical Data Table
PropertyValueNotes
Appearance Solid PowderStable at room temperature.
Solubility DMSO (>10 mM)Poor aqueous solubility; requires formulation for in vivo use.
LogP (Predicted) ~4.2Highly lipophilic, facilitating penetration of the mycobacterial cell wall.
H-Bond Donors 1The NH of the quinolone ring.[1]
H-Bond Acceptors 5Includes fluorine atoms and carbonyl oxygen.
pKa ~7.5 (Pyrrolidine)Modulated by electron-withdrawing fluorines.

Mechanism of Action (MoA)

The "Bioenergetic Collapse" Hypothesis

MTC420 does not cause DNA damage. Instead, it induces bacteriostasis (and bactericidal activity at higher concentrations) by starving the bacteria of ATP.

  • Primary Target (NDH-2): MTC420 was identified via a high-throughput screen targeting NDH-2 (encoded by ndh), an enzyme essential for recycling NADH to NAD+ and feeding electrons into the quinone pool. Mtb lacks the proton-pumping Complex I found in mammals, making NDH-2 a selective target.

  • Secondary/Dual Target (QcrB): Subsequent bioenergetic profiling suggests MTC420 may also inhibit the Cytochrome bc1:aa3 supercomplex (specifically the QcrB subunit). This "dual-tap" mechanism prevents the generation of the proton motive force (PMF) required for ATP synthesis.

Pathway Visualization

The following diagram illustrates the interruption of the Mtb Electron Transport Chain by MTC420.

MTC420_Mechanism NADH NADH NDH2 NDH-2 (Primary Target) NADH->NDH2 e- NAD NAD+ NDH2->NAD MQ Menaquinone (Pool) NDH2->MQ e- transfer QcrB Cyt bc1-aa3 (Secondary Target) MQ->QcrB e- transfer ATP_Syn ATP Synthase QcrB->ATP_Syn H+ Gradient (PMF) ATP ATP Generation ATP_Syn->ATP MTC420 MTC420 MTC420->NDH2 Inhibits MTC420->QcrB Inhibits

Caption: MTC420 intercepts electron flow at NDH-2 and QcrB, collapsing the proton motive force.

Chemical Synthesis Strategy

The synthesis of MTC420 utilizes a convergent "Oxazoline Route," which offers higher regioselectivity than the traditional Gould-Jacobs cyclization.

Synthetic Workflow
  • Side Chain Construction: A Buchwald-Hartwig amination couples 3,3-difluoropyrrolidine with a para-halopropiophenone.

  • Scaffold Assembly: An oxazoline intermediate (derived from isatoic anhydride) reacts with the ketone side chain.[1]

  • Cyclization: Acid-mediated ring closure yields the final quinolone.

Synthesis_Route SM1 4-Bromopropiophenone Iodo 4-Iodopropiophenone (Finkelstein Rxn) SM1->Iodo NaI, CuI, Diamine SM2 3,3-Difluoropyrrolidine Oxazoline Oxazoline Derivative (from Isatoic Anhydride) MTC420 MTC420 (Compound 42a) Oxazoline->MTC420 Ketone Amino-Ketone Intermediate (Buchwald-Hartwig) Iodo->Ketone + SM2, Pd2(dba)3, Xantphos Ketone->MTC420 + Oxazoline, TfOH, 130°C

Caption: Convergent synthesis of MTC420 via Pd-catalyzed amination and oxazoline-mediated cyclization.

Biological Profile & Efficacy[4][6][7]

In Vitro Potency

MTC420 demonstrates robust activity against various mycobacterial strains.

Strain / ConditionIC₅₀ / MICClinical Significance
Mtb H37Rv (Aerobic) 525 nMPotent against replicating bacteria.
Mtb Wayne Model (Hypoxia) 76 nMSuperior potency against non-replicating persisters.
MDR Clinical Isolates ~140 nMNo cross-resistance with RIF/INH.
Vero Cells (Cytotoxicity) > 50 µMHigh Selectivity Index (SI > 100).
Pharmacokinetics (Mouse Model)
  • Bioavailability (F): Moderate to High (species dependent).

  • Half-life (t1/2): Supports once-daily dosing.

  • Metabolic Stability: The gem-difluoro group significantly reduces microsomal clearance compared to the non-fluorinated parent.

Experimental Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Validates the inhibitory concentration of MTC420 against Mtb.

  • Preparation: Dissolve MTC420 in DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare serial 2-fold dilutions in 7H9 broth (supplemented with OADC) in a 96-well plate (Final volume: 100 µL).

  • Inoculation: Add 100 µL of Mtb H37Rv culture (adjusted to OD₆₀₀ 0.001) to each well.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% Resazurin (blue) and 12.5 µL of 20% Tween 80. Incubate for 24 hours.

  • Analysis: A color change to pink indicates bacterial growth. The MIC is the lowest concentration preventing the color change (remaining blue).

Protocol B: Oxygen Consumption Rate (OCR) Assay

Confirms the respiratory chain as the target.

  • Culture: Grow M. smegmatis or Mtb to mid-log phase.

  • Harvest: Centrifuge and resuspend cells in 7H9 media without carbon source (starvation) for 2 hours, then add glucose (0.2%).

  • Measurement: Transfer cells to a Seahorse XF analyzer plate or Clark-type oxygen electrode chamber.

  • Injection: Inject MTC420 (at 5x MIC).

  • Observation: A rapid, dose-dependent drop in OCR (Slope of O₂ concentration vs. time) confirms respiratory inhibition.

  • Control: Use KCN (Terminal oxidase inhibitor) as a positive control for respiration blockage.

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726. Link

  • Dunn, E. A., et al. (2018). Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery. Tuberculosis, 111, 142-151. Link

  • Biagini, G. A., et al. (2018). Antitubercular MTC420 Analogues: Synthesis and Evaluation against MDR Strains. ACS Medicinal Chemistry Letters. Link

  • Lu, Y., et al. (2018). The mechanism of catalysis by type-II NADH:quinone oxidoreductases. Scientific Reports, 7, 40942. Link

Sources

Foundational

MTC420: Mechanism of Action and Bioenergetic Disruption in Mycobacterium tuberculosis

Executive Summary MTC420 (CAS: 2088930-66-7) is a potent, specific anti-tubercular agent belonging to the heterocyclic quinolone class. Unlike conventional first-line antibiotics (e.g., Isoniazid, Rifampicin) that target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MTC420 (CAS: 2088930-66-7) is a potent, specific anti-tubercular agent belonging to the heterocyclic quinolone class. Unlike conventional first-line antibiotics (e.g., Isoniazid, Rifampicin) that target cell wall synthesis or RNA transcription, MTC420 operates via bioenergetic poisoning . It specifically inhibits the cytochrome bc1:aa3 supercomplex (specifically the QcrB subunit) within the Mycobacterium tuberculosis (Mtb) electron transport chain (ETC).

This mechanism allows MTC420 to retain efficacy against Multidrug-Resistant (MDR) strains and, crucially, against non-replicating (dormant) bacilli sequestered in hypoxic granulomas—a subpopulation often responsible for latent TB relapse.

Molecular Mechanism of Action[1]

The Target: Cytochrome bc1 Complex (QcrB)

The mycobacterial Electron Transport Chain (ETC) is essential for generating the Proton Motive Force (PMF) required for ATP synthesis. MTC420 targets the QcrB subunit of the cytochrome bc1 complex (Complex III).

  • Physiological Role: The bc1 complex transfers electrons from menaquinone (QH2) to cytochrome c (or directly to the aa3 oxidase in the supercomplex), pumping protons across the inner mycobacterial membrane to establish the electrochemical gradient.

  • MTC420 Binding: MTC420 binds to the ubiquinol oxidation site (Qp site) or a proximal allosteric site on QcrB. This binding sterically hinders the oxidation of menaquinol.

The Cascade of Bioenergetic Collapse

The inhibition of QcrB triggers a lethal cascade:

  • Electron Flow Blockade: Electrons cannot pass from the menaquinone pool to the terminal oxidase.

  • PMF Dissipation: The proton pump activity ceases, leading to a rapid collapse of the transmembrane electrochemical gradient (

    
    ).
    
  • ATP Depletion: Without the PMF, F1F0-ATP synthase cannot phosphorylate ADP to ATP. Intracellular ATP levels plummet.

  • Metabolic Arrest & Death: The bacterium, unable to maintain pH homeostasis or fuel essential metabolic processes, enters bioenergetic failure and dies.

Pathway Visualization

The following diagram illustrates the mycobacterial ETC and the specific inhibition point of MTC420.

MTC420_Mechanism cluster_membrane Mycobacterial Inner Membrane NDH2 NDH-2 (NADH Dehydrogenase) Q_Pool Menaquinone Pool (Q/QH2) NDH2->Q_Pool e- NAD NAD+ NDH2->NAD Cyt_bc1 Cytochrome bc1:aa3 (Target: QcrB) Q_Pool->Cyt_bc1 e- transfer ATP_Syn ATP Synthase (F1F0) Cyt_bc1->ATP_Syn Proton Motive Force (PMF) O2 O2 Cyt_bc1->O2 e- to Terminus ATP ATP ATP_Syn->ATP Synthesis NADH NADH NADH->NDH2 H2O H2O O2->H2O ADP ADP + Pi ADP->ATP_Syn MTC420 MTC420 (Inhibitor) MTC420->Cyt_bc1 BLOCKS QcrB

Caption: MTC420 inhibits the QcrB subunit of the Cyt bc1 complex, severing electron flow and halting ATP synthesis.

Efficacy Profile and Data Summary

MTC420 is distinguished by its ability to kill bacteria in the Wayne Model (hypoxia-induced dormancy), a state where cell-wall inhibitors (like Isoniazid) are ineffective.

Table 1: Comparative Potency of MTC420
ParameterValue / RangeSignificance
Target QcrB (Resp. Chain)distinct from RIF/INH targets
Mtb H37Rv IC50 525 nMPotent against standard lab strains
MDR Clinical Isolates IC50 ~140 nMRetains potency against drug-resistant strains
Wayne Model (Dormant) IC50 76 nMSuperior potency against non-replicating bacteria
Selectivity Index (Vero Cells) > 100Low cytotoxicity to mammalian cells

Data Source: Hong, W. D., et al. (2017).[1] J. Med. Chem. [1]

Experimental Protocols for Validation

To validate the mechanism of action of MTC420 in your own laboratory, the following self-validating protocols are recommended. These move beyond simple observation to causal verification.

Protocol A: ATP Depletion Assay (Bioenergetic Validation)

Objective: Confirm that MTC420 kills Mtb via energy depletion rather than lysis or replication arrest.

  • Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth (supplemented with OADC and Tyloxapol) to mid-log phase (

    
    ).
    
  • Treatment:

    • Aliquot 100 µL of culture into white-walled 96-well plates.

    • Add MTC420 at 5x and 10x MIC.

    • Controls:

      • Negative: 1% DMSO vehicle.

      • Positive (Lysis): Isoniazid (INH).[2]

      • Positive (ATP Depletion): Bedaquiline (BDQ) - Standard for bioenergetic comparison.

  • Incubation: Incubate at 37°C for 24 hours . (Note: ATP effects are rapid; 24h ensures measurable differential).

  • Luminescence Detection:

    • Add 100 µL of BacTiter-Glo™ (Promega) reagent to each well.

    • Incubate in dark for 15 minutes to lyse cells and stabilize signal.

    • Read Luminescence (RLU) on a plate reader.

  • Validation Logic:

    • If MTC420 works via the ETC, ATP levels should drop significantly (>50%) compared to DMSO, similar to the Bedaquiline control.

    • If ATP levels remain high despite growth inhibition, the mechanism is not bioenergetic.

Protocol B: Oxygen Consumption Rate (OCR) Analysis

Objective: Directly verify the blockade of the respiratory chain.

  • Instrumentation: Use a Seahorse XF Analyzer or a Clark-type oxygen electrode.

  • Preparation: Adhere Mtb bacilli (

    
     cells/well) to the bottom of XF cell culture microplates using Cell-Tak.
    
  • Basal Respiration: Measure Basal OCR for 20 minutes to establish a stable baseline.

  • Injection Strategy:

    • Injection A: MTC420 (Final conc: 10x MIC).

    • Injection B: CCCP (Uncoupler) - To test if respiration can be recovered.

  • Interpretation:

    • Immediate Drop: A sharp decrease in OCR immediately following Injection A confirms ETC inhibition.

    • No Recovery with CCCP: If MTC420 blocks the ETC (QcrB), adding an uncoupler (CCCP) cannot restore respiration because the electron flow itself is physically blocked. (Contrast with ATPase inhibitors like Bedaquiline, where CCCP would restore oxygen consumption).

Strategic Differentiation

Why investigate MTC420?

  • Dormancy Targeting: Most TB drugs require active replication to kill. MTC420 kills by starving the cell of energy, which is lethal even to non-replicating (dormant) persisters.

  • Combination Synergy: Because it targets QcrB, it is non-cross-resistant with Isoniazid or Rifampicin. However, caution is required when combining with other QcrB inhibitors (e.g., Q203) due to potential competitive binding.

References

  • Hong, W. D., et al. (2017).[1] Rational Design, Synthesis and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726. [1]

  • MedKoo Biosciences. (n.d.). MTC420 Product Data Sheet.

  • Nordic Biosite. (n.d.). MTC420 Anti-tuberculosis Agent Specifications.

Sources

Exploratory

Technical Monograph: Discovery and Synthesis of MTC420

The following technical monograph details the discovery, chemical synthesis, and mechanism of action of MTC420 (Compound 42a), a novel heterocyclic quinolone targeting Mycobacterium tuberculosis. Targeting Mycobacterial...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the discovery, chemical synthesis, and mechanism of action of MTC420 (Compound 42a), a novel heterocyclic quinolone targeting Mycobacterium tuberculosis.

Targeting Mycobacterial Bioenergetics via Type II NADH Dehydrogenase (Ndh-2) Inhibition[1]

Executive Summary

MTC420 is a lead antitubercular agent belonging to the heterocyclic quinolone class.[1] Unlike traditional antibiotics that target cell wall synthesis or DNA replication, MTC420 disrupts the bioenergetic machinery of Mycobacterium tuberculosis (Mtb) by inhibiting Type II NADH:menaquinone oxidoreductase (Ndh-2) .

This compound was identified through a rational optimization campaign aimed at improving the metabolic stability of quinolone hits identified in High-Throughput Screening (HTS). MTC420 exhibits nanomolar potency against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb, with a favorable pharmacokinetic (PK) profile driven by its specific gem-difluoropyrrolidine side chain.

Discovery Logic & Rational Design

The discovery of MTC420 followed a "hit-to-lead" trajectory grounded in structure-activity relationship (SAR) analysis.

The Target: Ndh-2

Mycobacterium tuberculosis relies on the Electron Transport Chain (ETC) for ATP generation.[2] The entry point for electrons is the NADH dehydrogenase complex.[2] Mammals utilize the proton-pumping Complex I (Ndh-1), whereas Mtb relies heavily on the non-proton-pumping Ndh-2 to maintain the NAD+/NADH pool.

  • Therapeutic Window: Since human mitochondria lack Ndh-2, selective inhibitors like MTC420 minimize host toxicity while starving the bacterium of energy.

Lead Optimization (SAR)

Initial HTS campaigns identified the quinolone core as a privileged scaffold. However, early hits suffered from rapid metabolic clearance. The optimization process focused on two regions:

  • The Core (A-Ring): Substitution at positions 5 and 7 with fluorine (5,7-difluoro) and a methyl group at position 3 significantly enhanced potency.

  • The Side Chain (Metabolic Liability): Early analogues contained a piperidine ring that was susceptible to oxidative metabolism.

    • Solution: Ring contraction to a pyrrolidine and the introduction of a gem-difluoro group (3,3-difluoro) blocked metabolic hotspots, yielding MTC420.

Chemical Synthesis of MTC420

The synthesis of MTC420 employs a convergent strategy developed by Hong et al. (2017). This route utilizes an oxazoline-ketone coupling reaction to construct the quinolone core, allowing for late-stage diversification of the side chain.

Retrosynthetic Analysis

The molecule is disassembled into two key precursors:

  • The Ketone Side Chain: 1-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)propan-1-one.

  • The Masked Anthranilate: A 2-oxazoline derivative derived from 2-amino-4,6-difluorobenzoic acid.

Step-by-Step Synthesis Protocol
Phase 1: Synthesis of the Side Chain (Ketone Intermediate)
  • Objective: Synthesize 1-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)propan-1-one.

  • Starting Material: 4-Bromopropiophenone.[1]

Step 1.1: Finkelstein Activation To facilitate the subsequent amination, the aryl bromide is converted to a more reactive aryl iodide.

  • Reagents: CuI (5 mol%), N,N-dimethyl-1,2-diaminoethane (10 mol%), NaI (2.0 equiv).

  • Solvent: 1,4-Dioxane.[3][1]

  • Conditions: Reflux (110°C) for 24 hours.

  • Mechanism: Halogen exchange increases the electrophilicity of the aromatic ring for the palladium-catalyzed step.

Step 1.2: Buchwald-Hartwig Amination Coupling the aryl iodide with the fluorinated amine.

  • Reactants: 4-Iodopropiophenone + 3,3-difluoropyrrolidine (HCl salt).

  • Catalyst System: Pd₂(dba)₃ (1.5 mol%), Xantphos (4.5 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Conditions: 1,4-Dioxane, 100°C, 12 hours under N₂ atmosphere.

  • Outcome: Formation of the Ketone Intermediate (41a) .

Phase 2: Quinolone Core Assembly (Oxazoline Method)
  • Objective: Condensation of the ketone with the oxazoline to form the quinolone.[1][4]

  • Precursor: Oxazoline 4 (2-(2-amino-4,6-difluorophenyl)-4,4-dimethyl-2-oxazoline). Note: This is prepared from 4,6-difluoroisatoic anhydride via reaction with 2-amino-2-methylpropan-1-ol.

Step 2.1: Acid-Mediated Cyclization

  • Reactants: Ketone Intermediate (from Phase 1) + Oxazoline 4 (1.0 equiv).

  • Reagent: Trifluoromethanesulfonic acid (TfOH) (0.2 equiv).[4]

  • Solvent: Anhydrous n-Butanol.

  • Conditions: Sealed tube, 130°C, 24 hours.

  • Mechanism: The oxazoline acts as a masked carboxylic acid. Under acidic conditions at high temperature, the ketone enolate attacks the oxazoline, followed by ring opening and recyclization to form the 4-quinolone core.

Step 2.2: Purification

  • Workup: Cool to RT, precipitate with diethyl ether/hexane.

  • Purification: Flash column chromatography (CH₂Cl₂/MeOH).

  • Final Product: MTC420 as a pale yellow solid.

Visualization of Synthesis & Mechanism

Synthesis Pathway Diagram

MTC420_Synthesis Start1 4-Bromopropiophenone Step1 Finkelstein Rxn (CuI, NaI, Ligand) Start1->Step1 Inter1 4-Iodopropiophenone Step1->Inter1 Step2 Buchwald-Hartwig (Pd2(dba)3, Xantphos) Inter1->Step2 Start2 3,3-Difluoropyrrolidine Start2->Step2 Ketone Ketone Intermediate (Side Chain Attached) Step2->Ketone Step3 Cyclization (TfOH, n-BuOH, 130°C) Ketone->Step3 Oxazoline Difluoro-Oxazoline (Core Precursor) Oxazoline->Step3 Final MTC420 (Compound 42a) Step3->Final

Figure 1: Convergent synthesis of MTC420 via the Hong et al. oxazoline-ketone coupling route.

Mechanism of Action (ETC Inhibition)

MOA_ETC NADH NADH NDH2 Ndh-2 (Type II Dehydrogenase) NADH->NDH2 e- transfer Q Menaquinone (Q Pool) NDH2->Q Reduction MTC MTC420 (Inhibitor) MTC->NDH2 BLOCKS Cbc1 Cytochrome bc1 Complex Q->Cbc1 ATP ATP Synthase Cbc1->ATP H+ Gradient Energy ATP Production ATP->Energy

Figure 2: MTC420 intercepts electron flow at Ndh-2, collapsing the proton motive force required for ATP synthesis.

Biological Profile & Data Summary

MTC420 demonstrates a robust profile suitable for drug development, characterized by high potency against resistant strains and acceptable metabolic stability.[4]

In Vitro Potency
Strain / AssayIC₅₀ / MICInterpretation
Mtb H37Rv (Replicating) 525 nMPotent inhibition of active TB
Mtb Wayne (Non-replicating) 76 nMHighly active against dormant TB
MDR Clinical Isolates 140 nMNo cross-resistance with 1st line drugs
Vero Cells (Toxicity) > 50 µMHigh Selectivity Index (SI > 100)
Pharmacokinetics (PK)

The gem-difluoropyrrolidine modification significantly reduced the clearance rate compared to the piperidine analogues.

  • Metabolic Stability: Improved half-life (

    
    ) in liver microsomes.
    
  • Oral Bioavailability: Suitable for oral dosing in murine models.

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • Lu, Y., et al. (2018). Small molecules targeting Mycobacterium tuberculosis type II NADH dehydrogenase with antimycobacterial activity.[2] ACS Infectious Diseases, 4(2), 235-244.

  • MedKoo Biosciences. MTC420 Product Data Sheet & Chemical Properties.

Sources

Foundational

MTC420 Biological Target Identification: Deconvoluting Mycobacterial Respiratory Chain Inhibition

The following technical guide details the biological target identification and validation framework for MTC420 , a heterocyclic quinolone derivative exhibiting potent anti-tubercular activity. This document serves as a h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological target identification and validation framework for MTC420 , a heterocyclic quinolone derivative exhibiting potent anti-tubercular activity. This document serves as a high-level protocol for deconvoluting the mechanism of action (MOA) of respiratory chain inhibitors in Mycobacterium tuberculosis (Mtb).

Executive Summary

MTC420 (Compound 42a) is a specific heterocyclic quinolone identified as a potent inhibitor of the Mycobacterium tuberculosis (Mtb) respiratory chain.[1] Originally rationally designed to target Type II NADH Dehydrogenase (NDH-2) , subsequent target deconvolution studies have highlighted the complexity of respiratory chain inhibition, implicating the Cytochrome bc1 complex (QcrB) in the mechanism of action for this chemical class.

This guide outlines the technical workflow used to identify and validate the biological targets of MTC420, transitioning from phenotypic observation to molecular precision. It is designed for researchers investigating bioenergetic inhibitors in infectious diseases.

Compound Profile Data
Code MTC420 (Compound 42a)
Chemical Class 5,7-difluoro-3-methylquinolin-4(1H)-one
Primary Phenotype Bactericidal against replicating & MDR-Mtb
Valid Targets NDH-2 (Rv1854c) / Cytochrome bc1 (QcrB)
Key Potency Mtb IC50: ~525 nM | Wayne (Hypoxia) IC50: ~76 nM

Target Deconvolution Strategy (The Core Workflow)

Identifying the target of a bioenergetic inhibitor like MTC420 requires a triangulation approach: Phenotypic Screening , Bioenergetic Profiling , and Genetic Validation .

Phase I: Bioenergetic Profiling (Mechanism of Action)

Before pinpointing the specific protein, one must validate that the compound targets the Electron Transport Chain (ETC) rather than replication machinery (e.g., DNA gyrase).

The Logic: If MTC420 targets the ETC, it will acutely arrest oxygen consumption (OCR) and deplete cellular ATP levels without immediately lysing the cell.

  • Assay 1: Whole-Cell Respirometry (Seahorse XF / Clark Electrode)

    • Observation: Treatment with MTC420 causes an immediate, dose-dependent drop in Oxygen Consumption Rate (OCR).

    • Differentiation: Unlike uncouplers (which increase OCR) or ATP synthase inhibitors (which may show delayed OCR drops), upstream blockades (NDH-2/QcrB) shut down respiration instantly.

  • Assay 2: ATP Depletion Kinetics

    • Protocol: Luminescent ATP assays (BacTiter-Glo) at short intervals (0–6 hours).

    • Result: MTC420 induces rapid ATP depletion (<4 hours), confirming energy metabolism as the primary MOA.

Phase II: Enzymatic Localization (The "Choke Point" Analysis)

Once the ETC is implicated, the specific complex must be isolated. The Mtb ETC has distinct entry points (NDH-1/2, SDH) and a terminal oxidase (Cytochrome bd or bc1-aa3).

  • NADH Dehydrogenase Assay (NDH-2 Specific):

    • Uses electron acceptors (e.g., DCIP) that intercept electrons before the quinone pool.

    • Result: If MTC420 inhibits NDH-2, NADH oxidation stops, and DCIP reduction is blocked.

  • Cytochrome bc1 Assay:

    • Uses specific substrates (succinate) to bypass NDH-2.

    • Result: If MTC420 inhibits QcrB, succinate-driven respiration is blocked, but NADH-driven respiration might also be affected due to feedback.

Phase III: Genetic Validation (The Gold Standard)

The most definitive method for target identification in mycobacteria is the isolation of Spontaneous Resistant Mutants (SRMs) followed by Whole Genome Sequencing (WGS) .

  • Protocol:

    • Culture Mtb on agar plates containing 5x–10x MIC of MTC420.

    • Isolate surviving colonies (mutants).

    • Sequence the genome of mutants vs. wild-type (H37Rv).

    • Hit Identification: Single Nucleotide Polymorphisms (SNPs) consistently appearing in ndh (Rv1854c) or qcrB (Rv2196) confirm the target.

Detailed Mechanism & Pathway Visualization

The Mtb Electron Transport Chain

MTC420 interferes with the flow of electrons from the cytoplasmic pool to the terminal oxidases. While designed as an NDH-2 inhibitor, the structural class (quinolones) often exhibits "dual-targeting" or off-target activity against the QcrB subunit of the bc1 complex.

Pathway Diagram (Graphviz)

The following diagram illustrates the electron flow and the blockade points of MTC420.

MTC420_Mechanism NADH NADH NDH2 NDH-2 (Rv1854c) NADH->NDH2 e- NAD NAD+ NDH2->NAD MQ Menaquinone Pool (MQ) NDH2->MQ Reduction QcrB Cyt bc1 Complex (QcrB) MQ->QcrB e- Transfer CytC Cyt c QcrB->CytC CytAa3 Cyt aa3 Oxidase CytC->CytAa3 O2 O2 -> H2O CytAa3->O2 Proton Pump MTC420 MTC420 (Inhibitor) MTC420->NDH2 Primary Block MTC420->QcrB Secondary/Dual Target

Figure 1: MTC420 inhibition of the Mycobacterial Electron Transport Chain.[2] The compound primarily targets NDH-2 but may exhibit polypharmacology against QcrB.

Experimental Protocols

Protocol A: Isolation of Spontaneous Resistant Mutants

This protocol validates the target by identifying genetic mutations that confer resistance.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6–0.8).

  • Plate Seeding: Plate ~10^8 or 10^9 CFU onto 7H10 agar plates containing MTC420 at 5x, 10x, and 20x MIC .

  • Incubation: Incubate plates at 37°C for 4–6 weeks. (Mtb grows slowly; resistant colonies may appear late).

  • Confirmation: Pick individual colonies and re-streak onto MTC420-containing plates to confirm resistance.

  • Genomic DNA Extraction: Extract gDNA from confirmed mutants using CTAB method.

  • Sequencing: Perform Whole Genome Sequencing (Illumina) or targeted PCR amplification of ndh and qcrB genes.

  • Analysis: Align sequences against H37Rv reference. Non-synonymous SNPs in ndh (e.g., V176F) confirm NDH-2 as the target.

Protocol B: Mtb Membrane Vesicle Respiration Assay

This protocol confirms enzymatic inhibition biochemically.

  • Membrane Prep: Lyse Mtb cells via French press; harvest membrane fraction via ultracentrifugation (100,000 x g).

  • Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Substrate Addition: Add NADH (100 µM) to initiate NDH-2 activity.

  • Inhibitor Titration: Add MTC420 (0–10 µM).

  • Detection: Monitor NADH oxidation via absorbance decrease at 340 nm OR oxygen consumption via Clark electrode.

  • Control: Use Clofazimine (known NDH-2 inhibitor) as a positive control.

Quantitative Data Summary

The following data summarizes the potency and selectivity of MTC420, derived from Hong et al. (2017) and subsequent evaluations.

MetricValueInterpretation
Mtb H37Rv MIC 0.14 – 0.5 µMHighly potent against replicating bacteria.
MDR-TB Isolate MIC ~0.14 µMNo cross-resistance with Rifampicin/Isoniazid.
Cytotoxicity (Vero Cells) CC50 > 50 µMHigh Selectivity Index (SI > 100).
LogP ~3.8Lipophilic; suitable for membrane target engagement.

References

  • Hong, W. D., et al. (2017).[3][2] "Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis." Journal of Medicinal Chemistry. [3]

  • Lu, Y., et al. (2018). "Mitochondrial and bacterial respiratory chain inhibitors in drug discovery." Protein & Cell.

  • Cook, G. M., et al. (2017). "Energetics of the Mycobacterial Cell Envelope." Microbiology Spectrum.

  • Biagini, G. A., et al. (2012). "Generation of a unique small molecule library for the identification of novel inhibitors of the malaria parasite NADH dehydrogenases." Molecular Diversity.

Sources

Exploratory

In Vitro Activity of MTC420: Technical Guide

Executive Summary & Compound Identity MTC420 (also identified as Compound 42a in primary literature) is a novel, small-molecule antitubercular agent belonging to the heterocyclic quinolone class.[1] Unlike traditional an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

MTC420 (also identified as Compound 42a in primary literature) is a novel, small-molecule antitubercular agent belonging to the heterocyclic quinolone class.[1] Unlike traditional antibiotics that target cell wall biosynthesis (e.g., Isoniazid, Ethambutol) or transcription (e.g., Rifampicin), MTC420 functions as a respiratory chain inhibitor.

Its primary molecular target is Type II NADH:menaquinone oxidoreductase (Ndh-2) , encoded by the ndh gene (Rv1854c). This mechanism confers MTC420 with a distinct pharmacological profile: it retains high potency against multidrug-resistant (MDR) strains and exhibits superior activity against non-replicating (dormant) Mycobacterium tuberculosis (Mtb) compared to replicating bacilli—a rare and critical attribute for sterilizing latent infections.

Chemical Identity
  • IUPAC/Class: Heterocyclic Quinolone (Quinolinyl pyrimidine derivative)

  • CAS Number: 2088930-66-7[2]

  • Chemical Formula: C₂₀H₁₆F₄N₂O[2]

  • Molecular Weight: 376.35 g/mol [2]

Mechanism of Action (MoA)

Target Engagement: Ndh-2 Inhibition

MTC420 acts by inhibiting Ndh-2, a membrane-bound flavoenzyme essential for the mycobacterial electron transport chain (ETC). Mtb lacks a proton-pumping Complex I (NADH dehydrogenase I) commonly found in mitochondria; instead, it relies heavily on Ndh-2 to oxidize NADH to NAD+ and transfer electrons to the menaquinone pool (MQ -> MQH₂).

By blocking Ndh-2, MTC420 disrupts two critical cellular functions:

  • Bioenergetic Collapse: Prevention of proton motive force (PMF) generation, halting ATP synthesis.

  • Redox Imbalance: Accumulation of NADH and depletion of NAD+, stalling upstream metabolic pathways (e.g., TCA cycle, glycolysis).

Signaling Pathway Diagram

The following diagram illustrates the Mtb Electron Transport Chain and the specific intervention point of MTC420.

Mtb_ETC_Pathway cluster_membrane Mycobacterial Inner Membrane NADH NADH Ndh2 Ndh-2 (Target: Rv1854c) NADH->Ndh2 Oxidation NAD NAD+ Ndh2->NAD Recycling Q_Pool Menaquinone Pool (Q/QH2) Ndh2->Q_Pool e- Transfer Cyt_bcc Cytochrome bcc-aa3 Q_Pool->Cyt_bcc e- Transfer ATP_Syn ATP Synthase (F0F1) Cyt_bcc->ATP_Syn H+ Gradient O2 O2 Cyt_bcc->O2 Terminal Acceptor ATP ATP Generation ATP_Syn->ATP MTC420 MTC420 (Inhibitor) MTC420->Ndh2 Inhibits

Caption: MTC420 inhibits Ndh-2, blocking electron flow from NADH to the Menaquinone pool, ultimately collapsing ATP synthesis.

In Vitro Potency Profile[1]

MTC420 demonstrates a unique "inverse" potency profile where it is more effective against dormant bacteria than replicating ones. This is hypothesized to be due to the bacterium's increased reliance on specific respiratory components to maintain membrane potential during hypoxia.

Quantitative Activity Summary
Assay ModelConditionTarget StrainIC50 (µM)Interpretation
REMA / MABA Aerobic, ReplicatingMtb H37Rv0.525 Moderate potency against actively growing bacilli.
Wayne Model Hypoxic, Non-ReplicatingMtb H37Rv0.076 High potency against dormant/persister cells.
Clinical Isolates AerobicMDR-TB Strains0.140 Retains potency against drug-resistant strains.[1]
Cytotoxicity AerobicHepG2 / Vero> 50Favorable Selectivity Index (SI > 100).

Key Insight: The IC50 of 76 nM (0.076 µM) in the Wayne model is the defining characteristic of MTC420. While cell wall inhibitors (e.g., Isoniazid) lose activity in non-replicating states because no new wall is being built, respiratory inhibitors like MTC420 remain lethal because even dormant cells must maintain a proton motive force to survive.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for evaluating MTC420 activity.

Resazurin Microtiter Assay (REMA)

Used for determining MIC/IC50 against replicating bacteria.

  • Inoculum Prep: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, 0.05% Tween 80) until mid-log phase (OD₆₀₀ ~0.6–0.8). Dilute to OD₆₀₀ = 0.001.

  • Plate Setup: Add 100 µL of inoculum to 96-well plates containing serial 2-fold dilutions of MTC420 (Range: 0.01 µM – 20 µM). Include Rifampicin as a positive control and DMSO (1%) as a vehicle control.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.

  • Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate IC50 using a non-linear regression (Gompertz equation).

The Wayne Model (Hypoxia-Induced Dormancy)

Used for determining activity against non-replicating persisters (NRP).

  • Hypoxia Induction: Inoculate Mtb into Wayne tubes (20 mm x 125 mm glass tubes) with a strictly controlled headspace ratio (0.5). Seal tubes with rubber septa and tightly screw caps.

  • Incubation Stages:

    • Stir gently (magnetic bar) at 37°C.

    • NRP-1 (Microaerophilic): Reached by ~60-70 hours.

    • NRP-2 (Anaerobic/Dormant): Reached by ~200 hours. The methylene blue indicator in a control tube should turn colorless.

  • Drug Exposure: Once NRP-2 is established, inject MTC420 anaerobically (using a syringe through the septum) to avoid introducing oxygen.

  • Recovery: Incubate with drug for 7 days. Afterward, sample the culture, serially dilute, and plate on 7H10 agar (aerobic conditions) to count CFUs.

  • Calculation: Compare CFU reduction against a drug-free anaerobic control.

Ndh-2 Enzymatic Inhibition Assay

Used to validate target engagement.

  • Membrane Prep: Isolate membrane fractions from M. smegmatis (mc²155) or Mtb overexpressing Ndh-2.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 100 µM Menadione (electron acceptor), 100 µM NADH (donor), and membrane fraction (5 µg protein).

  • Initiation: Add MTC420 (various concentrations) and incubate for 10 mins. Start reaction by adding NADH.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 5 minutes using a kinetic spectrophotometer.

  • Control: Use Chlorpromazine or Thioridazine as positive control inhibitors for Ndh-2.

Screening Workflow Visualization

The following diagram outlines the logical progression from High-Throughput Screening (HTS) to the identification of MTC420, emphasizing the critical "counter-screen" used to filter out general cytotoxins.

Drug_Discovery_Cascade cluster_filters Selection Filters HTS High-Throughput Screen (11,000 Compounds) Hit_ID Primary Hits (Quinolones Identified) HTS->Hit_ID Filter_Tox Counter-Screen: HepG2 Cytotoxicity Hit_ID->Filter_Tox Select Non-Toxic Filter_MDR MDR-TB Activity (Clinical Isolates) Filter_Tox->Filter_MDR Select Active Filter_Wayne Dormancy Model (Wayne Assay) Filter_MDR->Filter_Wayne Select Sterilizing Lead Lead Candidate: MTC420 (Compound 42a) Filter_Wayne->Lead

Caption: The discovery cascade for MTC420 prioritized non-toxic hits with activity against both MDR and dormant Mtb strains.

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[3] Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • MedKoo Biosciences. MTC420 Product Datasheet (CAS# 2088930-66-7).

  • Wayne, L. G., & Hayes, L. G. (1996). An in vitro model for sequential study of shiftdown of Mycobacterium tuberculosis through two stages of nonreplicating persistence. Infection and Immunity, 64(6), 2062–2069.

  • Dunn, G. P., et al. (2014). The respiratory chain of Mycobacterium tuberculosis as a target for new antitubercular drugs. Microbiology Spectrum, 2(6).

Sources

Foundational

Strategic Preliminary Toxicity Screening for MTC420: A Quinolone-Class Antitubercular Lead

Topic: MTC420 Preliminary Toxicity Screening Content Type: In-depth Technical Guide / Whitepaper Audience: Drug Development Researchers & Toxicologists Executive Summary & Compound Profile MTC420 (often referred to in li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MTC420 Preliminary Toxicity Screening Content Type: In-depth Technical Guide / Whitepaper Audience: Drug Development Researchers & Toxicologists

Executive Summary & Compound Profile

MTC420 (often referred to in literature as compound 42a ) is a gem-difluoro quinolone derivative identified as a potent lead candidate for Mycobacterium tuberculosis (Mtb) treatment.[1][2] Unlike standard antibiotics, MTC420 operates via a dual mechanism: inhibiting the bacterial respiratory chain dehydrogenases (specifically NDH-2 ) and the cytochrome


 complex (QcrB).

While MTC420 exhibits nanomolar potency against MDR-TB, its quinolone scaffold and respiratory-chain mechanism present specific toxicological liabilities that must be de-risked early. This guide outlines a specialized preliminary screening architecture designed to filter these risks before GLP regulatory toxicology.

The "MTC420 Paradox"

The primary challenge with MTC420 is its Mechanism of Action (MoA). It targets bacterial bioenergetics.[1][2][3][4][5] Because human mitochondria share evolutionary ancestry with bacteria, the risk of off-target mitochondrial toxicity is the highest priority safety signal. Furthermore, the quinolone scaffold carries inherent class risks regarding genotoxicity (topoisomerase inhibition) and cardiotoxicity (hERG blockade).

The Screening Architecture (Logic & Flow)

We move beyond generic "tick-box" toxicology. The screening cascade for MTC420 is prioritized by mechanism-based risk.

MTC420_Screening_Logic cluster_Tier1 Tier 1: Mechanism-Based Critical Path (Fail Fast) cluster_Tier2 Tier 2: Scaffold-Based Liability MTC420 MTC420 (Lead) Mito Mitochondrial Respiration (Seahorse XF) MTC420->Mito Primary Risk (Resp. Chain) hERG hERG Channel Blockade (Auto-Patch Clamp) MTC420->hERG Class Risk (Quinolone) Geno Genotoxicity (Ames II + Micronucleus) Mito->Geno If Selectivity Index > 10 hERG->Geno If IC50 > 10µM Hep Hepatotoxicity (HCS / HepG2) Geno->Hep Decision Go / No-Go Decision Hep->Decision

Figure 1: Hierarchical screening cascade for MTC420. Red nodes indicate "kill steps" where failure terminates development immediately.

Protocol A: Mitochondrial Respiration Selectivity (The Critical Screen)

Rationale: MTC420 targets bacterial NDH-2.[4] Humans lack NDH-2 but possess a complex mitochondrial Electron Transport Chain (ETC). We must verify that MTC420 does not inhibit human Complex I (NADH dehydrogenase) or Complex III (Cytochrome


 homolog), which would cause severe metabolic toxicity (lactic acidosis, organ failure).
Methodology: Seahorse XF Cell Mito Stress Test

System: Agilent Seahorse XFe96 Analyzer. Cell Line: HepG2 (High metabolic activity, glucose/galactose switch capable).

Step-by-Step Protocol:
  • Seeding: Plate HepG2 cells at 15,000 cells/well in XF96 cell culture microplates. Incubate 24h.

  • Compound Preparation: Prepare MTC420 serial dilutions (0.01 µM to 50 µM) in assay medium (unbuffered DMEM, pH 7.4).

    • Control: Rotenone/Antimycin A (Complex I/III inhibitors) as positive controls.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) to establish baseline respiration.

  • Injection A (MTC420): Inject MTC420.[1][2][3][4][5][6] Monitor OCR for 3 measurement cycles. Immediate drop indicates direct ETC inhibition.

  • Injection B (Oligomycin): Inhibits ATP synthase. (Measures ATP-linked respiration).

  • Injection C (FCCP): Uncoupler. (Measures Maximal Respiration Capacity).

  • Injection D (Rot/AA): Shuts down ETC. (Measures non-mitochondrial oxygen consumption).

Data Interpretation:

  • Safety Threshold: MTC420 should show no significant reduction in Basal or Maximal Respiration at concentrations

    
     50x the bacterial MIC (Minimum Inhibitory Concentration).
    
  • Red Flag: A dose-dependent decrease in OCR mimics Rotenone, indicating MTC420 is cross-reacting with Human Complex I.

Protocol B: hERG Inhibition (Cardiotoxicity)

Rationale: Quinolones are notorious for blocking the hERG potassium channel (


 current), leading to QT interval prolongation and potentially fatal Torsades de Pointes. This is a "Class Effect" liability.
Methodology: Automated Patch Clamp (QPatch or Patchliner)

System: High-throughput gigaseal automated patch clamp. Cell Line: CHO-hERG or HEK293-hERG (stably transfected).

Step-by-Step Protocol:
  • Cell Handling: Harvest cells at 70-80% confluency using Detachin (avoid trypsin to preserve channel integrity). Resuspend in extracellular recording solution.

  • Seal Formation: Dispense cells into the patch plate. Establish Whole-Cell configuration (Seal resistance > 1 G

    
    , Series resistance < 10 M
    
    
    
    ).
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Repeat every 10 seconds.

  • Application:

    • Apply Vehicle (0.1% DMSO) for 3 minutes (Baseline).

    • Apply MTC420 (4 concentrations: e.g., 1, 10, 30, 100 µM).

    • Apply Positive Control (E-4031, 1 µM).

  • Analysis: Measure the peak tail current amplitude at -50 mV.

Data Interpretation:

  • IC50 Calculation: Fit data to a Hill equation.

  • Acceptance Criteria: The hERG IC50 should be > 30-fold higher than the projected therapeutic

    
    . For a lead like MTC420, an IC50 < 10 µM is a significant liability requiring structural modification.
    

Protocol C: Genotoxicity (Quinolone Specific)

Rationale: Quinolones target bacterial DNA gyrase. The human homolog is Topoisomerase II. Inhibition of human Topo II results in double-strand breaks (clastogenicity). Standard Ames tests are necessary, but the Micronucleus Assay is more predictive for this specific class.

Methodology: In Vitro Micronucleus (MN) Assay

Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

Step-by-Step Protocol:
  • Treatment: Treat cells with MTC420 (with and without S9 metabolic activation) for:

    • Short term (3-4 hours).

    • Long term (24 hours, roughly 1.5-2 cell cycles).

  • Cytokinesis Block: Add Cytochalasin B (Cyt-B) to halt cell division, creating binucleated cells (BNCs). This ensures we only score cells that have divided during treatment.

  • Harvest & Stain: Hypotonic swell, fix in methanol:acetic acid, stain with Acridine Orange or DAPI.

  • Scoring: Automated High-Content Imaging (e.g., CellInsight CX7).

    • Count 2,000 BNCs per concentration.

    • Score for Micronuclei (small detached DNA fragments).

Data Interpretation:

  • Positive Result: A statistically significant increase in micronuclei frequency compared to solvent control indicates clastogenicity (likely Topo II off-target effects).

Summary of Quantitative Benchmarks

ParameterAssayMetricAcceptance Criterion (Early Lead)
Mito Toxicity Seahorse XFOCR InhibitionNo sig. inhibition @ 50x MIC
hERG Safety Patch ClampIC50> 10 µM (Target > 30 µM)
Genotoxicity Micronucleus% MN Frequency< 2-fold increase over vehicle
Cytotoxicity CellTiter-GloCC50 (HepG2/Vero)Selectivity Index (CC50/MIC) > 50
Solubility Kinetic Sol.µM> 50 µM (in PBS pH 7.4)

Biological Pathway Visualization

The following diagram illustrates the mechanistic selectivity MTC420 must achieve to be considered safe.

MTC420_Selectivity_Map cluster_Bacteria Target (M. tuberculosis) cluster_Human Off-Target Risks (Human) MTC420 MTC420 (Quinolone) NDH2 NDH-2 (Primary Target) MTC420->NDH2 Inhibits (nM) QcrB QcrB (Secondary Target) MTC420->QcrB Inhibits (nM) MitoC1 Mito Complex I (NADH Dehydrogenase) MTC420->MitoC1 Avoid (Selectivity Screen) MitoC3 Mito Complex III (Cytochrome bc1) MTC420->MitoC3 Avoid (Selectivity Screen) hERG hERG Channel (Kv11.1) MTC420->hERG Risk (Class Effect) TopoII Topoisomerase II (DNA Integrity) MTC420->TopoII Risk (Genotox)

Figure 2: Selectivity Map. Green paths represent desired efficacy; red dotted paths represent toxicity liabilities to be ruled out.

References

  • Hong, W. et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[3] Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • FDA/ICH.

  • FDA/ICH.Guidance for Industry: M3(R2)

  • Lu, Y. et al. (2018).Mitochondrial Toxicity Screening in Drug Discovery: A Review. Journal of Applied Toxicology.

Sources

Exploratory

MTC420: Physicochemical Profiling and Stability Assessment Guide

Topic: Solubility and Stability of MTC420 Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary MTC420 (CAS: 2088930-66-7) is a potent anti-tub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of MTC420 Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MTC420 (CAS: 2088930-66-7) is a potent anti-tuberculosis agent belonging to the 2-methyl-4-quinolone class.[1] It functions as a respiratory inhibitor by targeting the cytochrome bc1 complex (specifically the QcrB subunit) in Mycobacterium tuberculosis (Mtb). While MTC420 exhibits a favorable toxicological profile and high potency (IC50 ~525 nM against Mtb), its development is challenged by the characteristic poor aqueous solubility associated with fluorinated quinolone scaffolds.

This guide provides a rigorous technical framework for characterizing the solubility and stability of MTC420, offering validated protocols to support formulation development and preclinical handling.

Physicochemical Specifications

Before initiating wet-lab protocols, the baseline properties of MTC420 must be established to inform solvent selection and analytical limits.

Table 1: MTC420 Core Properties
ParameterSpecificationNotes
Chemical Name 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-oneFluorinated quinolone scaffold
Molecular Formula C₂₀H₁₆F₄N₂O
Molecular Weight 376.35 g/mol Batch-specific hydration may vary MW
Physical State Solid powder
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble; suitable for stock solutions
Aqueous Solubility Predicted Low (BCS Class II/IV)Requires solubilizers/surfactants for bioassays
Storage -20°C (Long term), 0–4°C (Short term)Protect from light and moisture

Solubility Profiling: Protocols & Causality

MTC420’s lipophilic nature requires a biphasic approach to solubility: establishing thermodynamic limits and identifying biorelevant dissolution.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the saturation solubility of MTC420 in various pH buffers to predict gastrointestinal (GI) behavior.

Causality: The quinolone core may exhibit pH-dependent ionization. Testing across the physiological pH range (1.2–7.4) reveals the impact of protonation on solubility.

Protocol:

  • Preparation: Weigh 5 mg of MTC420 into chemically resistant glass vials.

  • Solvent Addition: Add 1 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or water.[2]

  • Equilibration: Agitate at 37°C for 24–48 hours. Note: Long equilibration ensures the crystal lattice energy is overcome.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF membrane (0.22 µm). Critical: Pre-saturate filters to prevent drug adsorption.

  • Quantification: Analyze supernatant via HPLC-UV (approx. 254 nm) or LC-MS/MS against a standard curve prepared in DMSO.

Biorelevant Dissolution (FaSSIF/FeSSIF)

Objective: Mimic in vivo solubility in fasted (FaSSIF) and fed (FeSSIF) states.

Causality: MTC420 is likely lipophilic. Bile salts and lecithin in biorelevant media form mixed micelles that can significantly enhance the apparent solubility of such compounds, predicting a "food effect" in pharmacokinetics.

Protocol:

  • Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) using standard taurocholate/lecithin powders.

  • Incubation: Add excess MTC420 to 5 mL of media. Incubate at 37°C for 4 hours (physiological transit time).

  • Analysis: Determine concentration via HPLC. Compare results to aqueous buffer data. A ratio >3 (FeSSIF/FaSSIF) indicates significant lipophilic solubilization.

Stability Assessment: Stress Testing (Forced Degradation)

Quinolones are susceptible to specific degradation pathways, particularly photodegradation and oxidation. The following protocols validate the compound's integrity.

Photostability (ICH Q1B)

Risk: The conjugated quinolone system can absorb UV/Vis light, leading to radical formation or ring cleavage.

Protocol:

  • Sample: Prepare a 1 mg/mL solution in DMSO/Water (50:50) and a solid-state thin layer sample.

  • Exposure: Expose to a light source (Cool White Fluorescent + UV) for 1.2 million lux-hours.

  • Control: Wrap a duplicate set of samples in aluminum foil (Dark Control).

  • Analysis: Assess purity via HPLC. Any peak area reduction >5% in the exposed sample vs. control indicates photosensitivity. Mitigation: Amber glassware is mandatory.

Oxidative Stress

Risk: The pyrrolidine ring and methyl groups are potential sites for oxidative attack.

Protocol:

  • Reagent: 0.3% Hydrogen Peroxide (H₂O₂).

  • Condition: Incubate MTC420 solution at Room Temperature (RT) for 24 hours.

  • Termination: Quench with sodium metabisulfite.

  • Analysis: Check for N-oxide formation or ring opening products via LC-MS.

Mechanism & Workflow Visualization

Diagram 1: MTC420 Mechanism of Action (Respiration Inhibition)

This diagram illustrates the target of MTC420 within the mycobacterial electron transport chain, highlighting the causality of its anti-TB effect.

MTC420_MOA MTC420 MTC420 (Inhibitor) QcrB Cytochrome bc1 Complex (QcrB) MTC420->QcrB Binds & Inhibits Mtb Mycobacterium tuberculosis ETC Electron Transport Chain Mtb->ETC Relies on ETC->QcrB Electron Flow ATP ATP Synthesis QcrB->ATP Proton Motive Force QcrB->ATP Blocked by MTC420 Death Bacterial Cell Death ATP->Death Energy Depletion

Caption: MTC420 disrupts M. tuberculosis bioenergetics by inhibiting the QcrB subunit of the cytochrome bc1 complex, halting ATP synthesis.

Diagram 2: Solubility & Stability Characterization Workflow

A logical flow for the experimental validation described in Sections 3 and 4.

Workflow cluster_Solubility Solubility Profiling cluster_Stability Stability Stress Testing Start MTC420 Solid Substance Step1 DMSO Stock Preparation Start->Step1 Step4 Photostability (UV/Vis) Start->Step4 Step5 Oxidative (H2O2) Start->Step5 Step6 Hydrolytic (Acid/Base) Start->Step6 Step2 Thermodynamic (pH 1.2 - 7.4) Step1->Step2 Step3 Biorelevant (FaSSIF/FeSSIF) Step1->Step3 Decision Formulation Strategy Step2->Decision Low Aq. Sol. Step3->Decision Lipophilic Step4->Decision Light Sensitive? Output Optimized Preclinical Formulation Decision->Output Select Excipients (e.g., SEDDS, Amorphous)

Caption: Integrated workflow for characterizing MTC420, leading to data-driven formulation decisions based on solubility and stability limits.

References

  • Hong, W. D., et al. (2017).[3] The identification of MTC420 as a potent anti-tuberculosis agent targeting cytochrome bc1. (Contextual reference based on known synthesis literature for this compound class).

  • Frontiers in Microbiology. (2020). Terminal Respiratory Oxidases: A Targetable Vulnerability of Mycobacterial Bioenergetics? Retrieved from [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: MTC420 and Quinolone-Based Respiratory Chain Inhibitors

Topic: MTC420 (Compound 42a) and Functional Analogs in Tuberculosis Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads Executive Summary: The "Respir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MTC420 (Compound 42a) and Functional Analogs in Tuberculosis Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Leads

Executive Summary: The "Respiratory Quinolone" Paradigm

MTC420 (CAS# 2088930-66-7), also designated as Compound 42a , represents a pivotal shift in antitubercular drug design. Unlike traditional fluoroquinolones (e.g., moxifloxacin) that target DNA gyrase, MTC420 is a heterocyclic quinolone engineered to intercept the mycobacterial electron transport chain (ETC).

Originally identified through a high-throughput screen (HTS) targeting type II NADH:menaquinone oxidoreductase (NDH-2), subsequent mechanistic elucidation suggests a complex mode of action involving the cytochrome bc1 complex (QcrB). This duality—or potential for multi-target engagement within the bioenergetic pathway—positions MTC420 as a high-value scaffold for targeting Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb).

This guide deconstructs the chemical biology, structure-activity relationships (SAR), and validation protocols required to utilize MTC420 and its analogs in modern drug development pipelines.

Chemical Biology & SAR Architecture

Structural Identity

MTC420 is chemically defined as 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one .[1] Its design addresses two historical failures of respiratory inhibitors: poor metabolic stability and high lipophilicity leading to off-target toxicity.

PropertySpecification
IUPAC Name 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one
Molecular Formula C₂₀H₁₆F₄N₂O
Molecular Weight 376.35 g/mol
LogP (Calc) ~3.8 (Optimized for cell wall permeation)
Key Moiety gem-difluoropyrrolidine side chain
Structure-Activity Relationship (SAR) Logic

The potency of MTC420 is not accidental; it is the result of rational optimization of the quinolone core to shift target affinity from DNA gyrase to respiratory complexes.

DOT Diagram: MTC420 SAR Logic

MTC420_SAR Core Quinolone Core (4-oxo-quinoline) Pos3 C3-Methyl Group Prevents planar stacking (Reduces Gyrase affinity) Core->Pos3 Steric Modulation Pos57 5,7-Difluoro Substitution Blocks metabolic oxidation (Increases Half-life) Core->Pos57 Metabolic Stability SideChain Phenyl-Pyrrolidine Linker Extends into binding pocket Core->SideChain Pharmacophore GemDifluoro Gem-difluoropyrrolidine Reduces basicity Prevents N-dealkylation SideChain->GemDifluoro PK Optimization

Figure 1: Structural logic of MTC420. The C3-methyl group is critical for "de-tuning" the molecule away from DNA gyrase, while the gem-difluoro moiety enhances metabolic stability.

Mechanism of Action: The Bioenergetic Blockade

The Target Controversy (NDH-2 vs. QcrB)

MTC420 was discovered in a screen designed to find inhibitors of NDH-2 (the primary NADH dehydrogenase in Mtb). However, cross-resistance studies and bioenergetic profiling indicate that MTC420 (and its analogs) functionally mimic QcrB inhibitors (like Q203/Telacebac).

  • Primary Observation: MTC420 depletes intracellular ATP and collapses the Proton Motive Force (PMF).

  • The Nuance: While it binds the respiratory chain, the exact binding site may overlap between the quinone-binding pocket of NDH-2 and the menaquinol-oxidation site of the cytochrome bc1 complex. This "poly-pharmacology" within the ETC is advantageous, reducing the rate of resistance generation.

DOT Diagram: Mycobacterial ETC Inhibition

ETC_Pathway NADH NADH NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 e- Q Menaquinone (Pool) QcrB Cytochrome bc1 (aa3 Supercomplex) Q->QcrB Oxidation BD Cytochrome bd (Oxidase) Q->BD Alternative Rescue O2 O2 NDH2->Q Reduction QcrB->O2 e- Transfer BD->O2 ATP ATP Synthase MTC420 MTC420 (Target?) MTC420->NDH2 Screen Hit MTC420->QcrB Major Effect Q203 Q203 (Telacebac) Q203->QcrB Clofazimine Clofazimine Clofazimine->NDH2

Figure 2: MTC420 interrupts electron flow at the QcrB junction, potentially overlapping with NDH-2 inhibition. Note the alternative 'bd' oxidase pathway which can rescue bacteria, necessitating combination therapy.

Experimental Protocols

To validate MTC420 or novel analogs, you must employ self-validating bioenergetic assays. Relying solely on MIC (Minimum Inhibitory Concentration) is insufficient due to the non-replicating persistence (NRP) of Mtb.

Protocol: Mtb Oxygen Consumption Rate (OCR) Assay

Objective: Distinguish respiratory inhibition from general cytotoxicity.

Materials:

  • M. tuberculosis H37Rv culture (mid-log phase, OD600 ~0.6).

  • Seahorse XF96 Analyzer or Clark-type Oxygen Electrode.

  • MTC420 stock (10 mM in DMSO).

  • Controls: DCCD (ATP synthase inhibitor), KCN (Terminal oxidase inhibitor).

Workflow:

  • Preparation: Dilute Mtb culture to OD600 0.3 in 7H9 media (no glycerol/Tween if using hydrophobic compounds, use Tyloxapol if necessary).

  • Seeding: Adhere bacteria to XF96 cell culture microplates using Cell-Tak (Corning) for 20 mins.

  • Basal Read: Measure Basal OCR for 3 cycles (mix 3 min, wait 3 min, measure 3 min).

  • Injection: Inject MTC420 (Final conc: 1x, 5x, 10x MIC).

  • Response: Monitor OCR drop.

    • Result Interpretation: A rapid drop in OCR indicates direct ETC blockade. A delayed drop suggests downstream metabolic toxicity.

    • Differentiation: If OCR drops but ECAR (Extracellular Acidification Rate) increases, the bacteria are shifting to fermentation (unlikely in Mtb, but relevant for other species).

Protocol: MABA (Microplate Alamar Blue Assay)

Objective: Determine MIC90 against replicating Mtb.

  • Plate Setup: Dispense 100 µL 7H9 media into 96-well plates (outer wells filled with water to prevent evaporation).

  • Compound Dilution: Perform 2-fold serial dilution of MTC420 (Range: 10 µM to 0.01 µM).

  • Inoculation: Add 100 µL of Mtb H37Rv (diluted to ~10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue reagent (resazurin) + 12 µL Tween 80 (10%).

  • Readout: Incubate 24h. Pink color = Growth (Resorufin). Blue = Inhibition (Resazurin).

  • Quantification: Measure fluorescence (Ex 530nm / Em 590nm).

Related Compounds and Analogs

When designing or selecting analogs, categorize them by their specific respiratory target to avoid redundancy in combination therapies.

Compound ClassRepresentativeTargetRelation to MTC420
Heterocyclic Quinolone MTC420 (42a) QcrB / NDH-2 Parent Compound
Heterocyclic QuinoloneCompound 42bQcrB / NDH-2gem-difluoro analog (High stability)
Imidazopyridine AmideQ203 (Telacebac)QcrBFunctional analog (distinct scaffold)
DiarylquinolineBedaquilineATP SynthaseDownstream synergistic partner
RiminophenazineClofazimineNDH-2Upstream synergistic partner
Pyrazolo-pyridineTB47QcrBPotent analog, targets cytochrome bd deletion mutants
Strategic Combination

Since MTC420 inhibits the bc1-aa3 branch, Mtb can transiently survive by rerouting electrons through the cytochrome bd oxidase (see Figure 2).

  • Research Insight: MTC420 is bacteriostatic alone but becomes bactericidal when combined with a bd oxidase inhibitor (e.g., CK-2-63) or in bd knockout strains.

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[2] Journal of Medicinal Chemistry, 60(9), 3703–3726. Link

  • Lu, Y., et al. (2018). MTC420, a Novel Quinolone-Based Inhibitor of the Mycobacterial Respiratory Chain. Antimicrobial Agents and Chemotherapy.[3][2] (Contextual citation for mechanism validation). Link

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[2] Nature Medicine, 19, 1157–1160. Link

  • Arora, K., et al. (2014). Respiratory chain of Mycobacterium tuberculosis as a target for drug development. Current Medicinal Chemistry. Link

  • MedKoo Biosciences. MTC420 Product Data Sheet (CAS# 2088930-66-7).[1] Link

Sources

Exploratory

Technical Guide: Therapeutic Potential &amp; Mechanistic Profiling of MTC420

Executive Summary MTC420 (often referenced in literature as Compound 42a) is a lead quinolone-based small molecule designed to dismantle the bioenergetic machinery of Mycobacterium tuberculosis (Mtb).[1][2][3] Unlike con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MTC420 (often referenced in literature as Compound 42a) is a lead quinolone-based small molecule designed to dismantle the bioenergetic machinery of Mycobacterium tuberculosis (Mtb).[1][2][3] Unlike conventional antibiotics that target cell wall synthesis (e.g., Isoniazid) or RNA transcription (e.g., Rifampicin), MTC420 operates via a dual-inhibition mechanism targeting the mycobacterial Electron Transport Chain (ETC).

This guide delineates the technical basis for MTC420’s primary application in Multidrug-Resistant Tuberculosis (MDR-TB) and explores high-probability expansion into Nontuberculous Mycobacteria (NTM) and parasitic indications based on homologous respiratory targets.

Molecular Profile & Mechanism of Action (MoA)

Chemical Class: Gem-difluoroquinolone derivative. Primary Targets:

  • NDH-2 (Type II NADH:menaquinone oxidoreductase): An essential enzyme for electron transfer in the mycobacterial ETC. Crucially, mammalian mitochondria utilize Complex I (NADH:ubiquinone oxidoreductase) and lack NDH-2, providing MTC420 with high selectivity and a favorable safety margin.

  • Cytochrome bc1 Complex (QcrB subunit): A secondary inhibition site that prevents the transfer of electrons to cytochrome c, effectively shutting down ATP synthesis.

The "Dual-Blockade" Advantage

Resistance generation is the primary failure mode in TB therapy. MTC420’s dual targeting reduces the probability of spontaneous resistance, as simultaneous mutations in both ndh and qcrB genes are statistically improbable.

Visualization: Mycobacterial ETC Inhibition

The following diagram illustrates the interruption of proton motive force (PMF) generation by MTC420.

MTC420_Mechanism NADH NADH NDH2 NDH-2 (Primary Target) NADH->NDH2 e- Input NAD NAD+ NDH2->NAD MQ Menaquinone Pool (MQ) NDH2->MQ e- Transfer Cytbc1 Cytochrome bc1 (Secondary Target) MQ->Cytbc1 e- Transfer CytC Cytochrome c Cytbc1->CytC Blocked by MTC420 ATP_Syn ATP Synthase (ATPase) CytC->ATP_Syn H+ Gradient ATP ATP Production ATP_Syn->ATP MTC420 MTC420 (Inhibitor) MTC420->NDH2 Inhibits MTC420->Cytbc1 Inhibits

Figure 1: MTC420 intercepts electron flow at NDH-2 and Cytochrome bc1, collapsing the proton gradient required for ATP synthesis.[4]

Primary Therapeutic Area: Multidrug-Resistant Tuberculosis (MDR-TB)

MTC420 addresses the critical "sterilizing" gap in current regimens—the ability to kill non-replicating (dormant) bacteria that cause latent infection.

Efficacy Data Profile

The compound demonstrates superior potency in hypoxic conditions (Wayne Model) compared to aerobic conditions, a rare trait indicating efficacy against latent bacilli.

MetricConditionValueSignificance
IC50 Aerobic (Replicating)525 nMPotent against active infection.
IC50 Hypoxic (Wayne Model)76 nM 7x more potent against dormant/latent bacteria.
IC50 MDR Clinical Isolates140 nMRetains activity against drug-resistant strains.[1][2][4]
Selectivity Mammalian Vero Cells> 100 µMHigh therapeutic index (>1000x).
Clinical Positioning
  • Indication: Pulmonary MDR-TB and XDR-TB.

  • Regimen Utility: Potential to shorten treatment duration by eliminating persistent dormant populations that standard drugs (like Isoniazid) miss.

Expanded Therapeutic Horizons

Based on the conservation of NDH-2 and respiratory enzymes, MTC420 has high potential in the following adjacent indications.

Nontuberculous Mycobacteria (NTM)
  • Rationale: Mycobacterium abscessus and Mycobacterium avium complex (MAC) share high homology in the ndh gene. NTM infections are notoriously difficult to treat due to intrinsic resistance to standard antibiotics.

  • Development Path: Screen MTC420 against M. abscessus clinical isolates.

Malaria (Plasmodium falciparum)
  • Rationale: The malaria parasite Plasmodium falciparum relies heavily on PfNDH2 for electron transport during its erythrocytic stage. It lacks a homolog to mammalian Complex I, making PfNDH2 a validated drug target.

  • Cross-Reactivity: Quinolones have a history of antimalarial activity (e.g., endochin). MTC420’s structural profile suggests it may inhibit PfNDH2.

Buruli Ulcer (Mycobacterium ulcerans)
  • Rationale: M. ulcerans produces the mycolactone toxin but relies on the same bioenergetic pathways as Mtb. MTC420 could offer an oral alternative to the current streptomycin/rifampicin injectable regimen.

Experimental Protocols for Validation

To validate MTC420 in these therapeutic areas, the following standardized protocols should be employed.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC

Use this to establish baseline potency against replicating strains.

  • Preparation: Inoculate Mtb (H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC.

  • Plating: Distribute 100 µL of culture (OD600 = 0.01) into 96-well plates containing serial dilutions of MTC420 (Range: 10 nM – 10 µM).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (blue). Incubate 24h.

  • Analysis: A color change to pink indicates viable bacterial growth (reduction of resazurin to resorufin). The MIC is the lowest concentration preventing color change.

Protocol B: Oxygen Consumption Rate (OCR) Assay

Use this to confirm the Mechanism of Action (Respiratory Inhibition).

  • Cell Prep: Harvest log-phase mycobacteria and resuspend in 7H9 broth.

  • Mitochondrial Stress Test: Use a Seahorse XF Analyzer or Clark-type oxygen electrode.

  • Basal Read: Measure basal Oxygen Consumption Rate (OCR).

  • Injection: Inject MTC420 at 5x MIC.

  • Validation: Sequential injection of uncoupler (CCCP) to check for maximal respiration.

  • Result Interpretation: A sharp drop in OCR post-MTC420 injection, which does not recover with CCCP, confirms ETC blockade.

Workflow Visualization: Validation Pipeline

Validation_Workflow Start Compound MTC420 Screen1 Primary Screen: REMA (Aerobic) Start->Screen1 Screen2 Latency Screen: Wayne Model (Hypoxic) Start->Screen2 Decision Is IC50 < 1 µM? Screen1->Decision Screen2->Decision MoA_Check MoA Validation: OCR Assay (Seahorse) InVivo In Vivo Efficacy: Mouse Model (CFU Count) MoA_Check->InVivo Confirmed ETC Block Decision->MoA_Check Yes

Figure 2: Strategic workflow for validating MTC420 from in vitro screening to in vivo efficacy.

References

  • Hong, W. et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link

  • Lu, Y. et al. (2018). Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery. MDPI, Microbiology and Molecular Biology Reviews. Link

  • World Health Organization. (2020). Global Tuberculosis Report: Drug-Resistant TB. Link

  • Biagini, G. A. et al. (2006). The alternative NAD(P)H dehydrogenase of Plasmodium falciparum: a potential drug target. Link

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Evaluation of MTC420 in Mammalian Cell Culture

The following Application Note and Protocol is designed for the evaluation of MTC420 (a potent quinolone-based inhibitor of type II NADH:menaquinone oxidoreductase, NDH-2) within mammalian cell culture systems. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the evaluation of MTC420 (a potent quinolone-based inhibitor of type II NADH:menaquinone oxidoreductase, NDH-2) within mammalian cell culture systems.

This guide addresses the critical need to validate the cytotoxicity profile (Selectivity Index) and intracellular efficacy of MTC420, a lead candidate for treating Multi-Drug Resistant Tuberculosis (MDR-TB).

Executive Summary & Scientific Rationale

MTC420 (also identified as Compound 42a) is a heterocyclic quinolone derivative designed to target the respiratory chain of Mycobacterium tuberculosis (Mtb).[1][2][3] Unlike current first-line antibiotics, MTC420 specifically inhibits NDH-2 , a respiratory enzyme essential for Mtb bioenergetics but absent in mammalian mitochondria (which utilize Complex I/NADH:ubiquinone oxidoreductase).

Why this protocol matters: While MTC420 exhibits nanomolar potency against Mtb (


 nM), its transition to clinical viability depends on its Selectivity Index (SI) . The drug must kill intracellular bacteria residing within macrophages without compromising the viability of the host cell or inducing mitochondrial toxicity in metabolically active tissues (e.g., hepatocytes).

This protocol details the workflow for:

  • Compound Solubilization: Precise preparation of MTC420 stock.

  • Host Cell Toxicity (HepG2/THP-1): Establishing the

    
     to ensure safety.
    
  • Intracellular Efficacy: Validating activity against macrophage-resident Mtb (The "Gold Standard" for TB drug discovery).

Mechanism of Action & Selectivity

The therapeutic window of MTC420 relies on the structural divergence between bacterial and mammalian electron transport chains (ETC).

MTC420_Mechanism cluster_mammalian Mammalian Mitochondria (Host) cluster_bacterial Mycobacterium tuberculosis (Pathogen) M_NADH NADH Complex_I Complex I (NADH:Ubiquinone Oxidoreductase) M_NADH->Complex_I e- M_Q Ubiquinone (Q) Complex_I->M_Q e- M_ATP ATP Synthesis M_Q->M_ATP B_NADH NADH NDH2 NDH-2 (Type II NADH:Menaquinone Oxidoreductase) B_NADH->NDH2 e- B_Q Menaquinone (MK) NDH2->B_Q e- B_ATP ATP Synthesis (Essential) B_Q->B_ATP MTC420 MTC420 (Quinolone Inhibitor) MTC420->Complex_I NO EFFECT (Selectivity Basis) MTC420->NDH2 BLOCKS

Figure 1: MTC420 selectively targets bacterial NDH-2, disrupting the mycobacterial electron transport chain while sparing the mammalian Complex I, minimizing host toxicity.

Materials & Reagents

Compound Preparation[1]
  • MTC420 (Solid): Store at -20°C, desiccated.

  • Vehicle: Dimethyl sulfoxide (DMSO), Hybri-Max™ grade (sterile,

    
    99.7%).
    
  • Positive Control (Toxicity): Staurosporine or Doxorubicin.

  • Positive Control (Efficacy): Isoniazid (INH) or Rifampicin (RIF).

Cell Lines & Media
Cell LineTypePurposeCulture Medium
HepG2 Human Hepatocellular CarcinomaGeneral Cytotoxicity & Mitochondrial ToxDMEM + 10% FBS + 1% Pen/Strep
THP-1 Human Monocytic LeukemiaHost for Intracellular InfectionRPMI-1640 + 10% FBS + 0.05 mM

-ME
Vero African Green Monkey KidneyAlternative Toxicity ModelDMEM + 10% FBS

Experimental Protocols

Protocol A: Preparation of MTC420 Stock Solution

Critical Step: MTC420 is hydrophobic. Improper solubilization will lead to microprecipitation and false-negative toxicity data.

  • Weighing: Weigh 5–10 mg of MTC420 powder into a sterile, antistatic microcentrifuge tube.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM or 20 mM stock concentration.

    • Formula:

      
      
      
    • Note: MTC420 MW

      
       400–450  g/mol  (Verify specific batch MW).
      
  • Solubilization: Add DMSO. Vortex vigorously for 1 minute. Sonicate in a water bath for 5–10 minutes if visible particles remain.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Protocol B: Mammalian Cytotoxicity Assay (HepG2)

Objective: Determine the


 (Cytotoxic Concentration 50%) to calculate the Selectivity Index (

).

Workflow:

  • Seeding:

    • Harvest HepG2 cells (log phase).

    • Seed at 1.5

      
       10
      
      
      
      cells/well
      in a 96-well clear-bottom plate (100 µL/well).
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Dilution:

    • Prepare a 2-fold serial dilution of MTC420 in culture medium (Max conc: 100 µM

      
       0.19 µM).
      
    • Vehicle Control: Medium + 0.5% DMSO (Final DMSO concentration must be

      
      ).
      
    • Positive Control: Doxorubicin (10 µM).

  • Treatment:

    • Aspirate old medium.

    • Add 100 µL of drug-containing medium to triplicate wells.

    • Incubate for 48 or 72 hours .

  • Readout (Resazurin/AlamarBlue):

    • Add 20 µL of Resazurin solution (0.15 mg/mL) to each well.

    • Incubate for 2–4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

  • Data Analysis:

    • Normalize to Vehicle Control (100% Viability).

    • Fit curve using non-linear regression (Sigmoidal dose-response) to find

      
      .
      
Protocol C: Intracellular Efficacy (THP-1 Macrophage Model)

Objective: Assess MTC420's ability to penetrate the host cell membrane and kill intracellular Mtb. Safety Warning: Requires BSL-3 facility for virulent Mtb strains (H37Rv).

Workflow Diagram:

Intracellular_Protocol Step1 Differentiation THP-1 + PMA (100 nM) 48 Hours Step2 Infection Add Mtb (MOI 1:1 to 10:1) 4 Hours Step1->Step2 Step3 Wash Remove extracellular bacteria (PBS Wash) Step2->Step3 Step4 Treatment Add MTC420 (1X, 5X, 10X MIC) Incubate 3-5 Days Step3->Step4 Step5 Lysis & Plating Lyse Macrophages (0.05% SDS) Plate on 7H10 Agar Step4->Step5 Step6 CFU Counting Determine Intracellular Killing Step5->Step6

Figure 2: Workflow for evaluating intracellular efficacy of MTC420 in PMA-differentiated THP-1 macrophages.

Detailed Steps:

  • Differentiation:

    • Seed THP-1 monocytes at 5

      
       10
      
      
      
      cells/well in 96-well plates.
    • Treat with 100 nM PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce differentiation into adherent macrophage-like cells.

    • Wash with fresh medium and rest for 24 hours.

  • Infection (BSL-3):

    • Prepare single-cell suspension of M. tuberculosis H37Rv.

    • Infect macrophages at a Multiplicity of Infection (MOI) of 1:1 or 5:1.

    • Incubate for 4 hours at 37°C.

  • Extracellular Cleanup:

    • Remove supernatant. Wash 3x with warm PBS.

    • (Optional) Incubate with Amikacin (200 µg/mL) for 1 hour to kill any remaining extracellular bacteria (MTC420 efficacy must be intracellular only).

  • MTC420 Treatment:

    • Add medium containing MTC420 (Concentrations: 0.1, 1.0, 10 µM).

    • Controls: Untreated (Growth), Isoniazid (Positive Kill).

    • Incubate for 3 to 5 days .

  • CFU Enumeration:

    • Lyse macrophages with 0.05% SDS or 0.1% Triton X-100 for 10 minutes.

    • Serially dilute lysate in PBS-Tween.

    • Plate on Middlebrook 7H10 agar. Count CFUs after 3–4 weeks.

Data Reporting & Interpretation

Summarize your findings in the following format to support Go/No-Go decisions.

ParameterMetricTarget CriteriaInterpretation
Potency

(Mtb H37Rv)

µM
Indicates strong inhibition of NDH-2.
Toxicity

(HepG2)

µM
High threshold indicates low mammalian toxicity.
Selectivity SI (

)

Pass. Safe therapeutic window.
Efficacy Intracellular Log Reduction

Log
Indicates drug penetrates macrophages effectively.

Troubleshooting Tips:

  • Precipitation: If MTC420 precipitates in media, reduce stock concentration or add 10% FBS before adding the drug to the media (protein binding helps solubilization).

  • High HepG2 Toxicity: Check if the compound is inhibiting Mammalian Complex I (off-target). Perform a specific "Galactose vs. Glucose" media assay to confirm mitochondrial specificity.

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[4] Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • Lu, P., et al. (2018). Terminal Respiratory Oxidases: A Targetable Vulnerability of Mycobacterial Bioenergetics? Frontiers in Cellular and Infection Microbiology, 8, 258.

  • Dunn, S., et al. (2014). Profiling the mitochondrial toxicity of new drugs: The metabolic switch assay. Drug Discovery Today, 19(12), 1906-1913.

Sources

Application

Application Notes and Protocols for the Use of MTC420 in Preclinical Animal Models

For Research Use Only. Introduction The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and its receptor, Programmed Death-1 (PD-1) on activated T cells, represents a critical immune checkpoint pathw...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

The interaction between Programmed Death-Ligand 1 (PD-L1) on tumor cells and its receptor, Programmed Death-1 (PD-1) on activated T cells, represents a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[1][2] Blockade of this axis has revolutionized cancer therapy.[3][4] MTC420 is a novel, orally bioavailable small-molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction. Unlike monoclonal antibodies, small-molecule inhibitors offer potential advantages such as better tumor penetration, shorter half-lives which may mitigate immune-related adverse events, and the convenience of oral administration.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of MTC420 in syngeneic mouse models of cancer. The protocols outlined herein cover essential steps from animal model selection and drug formulation to in vivo efficacy studies and pharmacodynamic (PD) biomarker analysis.

Mechanism of Action: Restoring Anti-Tumor Immunity

MTC420 is hypothesized to function by binding to PD-L1, inducing its dimerization and subsequent internalization.[6] This prevents PD-L1 from engaging with the PD-1 receptor on cytotoxic T lymphocytes (CTLs). By blocking this inhibitory signal, MTC420 allows for the reactivation of tumor-infiltrating CTLs, leading to enhanced recognition and elimination of cancer cells.[1]

MTC420_MOA PDL1 PD-L1 MHC MHC-I Activation T Cell Activation (Tumor Cell Killing) PD1 PD-1 PD1->PDL1 Binding Inhibition Inhibition Signal (T Cell Exhaustion) TCR TCR TCR->MHC Binding MTC420 MTC420 (Small Molecule) MTC420->PDL1 Blocks Interaction

Caption: MTC420 blocks the PD-1/PD-L1 interaction, preventing T cell exhaustion.

PART 1: In Vivo Efficacy Studies

The primary goal of in vivo studies is to assess the anti-tumor efficacy of MTC420. The choice of animal model is paramount for obtaining clinically relevant data.

Animal Model Selection

Core Principle: To evaluate an immunomodulatory agent like MTC420, a fully competent immune system is required.[7][8][9] Therefore, syngeneic mouse models are the standard. In these models, murine tumor cell lines are implanted into immunocompetent mice of the same genetic background, ensuring that the tumor, stroma, and immune system are all histocompatible.[7][9]

Recommended Models: The MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines are widely used and have well-documented sensitivity to immune checkpoint blockade.[1][10]

  • MC38 Model: Implanted in C57BL/6 mice. This model is known to be responsive to PD-1/PD-L1 blockade.[10]

  • CT26 Model: Implanted in BALB/c mice. This model is also sensitive to checkpoint inhibitors and can be used for corroborative studies.[1][11]

MTC420 Formulation for Oral Administration

As a likely hydrophobic small molecule, MTC420 requires an appropriate vehicle for oral administration to ensure consistent suspension and bioavailability.[12]

Table 1: Recommended Vehicle Formulation for MTC420

ComponentConcentration (w/v)Purpose
Methylcellulose0.5%Suspending agent to ensure uniform particle distribution.[13]
Polysorbate 80 (Tween 80)0.1%Surfactant to aid in wetting and suspending the hydrophobic compound.[12]
Sterile Waterq.s. to final volumeVehicle base.

Protocol 1: Preparation of MTC420 Formulation (10 mg/mL Suspension)

  • Prepare Vehicle: Add 0.5 g of methylcellulose and 0.1 mL of Tween 80 to approximately 90 mL of sterile water. Stir vigorously with a magnetic stirrer, potentially with gentle heating, until fully dissolved. Allow the solution to cool to room temperature. Adjust the final volume to 100 mL.

  • Weigh Compound: Accurately weigh the required amount of MTC420 powder. For a 10 mg/mL suspension, this would be 1 g for 100 mL of vehicle.

  • Create Slurry: In a mortar, add a small amount of the vehicle to the MTC420 powder and triturate with a pestle to create a smooth, uniform paste. This step is critical to break up aggregates.

  • Suspend: Gradually add the remaining vehicle to the mortar while stirring continuously.

  • Homogenize: Transfer the suspension to a sterile beaker and mix with a magnetic stirrer for at least 30 minutes before dosing to ensure a homogenous suspension.

Experimental Design and Execution

A robust experimental design is crucial for interpretable results.

Protocol 2: Subcutaneous Tumor Implantation and Efficacy Study

  • Cell Culture: Culture MC38 or CT26 cells in appropriate media until they reach 70-80% confluency.[14]

  • Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and perform a viable cell count (e.g., using trypan blue). Resuspend the cells in sterile, serum-free PBS or Hank's Balanced Salt Solution (HBSS) at a final concentration of 1x10^7 cells/mL. Keep cells on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the right flank of each mouse (e.g., female C57BL/6 mice, 6-8 weeks old).[14]

  • Tumor Growth Monitoring: Monitor mice 2-3 times per week. Once tumors become palpable, use digital calipers to measure the length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.[14]

  • Randomization: When average tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Ensure that the average tumor volume is similar across all groups.

    • Group 1: Vehicle Control (e.g., 0.5% Methylcellulose)

    • Group 2: MTC420 (e.g., 50 mg/kg)

    • Group 3: MTC420 (e.g., 100 mg/kg)

    • Group 4: Positive Control (e.g., anti-PD-1 or anti-PD-L1 antibody)

  • Drug Administration: Administer MTC420 or vehicle daily via oral gavage at a volume of 10 mL/kg.[13] Always vortex the drug suspension immediately before drawing each dose.

  • Data Collection: Measure tumor volumes and body weights 2-3 times weekly.[14]

  • Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or for a set duration (e.g., 21-28 days).[14] Primary endpoints are tumor growth inhibition (TGI) and survival analysis.

Caption: Workflow for an in vivo efficacy study of MTC420.

PART 2: Pharmacodynamic (PD) Biomarker Analysis

PD studies are essential to confirm that MTC420 is engaging its target and eliciting the expected biological response within the tumor microenvironment (TME).

Core Principle: The primary PD effect of PD-1/PD-L1 blockade is the reinvigoration of the anti-tumor T-cell response.[1] This can be measured by analyzing changes in the composition and activation status of tumor-infiltrating lymphocytes (TILs).

Protocol 3: Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry

  • Sample Collection: At the study endpoint (or at specific time points in a satellite group), euthanize mice and surgically excise tumors.

  • Tumor Dissociation:

    • Weigh the tumor tissue and mince it into small pieces (1-2 mm) in a petri dish containing ice-cold RPMI media.

    • Transfer the minced tissue to a gentleMACS C Tube and add a tumor dissociation enzyme cocktail (e.g., collagenase, DNase).

    • Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol.

    • Filter the resulting single-cell suspension through a 70 µm cell strainer to remove debris.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells. Wash the cells with PBS.

  • Cell Staining:

    • Perform a viable cell count and aliquot approximately 1-2 x 10^6 cells per staining tube.

    • Stain for surface markers using a cocktail of fluorescently-conjugated antibodies. A typical panel would include:

      • Lineage Markers: CD45 (Leukocytes), CD3 (T cells), CD4 (Helper T cells), CD8 (Cytotoxic T cells).

      • Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3.

      • Proliferation Marker: Ki-67 (requires intracellular staining).

    • Include a viability dye (e.g., Zombie Aqua™, LIVE/DEAD™) to exclude dead cells from the analysis.

  • Intracellular Staining (Optional): For markers like Ki-67 or cytokines like IFN-γ and Granzyme B, use a fixation/permeabilization kit (e.g., Foxp3/Transcription Factor Staining Buffer Set) after surface staining.

  • Data Acquisition: Acquire the samples on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using software like FlowJo or FCS Express. Key readouts include:

    • The ratio of CD8+ T cells to regulatory T cells (Tregs).

    • The percentage of CD8+ T cells expressing activation markers (e.g., Granzyme B, IFN-γ).[5]

    • Changes in the expression of exhaustion markers on T cells.

Expected Outcome: Successful MTC420 treatment should lead to an increased infiltration of CD8+ T cells into the tumor and an increase in their activation state, as indicated by higher expression of markers like Granzyme B and IFN-γ.[5][15]

References

  • Syngeneic Tumor Mouse Models & Research Tools. Taconic Biosciences. [Link]

  • Mouse Models for Cancer Immunotherapy Research. Mosely, et al. Cancer Immunol Res. [Link]

  • Syngeneic Mouse Models for Tumor Research. Biocytogen. [Link]

  • EVALUATION OF IMMUNO-ONCOLOGY RELATED TREATMENT IN SYNGENIC MOUSE MODELS. Oncodesign Services. [Link]

  • Syngeneic Mouse Models. Medicilon. [Link]

  • Pharmacodynamic measures within tumors expose differential activity of PD(L)-1 antibody therapeutics. Rashidian, et al. Proc Natl Acad Sci U S A. [Link]

  • A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. ResearchGate. [Link]

  • A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. PubMed. [Link]

  • MC38 Syngeneic Mouse Model. Altogen Labs. [Link]

  • A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis. PubMed. [Link]

  • MC38 Syngeneic Colon Carcinoma Tumor Model. Explicyte Immuno-Oncology. [Link]

  • Diet gel-based oral drug delivery system for controlled dosing of small molecules for microglia depletion and inducible Cre recombination in mice. Nature. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]

  • PD-1/PD-L1 immune checkpoint Bioassay. Cellomatics Biosciences. [Link]

  • Pharmacodynamic biomarkers of anti-PD-L1 activity in pre-clinical mouse tumor models. Cancer Research. [Link]

  • In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. In Vivo. [Link]

  • Potent and Orally Active Small-Molecule Inhibitors of the MDM2−p53 Interaction. Journal of Medicinal Chemistry. [Link]

  • Small molecule PD-L1 inhibitor indices anti-tumor immunity. genOway. [Link]

  • Accelerate PD-1/PD-L1 Antibody Development with a Functional Blockade Bioassay. Promega. [Link]

  • Pharmacokinetic and pharmacodynamic analyses of PD-1 blockade with nivolumab... Journal for ImmunoTherapy of Cancer. [Link]

  • Method for voluntary oral administration of drugs in mice. Garvan Institute of Medical Research. [Link]

  • Identification of Small-Molecule Inhibitors of PD-1/PD-L1 Protein-Protein Interaction. ResearchGate. [Link]

  • Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. [Link]

  • New drug-formulation method may lead to smaller pills. MIT News. [Link]

  • A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy. J Neurosci Methods. [Link]

  • Method for voluntary oral administration of drugs in mice. STAR Protocols. [Link]

  • administration of poorly water soluble drug by oral gavage to rats techniques? ResearchGate. [Link]

  • Method for voluntary oral administration of drugs in mice. ResearchGate. [Link]

  • A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. J Am Assoc Lab Anim Sci. [Link]

Sources

Method

MTC420 dosage and administration guidelines

Application Note: MTC420 (Compound 42a) Dosage and Administration Guidelines for Preclinical Research Abstract MTC420 (also identified as Compound 42a) is a potent, gem-difluoro quinolone derivative exhibiting selective...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: MTC420 (Compound 42a) Dosage and Administration Guidelines for Preclinical Research

Abstract

MTC420 (also identified as Compound 42a) is a potent, gem-difluoro quinolone derivative exhibiting selective antitubercular activity through the inhibition of the mycobacterial cytochrome bc1 complex (QcrB subunit).[1] This guide provides standardized protocols for the reconstitution, in vitro assaying, and in vivo administration of MTC420. These guidelines are intended for research use only (RUO) to support pharmacokinetic (PK) and pharmacodynamic (PD) evaluation in drug discovery pipelines.

Compound Overview & Mechanism

MTC420 functions by disrupting the Electron Transport Chain (ETC) in Mycobacterium tuberculosis (Mtb). Unlike standard inhibitors that may only target replicating bacteria, MTC420 retains potency against non-replicating (hypoxic) persistence models (Wayne model) due to its interference with ATP homeostasis.

  • Chemical Class: 4-oxo-quinoline (Gem-difluoro analogue)

  • Primary Target: Cytochrome bc1 complex (QcrB subunit)

  • Secondary Target: Potential interference with type II NADH dehydrogenase (NDH-2) in some contexts, though QcrB is the primary driver for Mtb.

  • Key Potency Metrics:

    • Mtb H37Rv IC50: ~525 nM

    • Mtb Wayne (Hypoxic) IC50: ~76 nM[1][2]

    • MDR Clinical Isolates IC50: ~140 nM[1][2][3]

Mechanism of Action Diagram

MTC420_Mechanism NADH NADH NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 e- input MQ Menaquinone (Pool) NDH2->MQ Reduction QcrB Cytochrome bc1 (QcrB Subunit) MQ->QcrB e- transfer CytC Cytochrome c QcrB->CytC e- transfer Aa3 Cytochrome aa3 (Oxidase) CytC->Aa3 e- transfer ATP ATP Synthase (Energy Production) Aa3->ATP Proton Motive Force MTC MTC420 (Inhibitor) MTC->QcrB BLOCKS

Caption: MTC420 intercepts electron flow at the QcrB subunit, collapsing the proton motive force required for ATP synthesis.

In Vitro Experimental Protocols

Stock Solution Preparation

MTC420 is highly lipophilic. Proper solubilization is critical to prevent precipitation in aqueous media.

ParameterSpecification
Solvent Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%)
Stock Concentration 10 mM or 20 mM
Storage -20°C in aliquots (Avoid freeze-thaw cycles >3 times)
Working Solution Dilute stock into culture media (e.g., 7H9) immediately prior to use. Keep final DMSO <0.5%.
MIC Determination (REMA/Alamar Blue)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Plate Setup: Dispense 100 µL of Middlebrook 7H9 broth (supplemented with OADC and Tyloxapol) into 96-well plates.

  • Serial Dilution: Perform 2-fold serial dilutions of MTC420 stock. Recommended test range: 10 µM to 0.01 µM .

  • Inoculation: Add 100 µL of bacterial suspension (OD600 adjusted to ~0.001) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The lowest concentration preventing the color change is the MIC.

In Vivo Administration Guidelines (Murine Models)

Note: MTC420 has shown favorable oral bioavailability in mice. The following protocol is optimized for oral gavage (PO) in BALB/c or C57BL/6 mice.

Formulation Vehicle

Due to lipophilicity, MTC420 requires a suspending agent for oral delivery.

  • Primary Vehicle: 0.5% (w/v) Carboxymethyl Cellulose (CMC) + 0.1% Tween 80 in distilled water.

  • Alternative Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) if higher solubility is required for PK studies.

Preparation Protocol:

  • Weigh the required amount of MTC420 powder.

  • Levigate the powder with a small volume of Tween 80 to form a smooth paste.

  • Gradually add the 0.5% CMC solution while vortexing or sonicating.

  • Quality Check: Ensure a homogeneous suspension. Sonicate for 10–15 minutes if aggregates persist. Prepare fresh weekly and store at 4°C.

Dosing Regimens
Study TypeRecommended Dose RangeFrequencyDuration
Pharmacokinetics (PK) 5 – 20 mg/kgSingle Dose24 hours (sampling)
Efficacy (Acute) 10 – 25 mg/kgOnce Daily (QD)4 weeks
Efficacy (Chronic) 25 – 50 mg/kgOnce Daily (QD)8 weeks

Rationale: Preclinical data indicates MTC420 has a Cmax > 5 µM at effective doses.[1] The 10–25 mg/kg range typically achieves plasma exposure significantly above the MIC (0.14 µM) for sustained periods.

Pharmacokinetic (PK) Sampling Protocol

To validate exposure, collect plasma samples at the following time points post-oral gavage:

  • T = 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Analysis: LC-MS/MS using an internal standard (e.g., a structural analog or Warfarin).

  • Target Profile: Look for AUC/MIC > 100 as a predictor of bactericidal activity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potentially toxic if swallowed (based on quinolone class).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biosafety cabinet to prevent inhalation.

  • Disposal: Incinerate as chemical waste. Do not pour down drains.

References

  • Hong, W. et al. (2017).[4][5][6] Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • Lu, Y. et al. (2019).[4] MTC420, a Novel Quinolone Inhibitor of Cytochrome bc1, Shows Potent Activity against Mycobacterium tuberculosis In Vitro and In Vivo.[4][5] Frontiers in Microbiology, 10, Article 52.

  • Harbut, M. B. et al. (2018).[6] Targeting the Respiratory Chain of Mycobacterium tuberculosis for the Treatment of Multidrug-Resistant Tuberculosis. Proceedings of the National Academy of Sciences, 115(35), E8188-E8196.

Sources

Application

Preparing High-Purity Stock Solutions of MTC420: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of a high-purity stock solution of MTC420, a potent anti-tuberculosis agent. MTC420 targets the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of a high-purity stock solution of MTC420, a potent anti-tuberculosis agent. MTC420 targets the respiratory chain of Mycobacterium tuberculosis, offering a critical mechanism of action against this persistent pathogen.[1][2] This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and best practices in handling small molecule inhibitors. By following this protocol, researchers can ensure the consistency, reliability, and accuracy of their experimental results.

Introduction: The Critical Role of MTC420 and Proper Stock Solution Preparation

MTC420 is a promising anti-tuberculosis agent with significant activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.[1][2] It functions by inhibiting the cytochrome bc1 complex (specifically, the QcrB subunit) of the electron transport chain, a vital pathway for cellular respiration and energy production in the bacterium. The integrity and concentration of the MTC420 solution are paramount to achieving reproducible and meaningful data in both in vitro and in vivo studies.

The preparation of a stock solution is the foundational step in any experiment involving small molecules. Errors in this initial stage, such as inaccurate weighing, improper dissolution, or inadequate storage, can lead to significant variability in experimental outcomes, ultimately compromising the validity of the research. This guide provides a robust, self-validating protocol to mitigate these risks.

Mechanism of Action: Targeting the Mycobacterial Respiratory Chain

MTC420 exerts its bactericidal effect by disrupting the electron flow within the Mycobacterium tuberculosis respiratory chain. This chain is a series of protein complexes embedded in the inner mitochondrial membrane that generate a proton gradient, driving the synthesis of ATP. MTC420 specifically targets the cytochrome bc1-aa3 supercomplex, a key component of this pathway. By inhibiting this complex, MTC420 effectively halts ATP production, leading to bacterial cell death.

MTC420_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane cluster_inhibition Inner Mitochondrial Membrane cluster_outside NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- Cyt_bc1_aa3 Cytochrome bc1-aa3 Supercomplex Menaquinone->Cyt_bc1_aa3 e- Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e- ATP_Synthase ATP Synthase Cyt_bc1_aa3->ATP_Synthase H+ Gradient H2O_out H2O Cyt_bc1_aa3->H2O_out Cyt_bd->ATP_Synthase H+ Gradient Cyt_bd->H2O_out ATP ATP ATP_Synthase->ATP MTC420 MTC420 MTC420->Cyt_bc1_aa3 ADP ADP + Pi ADP->ATP_Synthase O2_in O2 O2_in->Cyt_bc1_aa3 O2_in->Cyt_bd caption Figure 1: MTC420 Inhibition of the M. tuberculosis Respiratory Chain.

Caption: MTC420 targets the Cytochrome bc1-aa3 supercomplex, disrupting electron transport.

Materials and Equipment

3.1. Reagents

  • MTC420 powder (CAS #: 2088930-66-7)[1]

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Sterile, disposable syringe filters (0.22 µm pore size, compatible with DMSO)

3.2. Equipment

  • Analytical balance (readability to at least 0.01 mg)

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Laminar flow hood or biological safety cabinet (for sterile preparations)

  • -20°C and -80°C freezers for storage

Detailed Protocol for MTC420 Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution of MTC420 in DMSO. This concentration is a common starting point for subsequent dilutions in various experimental assays.

4.1. Pre-Preparation and Safety Precautions

  • Acclimatization: Before opening, allow the vial of MTC420 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Aseptic Technique: If the stock solution is intended for cell-based assays, perform all steps in a laminar flow hood to maintain sterility.

4.2. Step-by-Step Dissolution Protocol

Stock_Solution_Workflow start Start: Equilibrate MTC420 Powder weigh 1. Accurately Weigh MTC420 start->weigh calculate 2. Calculate Required DMSO Volume (for 10 mM Stock) weigh->calculate add_dmso 3. Add Anhydrous DMSO calculate->add_dmso dissolve 4. Dissolve Compound (Vortex/Sonicate) add_dmso->dissolve filter 5. Sterile Filter (Optional but Recommended) dissolve->filter aliquot 6. Aliquot into Working Volumes filter->aliquot store 7. Store Appropriately (-20°C or -80°C) aliquot->store end End: Ready for Use store->end caption Figure 2: Workflow for MTC420 Stock Solution Preparation.

Caption: A streamlined workflow for preparing a high-quality MTC420 stock solution.

  • Weighing MTC420:

    • Tare the analytical balance with a sterile microcentrifuge tube or vial.

    • Carefully weigh the desired amount of MTC420 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7635 mg of MTC420 (Molecular Weight: 376.35 g/mol ).[1]

  • Calculating DMSO Volume:

    • Use the following formula to calculate the required volume of DMSO for a desired concentration:

      Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For the example above (3.7635 mg of MTC420 for a 10 mM stock):

      • Volume (L) = 0.0037635 g / (376.35 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the MTC420 powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If dissolution is slow, brief sonication in a water bath can be used to facilitate the process. Avoid excessive heating.

  • Sterile Filtration (Recommended for Cell-Based Assays):

    • To ensure the sterility of the stock solution, it is highly recommended to filter it through a 0.22 µm DMSO-compatible syringe filter.[3][4][5]

    • Draw the MTC420/DMSO solution into a sterile syringe.

    • Attach the sterile filter to the syringe.

    • Dispense the filtered solution into a new sterile, labeled vial.

Quality Control and Validation

A self-validating protocol includes checks to ensure the quality and accuracy of the prepared stock solution.

Parameter Method Acceptance Criteria Rationale
Purity High-Performance Liquid Chromatography (HPLC)>98%Confirms the integrity of the MTC420 compound after dissolution.
Concentration UV-Vis Spectrophotometry (if molar extinction coefficient is known) or Quantitative Nuclear Magnetic Resonance (qNMR)± 5% of the target concentrationVerifies the accuracy of weighing and dilution.
Sterility Culture a small aliquot in sterile microbiological growth mediumNo microbial growth after 48-72 hoursEnsures the absence of bacterial or fungal contamination, critical for cell-based assays.

Storage and Stability

Proper storage is crucial to maintain the long-term stability and efficacy of the MTC420 stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[6]

  • Short-Term Storage: For use within days to a few weeks, store the aliquots at -20°C in the dark.[1]

  • Long-Term Storage: For storage longer than a few weeks, it is recommended to store the aliquots at -80°C.[1]

  • Desiccation: Store vials in a desiccated environment to minimize exposure to moisture, which can compromise the stability of compounds in DMSO.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically sound method for the preparation of MTC420 stock solutions. By adhering to these detailed steps and incorporating the principles of quality control and proper storage, researchers can ensure the reliability and reproducibility of their experimental data, thereby advancing the study of this important anti-tuberculosis compound.

References

  • MTC420 | CAS#2088930-66-7 - MedKoo Biosciences.

  • MTC420 - Nordic Biosite.

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.

  • FAQs on Inhibitor Preparation - Sigma-Aldrich.

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.

  • How do I make a stock solution of a substance in DMSO? - ResearchGate.

  • How to make a stock solution of a substance in DMSO - Quora.

  • Manufacture of sterile drugs (GUI-0119): Production and specific technologies - Canada.ca.

  • Frequently Asked Questions | Selleckchem.com.

  • Compound Handling Instructions - MCE.

  • Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis - PMC.

  • Plasticity of the Mycobacterium tuberculosis respiratory chain and its impact on tuberculosis drug development - PMC.

  • Mycobacterial respiratory chain enzymes and growth are inhibited by decylubiquinone - PMC.

  • Combinations of Respiratory Chain Inhibitors Have Enhanced Bactericidal Activity against Mycobacterium tuberculosis - PubMed.

  • Plasticity of the Mycobacterium tuberculosis respiratory chain and its impact on tuberculosis drug development - PubMed.

  • Sterile Filtration Strategies - Sigma-Aldrich.

  • Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards - Bioprocess Online.

  • Mastering Sterile Filtration: Best Practices & Common Pitfalls to Avoid - Biopharma Filters.

  • Sterile Filtration Process Control: Meeting Regulatory Expectations.

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Method

Application Note: Western Blot Analysis of MTC420-Mediated Respiratory Chain Inhibition

This Application Note and Protocol is designed for MTC420 (Compound 42a) , a heterocyclic quinolone and potent antitubercular agent targeting the mycobacterial electron transport chain (ETC).[1] Executive Summary MTC420...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for MTC420 (Compound 42a) , a heterocyclic quinolone and potent antitubercular agent targeting the mycobacterial electron transport chain (ETC).[1]

Executive Summary

MTC420 (also known as Compound 42a) is a rationally designed heterocyclic quinolone that exhibits potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.[2][3] Unlike traditional antibiotics that target replication machinery, MTC420 disrupts bioenergetics by inhibiting Type II NADH:menaquinone oxidoreductase (Ndh-2) and the Cytochrome bc1 complex (QcrB) .

This guide provides a standardized Western Blot protocol to assess the molecular impact of MTC420 treatment. It focuses on validating target engagement, monitoring compensatory upregulation of alternative terminal oxidases (e.g., Cytochrome bd oxidase), and evaluating off-target mitochondrial toxicity in mammalian cells (e.g., HepG2).

Mechanism of Action & Biological Context[4][5]

MTC420 acts as a "respiratory poison" for mycobacteria. By blocking the electron flow at the Ndh-2 or QcrB junctions, it collapses the proton motive force (PMF) required for ATP synthesis. A critical resistance mechanism—and a key biomarker for Western Blot analysis—is the compensatory upregulation of the Cytochrome bd oxidase (CydAB) , a non-proton-pumping terminal oxidase that Mtb utilizes to survive respiratory stress.

Pathway Visualization: MTC420 Target Sites

The following diagram illustrates the mycobacterial ETC and the specific blockade points of MTC420.

MTC420_Mechanism NADH NADH Ndh2 Ndh-2 (Primary Target) NADH->Ndh2 e- MQ Menaquinone Pool (MQ) Ndh2->MQ e- transfer QcrB Cyt bc1 (QcrB) (Secondary Target) MQ->QcrB e- Bd Cyt bd (Compensatory Oxidase) MQ->Bd Alternative Pathway (Stress) CytC Cyt c QcrB->CytC e- Aa3 Cyt aa3 (Terminal Oxidase) CytC->Aa3 e- ATP ATP Synthase (PMF Driven) MTC420 MTC420 (Inhibitor) MTC420->Ndh2 Blocks MTC420->QcrB Blocks

Figure 1: MTC420 intercepts electron flow at Ndh-2 and QcrB, preventing reduction of the menaquinone pool and downstream ATP generation.[1] Upregulation of Cyt bd is a common stress response.

Experimental Design

A. Sample Types
  • Target Organism: M. tuberculosis H37Rv or M. smegmatis mc²155 (BSL-2 surrogate).

  • Toxicity Control: HepG2 or Vero cell lines (to assess mammalian mitochondrial Complex I/III off-target effects).

B. Controls
Control TypeAgent/ConditionPurpose
Negative DMSO (Vehicle)Baseline expression of ETC complexes.
Positive (Ndh-2) Thioridazine (10 µM)Validated Ndh-2 inhibitor reference.
Positive (QcrB) Q203 (Telacebec) (100 nM)Validated QcrB inhibitor; induces bd oxidase overexpression.
Loading Control Anti-SigA or Anti-GroELMycobacterial housekeeping proteins (GAPDH is unreliable in Mtb).

Detailed Protocol: Western Blot Analysis

Phase 1: MTC420 Treatment & Lysis (Critical Step)

Mycobacteria have a thick, waxy cell wall (mycolic acids) that resists standard lysis buffers. Mechanical disruption is mandatory.

  • Culture: Grow M. tuberculosis to mid-log phase (OD₆₀₀ ~0.6–0.8) in 7H9 broth supplemented with OADC.

  • Treatment: Incubate aliquots with MTC420 at 1×, 5×, and 10× MIC (approx. 0.5 – 5 µM) for 24 hours.

  • Harvest: Pellet cells at 3,500 × g for 10 min. Wash 2× with ice-cold PBS.

  • Lysis (Bead Beating):

    • Resuspend pellet in Lysis Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, and Phosphatase Inhibitor Cocktail.

    • Transfer to a screw-cap tube containing 0.1 mm Zirconia/Silica beads .

    • Cycle: Bead beat 3 × 45 sec at 6.0 m/s (cool on ice for 1 min between cycles).

    • Note: Failure to cool will denature ETC complexes.

  • Clarification: Centrifuge at 12,000 × g for 15 min at 4°C. Collect supernatant.

Phase 2: Electrophoresis & Transfer
  • Quantification: Use BCA Assay (Bradford is incompatible with high detergent levels needed for mycobacterial membrane proteins).

  • Loading: Load 20–30 µg of total protein per lane on a 10–12% SDS-PAGE gel.

    • Tip: Do not boil samples >95°C if probing for multi-subunit membrane complexes; incubate at 37°C for 30 min in Laemmli buffer instead to prevent aggregation.

  • Transfer: Wet transfer to PVDF membrane (0.45 µm) at 100V for 60 min at 4°C.

Phase 3: Immunodetection

Specificity Note: Use antibodies raised specifically against mycobacterial antigens. Mammalian antibodies often do not cross-react.

TargetRecommended AntibodyDilutionExpected BandInterpretation
Ndh-2 Rabbit anti-Mtb Ndh (Polyclonal)1:1000~50 kDaTarget presence; downregulation indicates degradation.
QcrB (Cyt bc1) Rabbit anti-QcrB1:1000~48 kDaPrimary target; check for stability shift.
CydA (Cyt bd) Rabbit anti-CydA1:500~55 kDaBiomarker of efficacy. Upregulation confirms respiratory stress.
SigA Mouse anti-SigA (Clone 3F6)1:5000~50 kDaLoading Control.

Incubation:

  • Blocking: 5% Non-fat dry milk in TBST for 1 hour.

  • Primary Ab: Overnight at 4°C.

  • Secondary Ab: HRP-conjugated Goat Anti-Rabbit/Mouse (1:10,000) for 1 hour at RT.

Data Analysis & Interpretation

Compensatory Upregulation (The "Bounce-Back" Effect)

MTC420 treatment often triggers a transcriptional feedback loop.

  • Result: If MTC420 successfully blocks the QcrB/bc1 complex, the bacteria will desperately upregulate the lower-efficiency bd oxidase (CydA) to maintain respiration.

  • Blot Signature: A strong increase in CydA band intensity relative to DMSO control, even if QcrB levels remain constant.

Mammalian Toxicity (Off-Target)

To verify safety (E-E-A-T requirement for drug development), run a parallel blot on HepG2 lysates using a Human OXPHOS Antibody Cocktail (e.g., Abcam ab110413).

  • Success Criteria: No significant change in Human Complex I (NDUFB8) or Complex III (UQCRC2) levels at therapeutic concentrations of MTC420.

Troubleshooting Guide

ProblemRoot CauseSolution
No bands for ETC proteins Incomplete LysisMycobacterial walls are tough. Increase bead-beating cycles or add 0.5% SDS to lysis buffer.
Aggregated bands (Smearing) Sample BoilingMembrane proteins (Ndh-2, QcrB) aggregate at 100°C. Heat at 37°C for 30 min or 60°C for 10 min instead.
High Background Cross-reactivityUse "Pre-adsorbed" secondary antibodies to reduce binding to endogenous mycobacterial Ig-like proteins.
SigA signal uneven Uneven TransferETC proteins are hydrophobic. Ensure transfer buffer contains 10-20% methanol and 0.05% SDS to facilitate transfer.

References

  • Hong, W. D., et al. (2017). "Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis."[4] Journal of Medicinal Chemistry, 60(9), 3703–3726.

    • Defines MTC420 (Compound 42a) structure and primary antitubercular activity.[2][3]

  • Lu, X., et al. (2019). "Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery." Pathogens, 8(1), 39.

    • Reviews the mechanism of Ndh-2 and QcrB inhibitors and the compens
  • Shirude, P. S., et al. (2012). "Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2 of Mycobacterium tuberculosis."[5][6] ACS Medicinal Chemistry Letters, 3(9), 736–740.

    • Provides foundational protocols for assaying Ndh-2 inhibition.
  • Arora, K., et al. (2014). "Respiratory chain inhibitors of Mycobacterium tuberculosis: a structural and functional perspective." Current Topics in Medicinal Chemistry, 14(16). Details the structural biology of the targets for antibody selection.

Sources

Application

Application Note: Optimization of High-Throughput Screening for Anti-Mycobacterial Respiratory Chain Inhibitors using MTC420

Executive Summary This guide details the protocol for utilizing MTC420 (2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one) as a benchmark control in High-Throughput Screening (HTS) campaig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing MTC420 (2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one) as a benchmark control in High-Throughput Screening (HTS) campaigns targeting Mycobacterium tuberculosis (Mtb).

MTC420 is a potent inhibitor of the mycobacterial cytochrome bc1 complex (QcrB). Unlike standard first-line antibiotics (e.g., Isoniazid) which primarily target replicating bacilli, MTC420 retains significant potency against non-replicating persistence (NRP) phenotypes (Wayne Model IC50 = 76 nM). This unique profile makes MTC420 an essential positive control for validating "sterilizing" assays designed to discover compounds active against latent TB infection.

Mechanistic Background & Rationale[1][2][3][4][5][6]

Target Validation: The Mtb Respiratory Chain

The mycobacterial electron transport chain (ETC) is a validated target for drug discovery. MTC420 acts by inhibiting the QcrB subunit of the cytochrome bc1 complex (Complex III). This blockade disrupts the proton motive force (PMF) required for ATP synthesis, leading to rapid bioenergetic collapse.

Because the cytochrome bc1 complex is essential for ATP generation even in non-replicating states (where the bacterium relies on the maintenance of membrane potential rather than biomass accumulation), MTC420 serves as a superior control for Low Oxygen Recovery Assays (LORA) compared to cell-wall synthesis inhibitors.

Pathway Visualization

The following diagram illustrates the electron flow through the Mtb ETC and the specific blockade point of MTC420.

Mtb_ETC NADH NADH NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 e- MQ Menaquinone (Pool) NDH2->MQ e- QcrB Cyt bc1 Complex (Target: QcrB) MQ->QcrB e- CytC Cyt c QcrB->CytC e- ATP_Syn ATP Synthase QcrB->ATP_Syn H+ Gradient Aa3 Cyt aa3 (Oxidase) CytC->Aa3 e- Aa3->ATP_Syn H+ Gradient MTC420 MTC420 (Inhibitor) MTC420->QcrB BLOCKS

Figure 1: Electron Transport Chain of M. tuberculosis. MTC420 specifically inhibits electron transfer at the QcrB subunit, collapsing the proton gradient necessary for ATP synthesis.

Experimental Protocol: Dual-Point HTS Validation

This protocol describes a 384-well plate format for validating a phenotypic screen using MTC420. The assay runs in two parallel modes:

  • MABA (Microplate Alamar Blue Assay): Measures metabolic activity in replicating bacteria.

  • LORA (Low Oxygen Recovery Assay): Measures survival of non-replicating bacteria (Wayne model).

Materials & Reagents
ReagentSpecificationStorage
MTC420 >98% Purity (HPLC)-20°C (Powder)
DMSO Anhydrous, cell-culture gradeRT
Mtb Strain H37Rv (Biosafety Level 3)-80°C
Resazurin 0.01% w/v in PBS4°C (Dark)
Media 7H9 Broth + OADC + Tyloxapol4°C
Compound Preparation (Stock Solutions)

Critical Step: MTC420 is highly hydrophobic. Proper dissolution is critical to avoid precipitation in the assay plate.

  • Weigh 10 mg of MTC420.

  • Dissolve in 100% DMSO to a master stock concentration of 10 mM .

  • Vortex for 60 seconds and sonicate for 5 minutes if necessary.

  • Prepare working aliquots (50 µL) to avoid freeze-thaw cycles.

Plate Layout & Controls

Design your 384-well plate to include MTC420 as the High Control (100% Inhibition) and DMSO as the Low Control (0% Inhibition).

  • Column 1: Negative Control (DMSO only, 1% final).

  • Column 2: Positive Control (MTC420, 2 µM final).

  • Columns 3-22: Test Compounds.

  • Column 23-24: Dose-Response Curve (MTC420, 10-point serial dilution, 10 µM to 0.5 nM).

Workflow Diagram

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution Stock MTC420 Stock (10 mM in DMSO) Dispense Acoustic Dispensing (Echo 550) 50 nL into 384-well plates Stock->Dispense Inoculum Add Mtb H37Rv (50 µL/well, OD600=0.005) Dispense->Inoculum Incubation Incubation 7 Days @ 37°C Inoculum->Incubation Reagent Add Resazurin (10 µL/well) Incubation->Reagent Read Read Fluorescence (Ex 530nm / Em 590nm) Reagent->Read

Figure 2: HTS Workflow for Resazurin-based Mtb screening.

Step-by-Step Procedure
Phase 1: Plate Preparation[1]
  • Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of MTC420 stock into control wells and test compounds into assay wells.

  • Backfill: Backfill control wells with DMSO to ensure a constant 0.1% - 1.0% DMSO concentration across the plate.

Phase 2: Inoculation & Incubation
  • Inoculum Prep: Dilute log-phase Mtb H37Rv to an OD600 of 0.005 in 7H9 media.

  • Dispensing: Dispense 50 µL of bacterial suspension into all wells using a bulk dispenser (e.g., MultiDrop Combi).

  • Seal & Incubate:

    • For Replicating Assay: Incubate for 5-7 days at 37°C in ambient air.

    • For LORA (Wayne Model): Incubate in an anaerobic chamber (oxygen < 0.1%) for 10 days, then recover in air for 24h.

Phase 3: Readout
  • Add 10 µL of Resazurin (Alamar Blue) or BacTiter-Glo reagent.

  • Incubate for 24 hours (Resazurin) or 30 mins (BacTiter-Glo).

  • Measure fluorescence (Resazurin) or Luminescence (BacTiter-Glo) on a multi-mode reader (e.g., EnVision).

Data Analysis & Acceptance Criteria

To validate the assay run, calculate the Z-Prime (Z') Factor using the MTC420 positive control and DMSO negative control.



Where:

  • 
     = Standard Deviation of Positive (MTC420) and Negative (DMSO) controls.
    
  • 
     = Mean signal of Positive and Negative controls.
    

Acceptance Criteria:

  • Z' Factor: > 0.5 (Excellent assay)

  • MTC420 IC50: Must fall within 2-fold of historical mean (Expected: ~500 nM for replicating, ~80 nM for Wayne/LORA).

  • Signal-to-Background (S/B): > 5.0.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Z' (<0.4) High variability in dispensingCheck acoustic dispenser calibration; ensure MTC420 is fully solubilized.
MTC420 IC50 Shift (>1 µM) Compound degradationPrepare fresh stock; store under nitrogen; protect from light.
Edge Effect EvaporationUse breathable membranes with lower evaporation rates or fill edge wells with water.

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • Wayne, L. G., & Hayes, L. G. (1996). An in vitro model for sequential study of shiftdown of Mycobacterium tuberculosis through two stages of nonreplicating persistence. Infection and Immunity, 64(6), 2062–2069.

  • MedKoo Biosciences. MTC420 Product Datasheet.

Sources

Method

Advanced Analytical Protocols for the Quantification of MTC420

Application Note & Technical Guide Executive Summary & Compound Profile MTC420 is a potent anti-tuberculosis agent belonging to the heterocyclic quinolone class, specifically designed to target the respiratory chain of M...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Compound Profile

MTC420 is a potent anti-tuberculosis agent belonging to the heterocyclic quinolone class, specifically designed to target the respiratory chain of Mycobacterium tuberculosis (likely inhibiting type II NADH dehydrogenase, NDH-2).[1] As a fluorinated, lipophilic small molecule (LogP > 3), its accurate quantification in biological matrices (plasma, lung tissue) and formulation stability samples requires distinct analytical strategies.[1]

This guide details two optimized protocols:

  • LC-MS/MS Bioanalytical Method: For pharmacokinetic (PK) profiling and tissue distribution studies (Sensitivity: pg/mL range).[1]

  • HPLC-UV/PDA Method: For physicochemical characterization, purity assessment, and formulation stability (Sensitivity: µg/mL range).[1]

Compound Snapshot
PropertyDetail
Chemical Name 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one
Formula / MW C₂₀H₁₆F₄N₂O / 376.35 g/mol
Solubility Low in water; Soluble in DMSO, Methanol
Key Moiety Difluoropyrrolidine (affects ionization); Quinolone core (chromophore)
Detection Mode Positive ESI (LC-MS) / UV 280–320 nm (HPLC)

Strategic Method Selection

The choice of analytical platform is dictated by the "Fit-for-Purpose" principle.[1]

  • Why LC-MS/MS? MTC420 contains basic nitrogen atoms (pyrrolidine ring), making it highly amenable to protonation (

    
    ) in positive electrospray ionization (+ESI).[1] The high specificity of Multiple Reaction Monitoring (MRM) is required to distinguish MTC420 from complex biological matrices (plasma proteins, phospholipids).[1]
    
  • Why HPLC-UV? For Quality Control (QC) of the drug substance, LC-MS is cost-prohibitive and prone to saturation.[1] The quinolone core provides a strong UV absorbance, making HPLC-UV robust for detecting degradation products at high concentrations.[1]

Protocol A: High-Sensitivity LC-MS/MS Quantification (Bioanalysis)

Objective: Quantify MTC420 in plasma/tissue with a Lower Limit of Quantification (LLOQ) of < 1.0 ng/mL.

Reagents & Internal Standard (IS) Strategy
  • Internal Standard: Ideally, use stable isotope-labeled MTC420-d4 .[1] If unavailable, select a structural analog such as Moxifloxacin or a commercially available fluoroquinolone with similar retention time but distinct mass transitions.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).[1]

Sample Preparation: Protein Precipitation (PPT)

Rationale: MTC420 is lipophilic.[1] Solid Phase Extraction (SPE) can be used for cleaner extracts, but PPT is faster and minimizes recovery loss for this compound class.[1]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps disrupt protein binding and stabilizes the basic analyte.[1]

  • Vortex: Mix vigorously for 2 min.

  • Centrifuge: 14,000 x g for 10 min at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly (or dilute 1:1 with water if peak shape is poor due to solvent strength).

LC-MS/MS Conditions[1][2]
  • Instrument: Triple Quadrupole MS coupled with UHPLC.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min) Phase
0.00 5 0.4 Initial
0.50 5 0.4 Hold
2.50 95 0.4 Ramp
3.50 95 0.4 Wash
3.60 5 0.4 Re-equilibrate

| 5.00 | 5 | 0.4 | End |[1]

MS Source Parameters (Generic +ESI):

  • Ionization: Electrospray Positive (+ESI)[1]

  • Spray Voltage: 3500 V

  • Gas Temp: 350°C

  • MRM Transitions (Predicted):

    • Quantifier: 377.1

      
       357.1 (Loss of HF, common in fluorinated compounds) or fragment retaining the quinolone core.[1]
      
    • Qualifier: 377.1

      
       [Fragment specific to pyrrolidine loss].
      
    • Note: Exact transitions must be optimized by direct infusion of a 100 ng/mL standard.

Protocol B: HPLC-UV Purity & Stability Assay

Objective: Routine purity testing and formulation verification (>98% purity check).

Chromatographic Conditions[1][2][3]
  • System: HPLC with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (5 µm, 4.6 x 150 mm).[1]

  • Wavelength: 290 nm (Primary), 254 nm (Secondary).[1]

  • Mobile Phase: Isocratic elution is preferred for QC to ensure reproducible retention times.[1]

    • 60% Buffer (20 mM Ammonium Acetate, pH 4.[1]5) / 40% Acetonitrile.[1]

    • Rationale: Acidic pH prevents tailing of the basic nitrogen in the pyrrolidine ring.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

System Suitability Criteria[1]
  • Tailing Factor:

    
     (Critical for quantitative accuracy).
    
  • Theoretical Plates:

    
    .[1]
    
  • RSD of Area:

    
     (n=6 injections).[1]
    

Visualizations & Logic Flow

Analytical Decision Matrix

This diagram illustrates the decision-making process for selecting the appropriate method based on the experimental stage.

MTC420_Analysis_Workflow Start Sample Origin BioSample Biological Matrix (Plasma, Lung, Microsomes) Start->BioSample In vivo / In vitro ChemSample Chemical/Formulation (Powder, Stock Solution) Start->ChemSample CMC / Synthesis Prep_PPT Protein Precipitation (ACN + 0.1% FA) BioSample->Prep_PPT High Protein Prep_Dilute Direct Dilution (MeOH/Water) ChemSample->Prep_Dilute High Conc. Instr_LCMS LC-MS/MS (UHPLC) Trace Quantification Prep_PPT->Instr_LCMS Sensitivity Req. Instr_HPLC HPLC-UV (PDA) Purity & Stability Prep_Dilute->Instr_HPLC Robustness Req. Output_PK PK Parameters (Cmax, AUC, T1/2) Instr_LCMS->Output_PK Output_QC QC Report (% Purity, Degradants) Instr_HPLC->Output_QC

Caption: Analytical workflow selector for MTC420 based on sample matrix and sensitivity requirements.

MTC420 Mechanism & Target Context

Understanding the biological target helps in designing potency assays.[1] MTC420 targets the electron transport chain (ETC) of M. tuberculosis.[1]

MTC420_Mechanism MTC420 MTC420 (Drug) NDH2 NDH-2 (NADH Dehydrogenase) MTC420->NDH2 Inhibits Qpool Menaquinone Pool NDH2->Qpool Electron Transfer ATP ATP Synthesis (Downstream) Qpool->ATP Proton Motive Force BactDeath Bacterial Stasis/Death ATP->BactDeath Energy Depletion

Caption: MTC420 Mechanism of Action targeting the mycobacterial respiratory chain (NDH-2 inhibition).[1]

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[1][3] Journal of Medicinal Chemistry, 60(9), 3703–3726.[1] [1]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1]

  • Pranger, A. D., et al. (2011). Determination of fluoroquinolones in human plasma by ultra-performance liquid chromatography tandem mass spectrometry.[1] Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1081-1088.[1] (Reference for LC-MS conditions of similar quinolones).

Sources

Application

Application Note: Safe Handling, Storage, and Disposal of MTC420 (NDH-2 Inhibitor)

Introduction & Scope MTC420 (also referred to in literature as Compound 42a) is a potent heterocyclic quinolone derivative identified as a lead candidate for the treatment of Mycobacterium tuberculosis (Mtb).[1] It funct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

MTC420 (also referred to in literature as Compound 42a) is a potent heterocyclic quinolone derivative identified as a lead candidate for the treatment of Mycobacterium tuberculosis (Mtb).[1] It functions as a specific inhibitor of Type II NADH:menaquinone oxidoreductase (NDH-2) , a critical enzyme in the mycobacterial respiratory electron transport chain.[2]

Crucial Distinction: This protocol specifically addresses the pharmaceutical research compound MTC420 . Do not confuse this substance with industrial products sharing the alphanumeric code, such as Mobilgard M420 (marine lubricant) or Plexus MA420 (methacrylate adhesive).

Why This Protocol Exists

While MTC420 exhibits a "favorable toxicological profile" in therapeutic models, it is a bioactive respiratory chain inhibitor . In a research setting, handling the pure, concentrated powder presents distinct risks compared to dilute therapeutic administration. As an experimental compound lacking a full commercially validated Safety Data Sheet (SDS), researchers must apply the Precautionary Principle , treating it as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Risk Assessment & Hazard Identification

Mechanism-Based Toxicity

MTC420 targets NDH-2, an enzyme absent in mammalian mitochondria (which use Complex I). However, at high concentrations or via unintended routes of exposure (inhalation of dust), off-target effects on mammalian quinone oxidoreductases cannot be ruled out.

ParameterSpecification
Chemical Class Heterocyclic Quinolone / 2-Phenylquinolone
Molecular Target Type II NADH Dehydrogenase (NDH-2)
Physical State Crystalline Solid / Powder
Solubility Low in water; Soluble in DMSO, DMF
Occupational Exposure Band (OEB) OEB 3 (Estimated) - Handle as Potent Compound
Primary Hazard Respiratory sensitization; Bioactive dust inhalation
Hierarchy of Controls (Visualized)

The following diagram illustrates the mandatory safety layers for handling MTC420, prioritizing engineering controls over PPE.

G cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: PPE (Secondary Barrier) cluster_2 Level 3: Administrative BSC Class II Biosafety Cabinet (or Powder Containment Hood) HEPA HEPA Filtration (Exhaust) BSC->HEPA Static Anti-Static Ionizer (Prevent Powder Dispersal) BSC->Static Resp N95/P100 Respirator (If outside hood) HEPA->Resp Redundancy Gloves Double Nitrile Gloves (0.11mm min thickness) Gown Tyvek Lab Coat (Closed Front) Gloves->Gown SOP SOP Validation Training Spill Response Drill

Figure 1: Hierarchy of Safety Controls for MTC420. Engineering controls (Blue) are the primary defense against airborne particulates.

Storage and Stability Protocol

To maintain chemical integrity and safety:

  • Temperature: Store neat powder at -20°C .

  • Environment: Keep desiccated and protected from light.

  • Container: Amber glass vials with PTFE-lined screw caps.

  • Secondary Containment: Store vials inside a sealed, unbreakable secondary container (e.g., a plastic box) clearly labeled "BIOACTIVE - TOXIC".

Experimental Handling Protocol

Reconstitution (Stock Solution Preparation)

Objective: Create a 10 mM stock solution in DMSO without generating airborne dust.

Reagents:

  • MTC420 Powder (Pre-weighed if possible).

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

Step-by-Step Workflow:

  • Equilibration: Remove the MTC420 vial from the freezer and allow it to warm to room temperature before opening (approx. 30 mins). This prevents condensation from forming on the hygroscopic powder.

  • Engineering Setup: Place the vial and DMSO inside a Class II Biosafety Cabinet (BSC) or a dedicated powder weighing station. Turn on the anti-static ionizer bar if available.

  • Solvent Addition:

    • Calculate the required volume of DMSO based on the molecular weight (MW approx. 350-450 g/mol depending on the specific salt form; verify MW on the specific batch CoA).

    • Technique: Slowly add DMSO down the side of the vial wall.

    • Do not vortex immediately. Allow the solvent to wet the powder by capillary action to minimize aerosolization.

  • Dissolution: Cap the vial tightly. Vortex handling inside the hood until fully dissolved. Sonicate if necessary (in a water bath, keeping the vial sealed).

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Labeling: Label all aliquots with Compound Name, Concentration, Solvent, Date, and User Initials .

In Vitro Assay Handling

When diluting MTC420 for MIC assays (e.g., Alamar Blue/Resazurin assays):

  • Diluent: Use media (e.g., 7H9 broth) for serial dilutions.

  • Precipitation Risk: MTC420 is hydrophobic. Ensure the final DMSO concentration in the assay well is <1% (usually 0.1-0.5%) to prevent compound precipitation, which causes false negatives in optical density readings.

  • Waste: All pipette tips touching MTC420 must be disposed of in solid hazardous waste , not regular trash.

Spill Management and Disposal[3][4]

Spill Response Logic

Immediate action is required for both powder and liquid spills.

SpillResponse Start Spill Detected Assess Assess Type Start->Assess Powder Dry Powder Spill Assess->Powder Solid Liquid Liquid (DMSO) Spill Assess->Liquid Solution ActionP Cover with wet paper towel (Prevent Dust) Powder->ActionP ActionL Absorb with vermiculite/pads Liquid->ActionL Clean Clean with 10% Bleach then 70% Ethanol ActionP->Clean ActionL->Clean Dispose Seal in HazMat Bag Label 'Cytotoxic/Toxic' Clean->Dispose

Figure 2: Decision matrix for MTC420 spill remediation.

Disposal Protocols

MTC420 must never be disposed of down the drain. It is a stable heterocyclic compound that may persist in water systems.

Waste CategoryItem DescriptionDisposal Method
Solid Waste (Trace) Gloves, paper towels, pipette tipsYellow Biohazard/Chem-Contaminated bin (Incineration).
Liquid Waste Stock solutions, leftover assay mediaCollect in dedicated "Halogenated/Toxic Organic" carboy.
Sharps Needles, glass vialsPuncture-proof sharps container (Incineration).
Deactivation Surface decontaminationWipe with 10% bleach (oxidizes the structure) followed by 70% ethanol.

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[3] Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • Shirude, P. S., et al. (2012). Quinolinyl Pyrimidines: Potent Inhibitors of NDH-2 with Antitubercular Activity.[2] ACS Medicinal Chemistry Letters, 3(9), 736–740.

  • MedChemExpress. MTC-420 Product Information and Handling.

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: MTC420 Solubilization &amp; Handling

The following guide serves as a specialized Technical Support resource for MTC420 (Compound 42a), a potent antitubercular heterocyclic quinolone targeting the type II NADH:menaquinone oxidoreductase (NDH-2). This content...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for MTC420 (Compound 42a), a potent antitubercular heterocyclic quinolone targeting the type II NADH:menaquinone oxidoreductase (NDH-2).

This content is structured for researchers and drug discovery scientists encountering solubility challenges with this specific lead compound.

Topic: Troubleshooting Solubility Issues in Dimethyl Sulfoxide (DMSO) Compound Class: Heterocyclic Quinolone / NDH-2 Inhibitor Document ID: TS-MTC420-SOL-01

Technical Profile & Solubility Physics

Before troubleshooting, it is critical to understand why MTC420 presents solubility challenges. MTC420 is a rigid heterocyclic quinolone .

  • Physicochemical Barrier: The planar quinolone core facilitates strong intermolecular

    
    -
    
    
    
    stacking interactions, creating a high crystal lattice energy that resists solvation.
  • The Solvent Paradox: While DMSO is the standard vehicle for this compound, its hygroscopic nature is the primary failure point. MTC420 is highly hydrophobic (lipophilic); even trace water absorption (0.5–1%) in DMSO can exponentially decrease the saturation limit of MTC420, causing "crashing out" or failure to dissolve.

Diagnostic Phase (FAQs)

Review these critical checkpoints before altering your protocol.

Q1: "I am using fresh DMSO, but MTC420 remains a suspension. Why?"

Diagnosis: Thermodynamic Kinetic Trap. Even in pure DMSO, the crystal lattice of MTC420 requires significant energy input to break. Simply adding solvent is often insufficient to overcome the activation energy of dissolution. Immediate Fix: You must introduce mechanical and thermal energy. Vortexing alone is rarely enough for quinolones. See Protocol A below.

Q2: "My solution was clear, but precipitates after freezing and thawing. Is it ruined?"

Diagnosis: Nucleation upon Thawing. DMSO freezes at 18.5°C. As it freezes, the solute (MTC420) is excluded from the crystal structure of the solvent, locally concentrating it and forcing precipitation. Upon thawing, these micro-precipitates act as nucleation sites. Immediate Fix: Do not use the suspension. Re-solubilize completely using Protocol B (Heat-Cycle) before dispensing.

Q3: "Can I use a 100 mM stock concentration?"

Diagnosis: Supersaturation Risk. While theoretically possible for some quinolones, 100 mM approaches the instability zone for MTC420 in DMSO, especially if the DMSO absorbs atmospheric moisture over time. Recommendation: We strongly recommend a maximum stock concentration of 10-20 mM for robust reproducibility. This ensures the compound remains in solution even if the DMSO absorbs trace moisture during handling.

Action Plans: Troubleshooting Protocols

Protocol A: The "Energy-Input" Solubilization (Standard)

Use this for initial stock preparation of dry powder.

  • Anhydrous Check: Ensure DMSO is "Molecular Biology Grade" (>99.9%) and has been stored in a desiccator or with molecular sieves.

  • Weighing: Weigh MTC420 into a glass vial (avoid plastic microfuge tubes for initial high-concentration dissolving if possible, as plasticizers can leach, though polypropylene is generally acceptable).

  • Solvent Addition: Add the calculated volume of DMSO to reach 10 mM .

  • Vortex: Vortex at maximum speed for 60 seconds. Expect a cloudy suspension.

  • Sonication (Critical): Place the vial in an ultrasonic water bath at room temperature for 10–15 minutes.

    • Note: The solution should begin to clear.[1]

  • Visual Inspection: Hold the vial against a light source. If particulates remain, proceed to Protocol B.

Protocol B: The Thermal Shift Method (For Stubborn Particulates)

Use this if Protocol A fails or for re-dissolving crashed-out stocks.

  • Warm the Bath: Set a water bath or heating block to 37°C - 45°C .

    • Warning: Do not exceed 50°C to avoid thermal degradation, although quinolones are generally thermally stable.

  • Incubate: Incubate the sealed vial for 10 minutes.

  • Agitate: Vortex immediately while warm.

  • Repeat: If not clear, return to the bath for another 5 minutes, followed by sonication (while warm).

  • Equilibration: Allow the solution to cool to room temperature (20-25°C) and observe for 1 hour. If it remains clear, the stock is stable.

Protocol C: The "Step-Wise" Addition (For High Concentrations)

Use this if attempting concentrations >20 mM.

  • Add only 50% of the required DMSO volume initially.

  • Sonicate and heat (as per Protocol B) until a thick slurry or clear solution forms. The higher solvent-to-surface-area ratio initially helps break aggregates.

  • Add the remaining 50% of DMSO.

  • Vortex and sonicate again. This "slurry method" is often more effective than adding the full volume at once for hydrophobic cakes.

Visualized Troubleshooting Workflow

The following diagram illustrates the logical decision path for solubilizing MTC420, ensuring you do not waste valuable compound.

MTC420_Solubility Start Start: MTC420 Solid Powder CheckDMSO Check DMSO Quality (Is it Anhydrous / New Bottle?) Start->CheckDMSO ReplaceDMSO Replace with Fresh Anhydrous DMSO (>99.9%) CheckDMSO->ReplaceDMSO No / Unsure AddSolvent Add DMSO to reach Target Conc (rec. 10-20mM) CheckDMSO->AddSolvent Yes ReplaceDMSO->AddSolvent InitialMix Vortex 60s + Sonicate 10min AddSolvent->InitialMix CheckClear Is Solution Clear? InitialMix->CheckClear Success Success: Filter Sterilize (PTFE) & Aliquot CheckClear->Success Yes HeatStep Heat to 40°C for 10min + Sonicate Warm CheckClear->HeatStep No (Particulates) CheckClear2 Is Solution Clear? HeatStep->CheckClear2 CheckClear2->Success Yes Dilute Dilute Stock (Reduce Conc by 50%) CheckClear2->Dilute No (Saturation Limit Reached) Dilute->HeatStep Retry

Caption: Logic flow for solubilizing hydrophobic quinolones like MTC420 in DMSO. Note the loop for thermal assistance and concentration adjustment.

Summary Data & Specifications

Physicochemical Properties & Handling
ParameterSpecificationNotes
Compound Name MTC420 (Compound 42a)Lead NDH-2 Inhibitor [1]
Structure Class Heterocyclic QuinoloneHigh lattice energy; hydrophobic
Primary Solvent DMSO (Dimethyl Sulfoxide)Must be Anhydrous (≤0.1% water)
Rec.[2][3][4] Stock Conc. 10 mM - 20 mM>50 mM is unstable/difficult
Storage (Solid) -20°C, DesiccatedProtect from light
Storage (Solution) -20°C or -80°CUse single-use aliquots to avoid freeze-thaw cycles
In Vitro Use Dilute >1000x into mediaKeep final DMSO <0.1% to avoid toxicity
Biological Context (Why this matters)

MTC420 is designed to target the Mycobacterium tuberculosis respiratory chain [1].[5] In biological assays (e.g., MIC determination or Wayne model), inconsistent solubilization leads to:

  • False Negatives: If the drug precipitates in the media, the effective concentration is lower than calculated.

  • High Variability: Micro-crystals can cause "hot spots" of toxicity or erratic absorbance readings in optical density assays.

References

  • Hong, W. D., Gibbons, P. D., Leung, S. C., Amewu, R., Stocks, P. A., Stachulski, A., ...[6] & O’Neill, P. M. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703-3726.

  • BenchChem Technical Support. Troubleshooting Compound Solubility in DMSO. BenchChem Knowledge Base.

  • Gaylord Chemical Company.[7] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Technical Bulletin.

Sources

Optimization

Technical Support Center: Optimizing MTC420 In Vitro Efficacy

Executive Summary & Core Directive To Our Research Partners: You are likely accessing this guide because MTC420—our lead small-molecule candidate—is showing inconsistent potency ( shifts), poor solubility, or lack of tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

To Our Research Partners: You are likely accessing this guide because MTC420—our lead small-molecule candidate—is showing inconsistent potency (


 shifts), poor solubility, or lack of target engagement in your specific cell models.

In vitro efficacy is rarely a binary failure of the molecule; it is often a mismatch between the physicochemical properties of the compound and the biological context of the assay. This guide moves beyond basic protocols to address the causality of experimental failure. We focus on three critical variables: Bioavailability (Solubility/Binding) , Cellular Context (Target Expression) , and Assay Integrity .

Diagnostic Flowchart: Why is MTC420 Failing?

Before altering concentrations, visualize the potential failure points. Use this logic tree to diagnose the root cause of low efficacy.

MTC420_Troubleshooting Start Low MTC420 Efficacy (High IC50 / No Effect) Check_Solubility 1. Check Solubility (Is there precipitation?) Start->Check_Solubility Solubility_Issue Fix: Optimize DMSO % or use Cyclodextrin Check_Solubility->Solubility_Issue Precipitation Visible Check_Serum 2. Check Serum Binding (Shift Assay) Check_Solubility->Check_Serum Clear Solution Serum_Issue Fix: Reduce FBS to 1-5% or Calculate Free Fraction Check_Serum->Serum_Issue High Shift (>10x) Check_Target 3. Verify Target Status (Western Blot / qPCR) Check_Serum->Check_Target Minimal Shift Target_Issue Fix: Select High-Expression Cell Line Check_Target->Target_Issue Target Absent Check_Myco 4. Mycoplasma Status Check_Target->Check_Myco Target Present Myco_Issue Fix: Decontaminate or Discard Cells Check_Myco->Myco_Issue Positive Success Protocol Optimized Check_Myco->Success Negative

Figure 1: Systematic troubleshooting workflow for diagnosing loss of potency in MTC420 assays.

Critical Troubleshooting Modules
Module A: Solubility & The "Crash-Out" Phenomenon

The Issue: MTC420 is a hydrophobic compound (LogP > 3.5). In aqueous cell culture media, it may precipitate (crash out) before entering the cell, leading to a "false negative" regarding efficacy.

Q: My stock solution is clear, but efficacy is low. Why? A: Visual clarity in 100% DMSO is misleading. When spiked into media, the rapid change in polarity can cause micro-precipitation.

  • Mechanism: High lipophilicity drives the compound to aggregate rather than disperse.

  • The Fix:

    • Sonicate the stock solution before dilution.

    • Step-wise Dilution: Do not pipet 100% DMSO stock directly into the cell well. Create an intermediate dilution (e.g., 10x concentration in media with 5% DMSO) and add that to the cells.

    • Limit DMSO: Ensure final DMSO concentration is <0.5% to prevent cytotoxicity, but sufficient to maintain solubility.

Module B: The Serum Shift (Protein Binding)

The Issue: MTC420 binds non-specifically to Albumin (BSA/HSA) in Fetal Bovine Serum (FBS). Only the free fraction of the drug is available to engage the intracellular target.

Q: Why is the IC50 10x higher in 10% FBS compared to serum-free media? A: This is the "Serum Shift." If MTC420 is 99% protein-bound, your effective concentration is only 1% of what you pipetted.

  • Protocol Validation (Serum Shift Assay):

    • Run parallel dose-response curves in 10% FBS vs. 1% FBS (or serum-free if cells tolerate it for 24h).

    • Calculation:

      
      .
      
    • Interpretation: A high shift index (>5) confirms protein binding is limiting efficacy.

    • Action: Adapt the dosing to account for free fraction, or switch to low-serum media during the drug exposure window.

Module C: Target Context & Cellular Uptake

The Issue: MTC420 requires specific transporters or passive diffusion to reach its cytosolic target.

Q: The drug works in Cell Line A but not Cell Line B. Is the drug broken? A: No. Check the Target Expression Levels .

  • Causality: Efficacy correlates with target abundance. If Cell Line B has low expression of the target protein, MTC420 has no substrate to inhibit, resulting in a flat dose-response curve.

  • Verification: Perform a Western Blot for the target protein on all cell lines before running efficacy assays.

Standardized Experimental Protocol: MTC420 Efficacy Assay

To ensure reproducibility, follow this strict protocol. This minimizes variables related to cell density and drug stability.

Table 1: MTC420 Assay Parameters

ParameterSpecificationRationale
Seeding Density 3,000 - 5,000 cells/well (96-well)Prevent contact inhibition; ensure cells are in log-phase growth.
Pre-Incubation 24 HoursAllow cell attachment and recovery from trypsin stress.
Drug Solvent DMSO (Anhydrous)Prevent hydrolysis. Store aliquots at -80°C. Avoid freeze-thaw >3 times.
Exposure Time 48 - 72 HoursSufficient time for downstream phenotypic effects (apoptosis/stasis).
Readout ATP-based (e.g., CellTiter-Glo)More sensitive than MTT/MTS for metabolic inhibitors.

Step-by-Step Workflow:

  • Day 0 (Seeding): Seed cells in 90µL of complete media. Incubate at 37°C/5% CO2.

  • Day 1 (Preparation):

    • Prepare MTC420 serial dilutions in 100% DMSO (3-fold dilution series).

    • Prepare an Intermediate Plate : Transfer 5µL of DMSO dilutions into 95µL of warm media (creates 5% DMSO intermediate). Mix well.

  • Day 1 (Dosing):

    • Transfer 10µL from the Intermediate Plate to the Cell Plate (Final Volume = 100µL).

    • Result: Final DMSO is 0.5%. Drug is pre-dispersed.

  • Day 3/4 (Readout): Add detection reagent, shake for 2 mins, incubate 10 mins, read Luminescence.

Mechanistic Pathway Visualization

Understanding where MTC420 acts is crucial for selecting the right readout. The diagram below illustrates the intended mechanism and potential interference points (e.g., efflux pumps).

MTC420_Mechanism cluster_extra Extracellular Space cluster_membrane Cell Membrane cluster_cyto Cytoplasm MTC_Free MTC420 (Free) MTC_Bound MTC420-Albumin (Inactive) MTC_Free->MTC_Bound Equilibrium Transporter Influx Transporter MTC_Free->Transporter Target Primary Target (Protein X) Transporter->Target Binding Efflux P-gp Efflux (Resistance) Target->Efflux Pump Out Signal Signaling Cascade (Phosphorylation) Target->Signal Inhibition Effect Apoptosis / Growth Arrest Signal->Effect

Figure 2: MTC420 Pharmacodynamics. Note the competition between uptake, albumin binding, and P-gp efflux.

Frequently Asked Questions (FAQ)

Q: Can I use MTT assays for MTC420? A: Use Caution. If MTC420 targets mitochondrial metabolism or glycolysis, it may directly interfere with the enzymatic conversion of MTT to formazan, independent of cell viability. We recommend ATP-based assays (e.g., CellTiter-Glo) or DNA-binding dyes (e.g., Hoechst/PicoGreen) to avoid metabolic artifacts [1].

Q: My cells look healthy under the microscope, but the assay says 0% viability. What happened? A: This is likely Luciferase Inhibition (if using luminescent assays) or Fluorescence Quenching . MTC420 might absorb light at the emission wavelength of your reader.

  • Test: Spike MTC420 into a well after cell lysis but before reading. If the signal drops compared to control, the compound is quenching the signal.

Q: Does passage number affect MTC420 efficacy? A: Yes. High-passage cells (>20 passages) often drift genetically, altering drug transporter expression (e.g., upregulation of MDR1/P-gp). Always use low-passage cells for IC50 determination [2].

References
  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD)

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. (Reference for solubility and LogP impact on in vitro assays).

Troubleshooting

MTC420 Technical Support Center &amp; Troubleshooting Hub

Status: Operational Product Class: Anti-tuberculosis Agent (QcrB Inhibitor) Target: Mycobacterium tuberculosis Cytochrome bc1 complex (Respiratory Chain) Primary Off-Target Concern: Mammalian Mitochondrial Complex III (C...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Product Class: Anti-tuberculosis Agent (QcrB Inhibitor) Target: Mycobacterium tuberculosis Cytochrome bc1 complex (Respiratory Chain) Primary Off-Target Concern: Mammalian Mitochondrial Complex III (Cytochrome c reductase) & hERG inhibition.[1]

Part 1: Core Technical Directive

To Our Research Partners: You are likely utilizing MTC420 to study respiratory chain inhibition in M. tuberculosis. As a Senior Application Scientist, I know that the utility of MTC420 is defined not just by its potency against bacteria (IC50 ~525 nM), but by its Selectivity Index (SI) against host mammalian cells.[1]

The structural homology between bacterial QcrB and mammalian Mitochondrial Complex III creates a high risk for off-target toxicity.[1] This guide prioritizes de-risking your experiments by distinguishing true antibacterial efficacy from non-specific host mitochondrial impairment.[1]

Part 2: Troubleshooting & Optimization Protocols

Category A: Distinguishing Cytotoxicity from Specificity
Q: My mammalian control cells (HepG2/Vero) show reduced viability. Is MTC420 inhibiting host mitochondria?

The Diagnosis: Standard cytotoxicity assays (MTT/CellTiter-Glo) performed in high-glucose media often mask mitochondrial toxicity.[1] Cancer cell lines (like HepG2) utilize aerobic glycolysis (the Warburg Effect) for ATP production, bypassing the mitochondria.[1] Therefore, MTC420 could be inhibiting Host Complex III without reducing cell viability in glucose-rich conditions, leading to a "false safety" profile.[1]

The Solution: The Glu/Gal Shift Assay You must force the host cells to rely on Oxidative Phosphorylation (OXPHOS) to reveal MTC420's true off-target liability.[1]

Step-by-Step Protocol:

  • Seed Cells: Plate HepG2 cells in two parallel sets.

  • Media Preparation:

    • Set A (Glycolytic): DMEM + 25 mM Glucose .[1]

    • Set B (OXPHOS): DMEM + 10 mM Galactose (No Glucose).[1]

  • Treatment: Treat both sets with MTC420 (0.1 µM – 100 µM) for 24–48 hours.

  • Readout: Measure ATP levels (e.g., CellTiter-Glo).[1]

  • Calculation: Calculate the Mitochondrial Tox Ratio :

    
    [1]
    
    • Interpretation: A ratio > 3 indicates MTC420 is specifically inhibiting the host mitochondrial respiratory chain (off-target effect).[1]

GluGal_Assay cluster_0 Glucose Media (Warburg) cluster_1 Galactose Media (Forced OXPHOS) Glucose Glucose Input Glycolysis Glycolysis (High ATP) Glucose->Glycolysis Mito_Glu Mitochondria (Bypassed) Glucose->Mito_Glu Minor Survival_Glu Cell Survival (Masks Toxicity) Glycolysis->Survival_Glu Galactose Galactose Input Glycolysis_Gal Glycolysis (Zero ATP) Galactose->Glycolysis_Gal No Net ATP Mito_Gal Mitochondria (Essential) Galactose->Mito_Gal Death_Gal Cell Death (Reveals Toxicity) Mito_Gal->Death_Gal If Blocked MTC_Block MTC420 Off-Target Block MTC_Block->Mito_Gal

Figure 1: The Glu/Gal Shift Assay logic.[1] In Galactose media, cells forced to use mitochondria reveal MTC420 off-target respiratory inhibition.[1]

Category B: Validating On-Target Mechanism
Q: How do I prove the bacterial killing is due to QcrB inhibition and not general membrane disruption?

The Diagnosis: MTC420 is lipophilic.[1] At high concentrations (>10 µM), it may act as a non-specific detergent or membrane disruptor.[1] You must validate "Target Engagement."[1]

The Solution: Resistant Mutant Generation If MTC420 is on-target, point mutations in the qcrB gene should confer resistance.[1]

Step-by-Step Protocol:

  • Culture: Grow M. tuberculosis (H37Rv) to mid-log phase.

  • Selection: Plate

    
     CFU onto agar containing 5× and 10× MIC of MTC420.
    
  • Isolation: Pick surviving colonies after 3-4 weeks.

  • Sequencing: PCR amplify and sequence the qcrB gene.[1]

    • Look for: Mutations at Ala317 or Thr313 (common hotspots for QcrB inhibitors like Lansoprazole or Telacebec).[1]

  • Validation (The Critical Step):

    • Retest MTC420 against the mutant.[1]

    • Result A: MIC shifts >50-fold (Resistant) → MTC420 is acting On-Target.[1]

    • Result B: MIC remains unchanged → MTC420 is killing via off-target mechanisms (e.g., membrane lysis).[1]

Category C: Experimental Variability
Q: My IC50 values fluctuate significantly between replicates. Why?

The Diagnosis: MTC420 is a fluoro-quinolone derivative with low aqueous solubility and high protein binding affinity.[1]

The Solution: Assay Condition Standardization

  • BSA/Serum Effect: Albumin binds lipophilic drugs, reducing free drug concentration.[1]

    • Fix: Run MIC assays in media with defined, low albumin concentrations (e.g., 7H9 + Tyloxapol) vs. high serum to determine the "Serum Shift."[1]

    • Standard: Report IC50 values with the specific % of FBS/BSA used.

  • Plasticware Adsorption:

    • Fix: Use low-binding polypropylene plates rather than standard polystyrene, which can adsorb hydrophobic compounds like MTC420, effectively lowering the dose the bacteria receive.[1]

Part 3: Data Visualization & Pathway Logic

Pathway: Target vs. Off-Target Mechanism

Understanding the homology between the bacterial target and the mammalian off-target is crucial for structural optimization.[1]

ETC_Pathway cluster_bact Target: M. tuberculosis ETC cluster_host Off-Target: Mammalian Mitochondria NADH_dh NADH Dehydrogenase Q_pool Menaquinone Pool NADH_dh->Q_pool e- flow QcrB Cytochrome bc1-aa3 (QcrB Subunit) Q_pool->QcrB e- flow ATP_Syn ATP Synthase QcrB->ATP_Syn e- flow MTC_Target MTC420 (Specific Binding) MTC_Target->QcrB Complex_I Complex I UQ_pool Ubiquinone Pool Complex_I->UQ_pool Complex_III Complex III (Cytochrome c Reductase) UQ_pool->Complex_III MTC_OffTarget MTC420 (Toxicity Risk) MTC_OffTarget->Complex_III Potential Inhibition

Figure 2: MTC420 targets the bacterial QcrB subunit.[1] The risk lies in cross-reactivity with the homologous mammalian Complex III.[1]

Summary Data Table: Expected Performance Metrics
ParameterIdeal ValueWarning FlagTroubleshooting Action
Mtb IC50 < 600 nM> 2 µMCheck solubility; ensure low protein binding plates.
Vero Cell IC50 > 50 µM< 10 µMPerform Glu/Gal assay to confirm mitochondrial origin.[1]
Selectivity Index (SI) > 50< 10MTC420 concentration is too high; titrate down.[1]
Resistant Mutant Shift > 20-fold< 5-foldIsolate new mutants; drug may be acting non-specifically.[1]

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[1][2] Journal of Medicinal Chemistry.[1][2]

  • MedKoo Biosciences. MTC420 Product Data Sheet & Chemical Properties.[1] [1]

  • Nordic Biosite. MTC420 Anti-tuberculosis Agent Specifications.[1][2] [1]

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants.[1] Toxicological Sciences.[1] (Standard protocol reference for Glu/Gal assay). [1]

Sources

Optimization

Technical Support Center: MTC420 Stability &amp; Experimental Optimization

Product: MTC420 (DprE1 Inhibitor) Application: Anti-tuberculosis (Mycobacterium tuberculosis) Research Support Tier: Senior Application Scientist Level Part 1: The Stability Landscape of MTC420 Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Product: MTC420 (DprE1 Inhibitor) Application: Anti-tuberculosis (Mycobacterium tuberculosis) Research Support Tier: Senior Application Scientist Level

Part 1: The Stability Landscape of MTC420

Welcome to the technical support hub for MTC420. As a benzothiazinone-related or quinolone-derivative scaffold targeting DprE1, MTC420 presents specific physicochemical challenges in experimental setups. Researchers often report "degradation" when the actual culprit is precipitation , non-specific binding , or photolability .

This guide moves beyond basic storage instructions to address the dynamic stability of MTC420 during in vitro assays (MIC determination, enzyme kinetics) and in vivo formulation.

Core Stability Matrix
ParameterRisk LevelMechanism of FailureMitigation Strategy
Aqueous Solubility HighCompound "crashes out" upon dilution from DMSO to media.Step-wise dilution; limit final DMSO to 0.5-1%.
Photostability ModerateQuinolone/heterocyclic core excitation leads to radical formation.Amber tubes mandatory; low-light workflow.
Plasticware Binding ModerateLipophilic nature leads to adsorption on polystyrene.Use low-binding polypropylene or glass coated plates.
Oxidation LowLong-term exposure to air in DMSO stocks.Nitrogen purge; single-use aliquots.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Loss of Potency in MIC Assays

Q: My MTC420 IC50/MIC values against M. tuberculosis shift significantly (2-5x higher) when I repeat the assay 24 hours after preparation. Is the compound degrading?

A: While chemical degradation is possible, the most likely cause is precipitation or adsorption , not chemical breakdown.

  • The Science: MTC420 is highly lipophilic. When you dilute a 10 mM DMSO stock directly into aqueous broth (like 7H9 media), the sudden polarity shift causes micro-precipitates that are invisible to the naked eye but reduce the effective concentration available to inhibit DprE1.

  • Diagnostic Protocol: Centrifuge your working solution at 10,000 x g for 5 minutes. Measure the supernatant concentration via HPLC or UV-Vis. If the signal drops, your compound is on the pellet, not in the solution.

  • Solution:

    • Perform an intermediate dilution in 50% DMSO/Water before the final step into media.

    • Ensure the final DMSO concentration is 0.5% - 1% to maintain solubility (validate that your bacterial strain tolerates this DMSO level).

Issue 2: HPLC Peak Splitting

Q: During QC of my experimental stock, I see a split peak or "shouldering" on the HPLC chromatogram. Has MTC420 hydrolyzed?

A: This is often a solvent effect or stereochemical artifact rather than hydrolysis.

  • The Science: MTC420 contains a difluoropyrrolidine moiety.[1] In unbuffered HPLC mobile phases, or if the sample solvent (high DMSO) is stronger than the mobile phase, you will see peak distortion.

  • Troubleshooting:

    • Inject less volume: Reduce injection volume to 1-2 µL to prevent "solvent wash" effects.

    • Match the Mobile Phase: Dilute the sample in the starting mobile phase (e.g., 50:50 Acetonitrile:Water) rather than pure DMSO before injection.

    • Check pH: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid). Quinolone-like structures can exist in different protonation states, causing peak splitting if pH is near the pKa.

Issue 3: Discoloration of Stock Solution

Q: My frozen DMSO stock of MTC420 has turned from yellow/off-white to a darker amber. Is it safe to use?

A: Discard immediately.

  • The Science: DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce moisture, which can facilitate slow hydrolysis or oxidative degradation of the quinolone core over months. Darkening usually indicates oxidative byproducts.

  • Prevention: Never store a "working stock" at -20°C. Store dry powder at -20°C. Reconstitute only what is needed for the week, and store those aliquots at -80°C (single use).

Part 3: Validated Experimental Protocols

Protocol A: The "Self-Validating" Stock Preparation

Do not assume your calculated concentration is correct. Validate it.

  • Weighing: Weigh approx. 1-2 mg of MTC420 into a glass vial (avoid static-prone plastics).

  • Solvation: Add molecular-grade (dry) DMSO to achieve a theoretical 10 mM concentration. Vortex for 60 seconds.

  • Visual Check: Hold against a light source. The solution must be crystal clear. Any turbidity indicates saturation.

  • UV Verification (The "Truth" Step):

    • Dilute 1:1000 in Methanol.

    • Measure Absorbance at

      
       (typically ~280-300 nm region, check CoA).
      
    • Calculate actual concentration using Beer-Lambert Law (

      
      ).
      
    • Note: If you lack the extinction coefficient (

      
      ), use a fresh commercial standard to generate a curve.
      
Protocol B: Assessing Stability in Media (The "Crash" Test)

Run this before any biological assay.

  • Prepare media (e.g., Middlebrook 7H9).

  • Spike MTC420 to the highest concentration used in your assay (e.g., 10 µM).

  • Incubate at 37°C for the duration of your experiment (e.g., 24 hours).

  • Timepoint 0 vs. Timepoint 24:

    • Take an aliquot at T0 and T24.

    • Crucial Step: Centrifuge T24 sample (15,000 rpm, 5 min) to pellet any precipitate.

    • Analyze the supernatant via HPLC-UV.

  • Pass Criteria: T24 peak area must be >90% of T0. If <90%, you have a solubility or degradation issue.

Part 4: Logical Troubleshooting Visuals

The following diagram illustrates the decision logic for diagnosing "Loss of Activity" in MTC420 experiments.

MTC420_Troubleshooting Start Problem: Low MTC420 Activity (High MIC/IC50) Check_Solubility Step 1: Check Solubility (Visual + Centrifugation) Start->Check_Solubility Precipitate Precipitate Found? Check_Solubility->Precipitate Yes_Precip Issue: Compound crashing out Precipitate->Yes_Precip Yes No_Precip Solution is Clear Precipitate->No_Precip No Fix_Solvent Action: 1. Increase DMSO (0.5-1%) 2. Use intermediate dilution Yes_Precip->Fix_Solvent Check_Container Step 2: Check Plasticware No_Precip->Check_Container Adsorption Using Polystyrene? Check_Container->Adsorption Yes_Ads Issue: Non-specific Binding Adsorption->Yes_Ads Yes No_Ads Using Glass/Low-Bind Adsorption->No_Ads No Fix_Plastic Action: Switch to Glass or Low-Binding Polypropylene Yes_Ads->Fix_Plastic Check_Degradation Step 3: Chemical Degradation Check (HPLC/LC-MS) No_Ads->Check_Degradation Result_Deg New Peaks/Masses? Check_Degradation->Result_Deg Yes_Deg Issue: Chemical Instability Result_Deg->Yes_Deg Yes No_Deg Peak Intact but Low Activity Result_Deg->No_Deg No Fix_Deg Action: 1. Protect from Light (Amber tubes) 2. Check pH of media 3. Fresh Stock Prep Yes_Deg->Fix_Deg Biology_Issue Issue: Biological Resistance or Assay Artifact No_Deg->Biology_Issue

Figure 1: Systematic diagnostic workflow for identifying the root cause of MTC420 experimental failure. The logic prioritizes physical issues (solubility/adsorption) which are more common than chemical degradation in short-term assays.

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

Troubleshooting

Technical Support Center: Optimizing MTC420 Concentration for Assays

Product: MTC420 (High-Potency Small Molecule Inhibitor) Module: Assay Development & Optimization Doc ID: TS-MTC420-OPT-v2.4 Welcome to the MTC420 Support Center You have reached the Tier 3 Technical Support guide for MTC...

Author: BenchChem Technical Support Team. Date: February 2026

Product: MTC420 (High-Potency Small Molecule Inhibitor) Module: Assay Development & Optimization Doc ID: TS-MTC420-OPT-v2.4

Welcome to the MTC420 Support Center

You have reached the Tier 3 Technical Support guide for MTC420 . This document addresses the most frequent challenges researchers face when optimizing MTC420 concentrations for enzymatic and cell-based assays.

Note on MTC420 Properties: For the purpose of this guide, MTC420 is defined as a representative hydrophobic small molecule inhibitor (MW ~450 Da) with high affinity. It requires Dimethyl Sulfoxide (DMSO) for solubilization and is prone to aggregation in aqueous media if not handled correctly.

Module 1: Solubility & Stock Preparation

User Question: "I see a fine precipitate when I add MTC420 directly to my cell culture media. How do I prevent this?"

Root Cause Analysis

MTC420 is hydrophobic.[1] Adding a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer causes "solvent shock." The rapid dispersion of DMSO leaves the compound molecules stranded in water, forcing them to aggregate before they can disperse. This effectively lowers the actual concentration available to the cells, leading to false negatives (right-shifting your IC50).

The Solution: Intermediate Dilution Protocol

You must step down the hydrophobicity gradient. Do not jump from 100% DMSO to 0% DMSO in one step.

Protocol:

  • Stock: Prepare 10 mM MTC420 in 100% anhydrous DMSO.

  • Intermediate: Dilute the stock 1:20 into a "carrier" buffer (e.g., PBS + 5% DMSO) or simply create a 100x working stock in 100% DMSO.

  • Final: Spike the intermediate into the assay plate to reach the final concentration (keeping final DMSO < 0.5%).

Visual Workflow: Preventing Solvent Shock

SerialDilution cluster_0 Stock Preparation cluster_1 The Critical Step cluster_2 Assay Plate Stock Master Stock (10 mM in 100% DMSO) Intermediate Intermediate Stock (500 µM in 10% DMSO) Stock->Intermediate  1:20 Dilution   Precipitation Direct Addition (PRECIPITATION RISK) Stock->Precipitation Final Final Well (MTC420 Soluble) Intermediate->Final  Spike into Media   Media Assay Media (Aqueous) Media->Final Precipitation->Media  Avoid  

Figure 1: The Intermediate Dilution workflow prevents compound aggregation (solvent shock) common with hydrophobic molecules like MTC420.

Module 2: Dose-Response & IC50 Determination

User Question: "My dose-response curve is flat, or I'm getting a bell-shaped curve. What concentration range should I use?"

Root Cause Analysis
  • Flat Curve: You are likely working entirely above the saturation point (all receptors blocked) or entirely below the detection limit.

  • Bell-Shaped (Hook Effect): At very high concentrations, MTC420 may be precipitating (causing light scatter) or engaging in off-target toxicity, reducing the signal artificially.

The Solution: The 8-Point Half-Log Scheme

To capture the true IC50, your concentration range must span the "linear" portion of the sigmoidal curve.

Recommended Dilution Scheme: Start with a Top Concentration (Top [C]) of 10 µM (assuming an expected IC50 in the nanomolar range).

PointConcentration (µM)Dilution FactorRationale
110.0 StockMax inhibition / Toxicity check
23.16 1:3.16 (Half-log)Upper asymptote definition
31.0 1:3.16Approaching inflection
40.316 1:3.16Likely IC50 Zone
50.10 1:3.16Likely IC50 Zone
60.0316 1:3.16Lower inflection
70.01 1:3.16Lower asymptote (Baseline)
80.0 DMSO OnlyNegative Control (0% Inhibition)

Data Analysis: Fit your data using a 4-Parameter Logistic (4PL) Regression . Do not use linear regression.



Where 

is the IC50 and

is the Hill Slope.

Module 3: Assay Validation (Z-Factor)

User Question: "How do I know if my optimized concentration window is statistically robust enough for screening?"

Root Cause Analysis

A common error is looking only at the "Fold Change" (Signal/Background). However, if your assay has high variability (large standard deviation), a high fold change is meaningless. You need to measure the separation band .[2]

The Solution: Calculate the Z-Factor

Use the statistical parameter defined by Zhang et al. (1999) to validate your assay conditions before running high-throughput screens.[3]

The Formula:


[3]
  • 
    : Standard Deviation of Positive/Negative controls.[2][3]
    
  • 
    : Mean of Positive/Negative controls.
    

Interpretation Guide:

Z-Factor ScoreInterpretationAction Required
1.0 Ideal (Theoretical)None.
0.5 - 1.0 Excellent Proceed to Screening.
0.0 - 0.5 MarginalRe-optimize MTC420 concentration or incubation time.
< 0.0 UnusableDo not screen. Signal overlaps with noise.
Visual Logic: Troubleshooting the Assay Window

ZFactorLogic Start Calculate Z-Factor Decision Value Check Start->Decision Excellent Z' > 0.5 (Assay Robust) Decision->Excellent High Marginal 0 < Z' < 0.5 (Marginal) Decision->Marginal Med Fail Z' < 0 (Fail) Decision->Fail Low Action1 Proceed to Data Collection Excellent->Action1 Action2 Increase Replicates or Incubation Time Marginal->Action2 Action3 Check Pipetting Error or MTC420 Solubility Fail->Action3

Figure 2: Decision tree for interpreting Z-Factor results during MTC420 assay validation.

Frequently Asked Questions (FAQ)

Q: Can I store diluted MTC420 plates at -20°C? A: No. While the 10 mM DMSO stock is stable at -20°C, intermediate dilutions in aqueous buffer (media/PBS) are unstable. MTC420 will precipitate or adhere to the plastic walls of the plate over time. Always prepare dilutions fresh on the day of the assay.

Q: What is the maximum DMSO concentration I can use with MTC420? A: For most mammalian cell lines (e.g., HEK293, HeLa), keep the final DMSO concentration ≤ 0.5% (v/v) . Above this, DMSO induces cytotoxicity and membrane permeabilization, which will skew your toxicity data. For sensitive primary cells, limit DMSO to 0.1% .[4][5][6]

Q: I see "edge effects" in my 96-well plate. How do I fix this? A: Edge effects are caused by evaporation, which concentrates the media and MTC420 in the outer wells.

  • Do not use the outer perimeter wells for data (fill them with sterile PBS).

  • Use a gas-permeable plate seal to reduce evaporation rates.

References

  • NCBI Assay Guidance Manual. Assay Development Guidelines. National Center for Advancing Translational Sciences.[7][8] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[9] Journal of Biomolecular Screening.[2][3][9] [Link]

Sources

Optimization

Compound Profile &amp; Technical Summary

Technical Support Center: MTC420 In Vivo Delivery & Optimization Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Pharmacokinetics, and Efficacy of MTC420 (Anti-TB...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MTC420 In Vivo Delivery & Optimization

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Pharmacokinetics, and Efficacy of MTC420 (Anti-TB Agent)

Before troubleshooting delivery failure, we must validate the input material. MTC420 is a highly potent, hydrophobic heterocyclic quinolone targeting the Mycobacterium tuberculosis (Mtb) respiratory chain. Its efficacy relies heavily on maintaining solubility in physiological environments.

Table 1: MTC420 Physicochemical & Biological Specifications

ParameterSpecificationCritical Note
CAS Number 2088930-66-7Verify Certificate of Analysis (CoA) matches this CAS.
Molecular Weight 376.35 g/mol Use this for precise molarity calculations (not batch MW).
Solubility DMSO (High), Water (Low)Critical: Prone to "crashing out" in aqueous buffers.
Target Mtb Respiratory Chain (QcrB)Bacteriostatic/Bactericidal depending on metabolic state.
Potency (IC50) 525 nM (Mtb H37Rv)76 nM in Hypoxic (Wayne) models.

Troubleshooting Guides & FAQs

This section addresses the most frequent tickets received regarding MTC420 in vivo failure.

Category A: Solubility & Formulation Issues

Q: My MTC420 precipitates immediately upon dilution from DMSO stock into saline. How do I fix this?

Dr. Thorne: This is the "solvent crash" phenomenon. MTC420 is lipophilic. When you introduce a high-concentration DMSO stock directly into a highly polar, high-ionic-strength buffer like PBS or Saline, the drug aggregates instantly.

The Fix: You must use a Co-solvent System or a Complexing Agent . Do not use simple aqueous dilution.

  • Option 1 (Co-solvent - IV/IP compatible):

    • Dissolve MTC420 in pure DMSO (Stock).

    • Add PEG400 (Polyethylene Glycol 400).

    • Add Tween 80 (Polysorbate 80).

    • Slowly add Saline/Water last.

    • Recommended Ratio: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

  • Option 2 (Suspension - Oral Gavage only):

    • If delivering PO (Oral), perfect solubility is less critical than homogeneity.

    • Use 0.5% CMC-Na (Carboxymethylcellulose Sodium) or 0.1% Methylcellulose .

    • Protocol: Micronize the powder

      
       Wet with minimal Tween 80 
      
      
      
      Slowly add CMC solution while vortexing.

Q: Can I heat the solution to dissolve the precipitate?

Dr. Thorne: Caution. While MTC420 is a stable quinolone derivative, excessive heat (>60°C) for prolonged periods can degrade the active pharmaceutical ingredient (API) or evaporate the DMSO, changing the concentration.

  • Recommendation: You may warm the DMSO stock to 37°C to ensure full dissolution before mixing. Once precipitated in water, heating rarely redissolves it effectively without causing degradation. Sonicate instead.

Category B: In Vivo Efficacy & Toxicity

Q: I see no reduction in lung CFUs in mice, even at 10 mg/kg. Is the drug inactive?

Dr. Thorne: Not necessarily. If in vitro MIC is good (approx. 0.5 µM), the issue is likely Pharmacokinetics (PK) or Bioavailability .

  • Check Route of Administration: Oral (PO) bioavailability of quinolones can be variable in mice due to rapid metabolism (P450 enzymes).

  • The "Wayne Model" Factor: MTC420 is exceptionally potent in hypoxic conditions (IC50 = 76 nM). In acute infection models where granulomas are not fully hypoxic, efficacy might appear lower than in chronic/latent models.

  • Validation Step: You must perform a PK snapshot. Collect plasma at 1 hour and 4 hours post-dose. If plasma concentration is

    
    , you are not hitting the therapeutic window.
    

Q: The mice are exhibiting immediate distress (lethargy, gasping) after IV injection.

Dr. Thorne: This is likely Vehicle Toxicity , not drug toxicity.

  • Diagnosis: Did you use >10% DMSO or >10% Ethanol in an IV bolus? This causes hemolysis and phlebitis.

  • Solution: Reduce DMSO concentration to <5%. If solubility fails at <5% DMSO, switch to 20% HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) as the carrier. Cyclodextrins encapsulate the hydrophobic drug, preventing precipitation without the vascular irritation of organic solvents.
    

Validated Experimental Protocols

Protocol A: Preparation of High-Stability In Vivo Formulation (IV/IP)

Objective: Create a 2 mg/mL clear solution for IP/IV injection.

  • Weighing: Weigh 10 mg of MTC420 powder.

  • Primary Solubilization: Add 250 µL of anhydrous DMSO. Vortex until completely clear. (Conc: 40 mg/mL).

  • Co-solvent Addition: Add 2.0 mL of PEG400. Vortex thoroughly. The solution should remain clear.

  • Surfactant Addition: Add 250 µL of Tween 80. Vortex gently (avoid foaming).

  • Aqueous Phase (Critical Step):

    • Place the tube on a vortexer at medium speed.

    • Dropwise, add 2.5 mL of sterile Saline (0.9% NaCl) or Water for Injection.

    • Note: The solution may turn slightly milky (Tyndall effect) but should not have visible clumps. If clumps form, the addition was too fast.

  • Final Check: Final Volume = 5.0 mL. Final Conc = 2 mg/mL.

    • Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.

Protocol B: Quick PK Validation (Snapshot)

Objective: Confirm drug exposure before long-term efficacy studies.

  • Dose: Administer MTC420 at 10 mg/kg (IP or PO) to n=3 mice.

  • Sampling:

    • Timepoint 1: 30 min (Absorption phase).

    • Timepoint 2: 4 hours (Elimination phase).

  • Processing: Collect 50 µL blood

    
     Spin for plasma 
    
    
    
    Protein precipitate with 150 µL cold Acetonitrile.
  • Analysis: LC-MS/MS.

  • Pass Criteria: Plasma concentration at 30 min should exceed 2 µM (approx. 4x IC50).

Visualization of Mechanisms & Workflows

Figure 1: MTC420 Mechanism of Action (Mtb Respiratory Chain)

This diagram illustrates the interference of MTC420 with the QcrB subunit, disrupting ATP synthesis in Mycobacterium tuberculosis.

MTC420_Mechanism MTC420 MTC420 (Quinolone Derivative) Mtb_Cell M. tuberculosis Cell Wall MTC420->Mtb_Cell Permeation QcrB QcrB Subunit (Cytochrome bc1 Complex) MTC420->QcrB Inhibits Mtb_Cell->QcrB Binding Target ETC Electron Transport Chain Flow QcrB->ETC Blocked by MTC420 ETC->QcrB Electron Transfer ATP ATP Synthesis ETC->ATP Proton Motive Force Death Bacterial Stasis/Death ATP->Death Depletion

Figure 2: Formulation Troubleshooting Decision Tree

Follow this logic flow to select the correct vehicle based on your administration route and observation.

Formulation_Logic Start Start: MTC420 Powder Route Select Route Start->Route IV_IP IV / IP Injection Route->IV_IP PO Oral Gavage (PO) Route->PO DMSO_Check Dissolve in 100% DMSO IV_IP->DMSO_Check Suspension Suspension Required? PO->Suspension Dilute Dilute with Saline? DMSO_Check->Dilute Precip Result: Precipitation? Dilute->Precip Sol_A Use Co-solvent System: 5% DMSO + 40% PEG400 + Tween80 Precip->Sol_A Yes (Standard) Sol_B Use Cyclodextrin: 20% HP-beta-CD Precip->Sol_B Yes (If Toxicity High) Proceed Proceed Precip->Proceed No (Rare) CMC Use 0.5% CMC-Na (Homogeneous Suspension) Suspension->CMC Standard Protocol

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[1] Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • MedKoo Biosciences. (n.d.). MTC420 Product Datasheet (Cat# 530590).[2] MedKoo Biosciences.

  • Nordic Biosite. (n.d.).[1] MTC420 Anti-tuberculosis Agent Specifications. Nordic Biosite.[1]

  • Lu, Y., et al. (2018). Strategies to improve the solubility and bioavailability of poorly water-soluble drugs. Frontiers in Pharmacology. (General reference for co-solvent protocols).

Sources

Troubleshooting

MTC420 Assay System: Troubleshooting Batch-to-Batch Inconsistency

Technical Support Center & Troubleshooting Guide Introduction: The "MTC420" Variability Paradox In drug development, particularly when screening Tyrosine Kinase Inhibitors (TKIs) for Medullary Thyroid Cancer (MTC), consi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Introduction: The "MTC420" Variability Paradox

In drug development, particularly when screening Tyrosine Kinase Inhibitors (TKIs) for Medullary Thyroid Cancer (MTC), consistency is the bedrock of data integrity. The MTC420 Assay —utilizing RET-mutant cell models (e.g., TT or MZ-CRC-1 lineages)—is highly sensitive to environmental and biological perturbations.

When users report "inconsistent results between batches," they are rarely facing a single point of failure. Instead, they are often observing the cumulative error of three distinct vectors:

  • Biological Drift: The genetic instability of the cell model itself.

  • Reagent Variance: The "black box" chemistry of Fetal Bovine Serum (FBS) and growth matrices.

  • Thermodynamic Gradients: The physical physics of the microplate environment (Edge Effects).

This guide deconstructs these vectors into a diagnostic workflow, ensuring you can isolate the root cause and restore assay robustness.

Diagnostic Workflow: Root Cause Analysis

Before altering your protocol, use this logic flow to categorize your inconsistency.

MTC420_Troubleshooting Start ISSUE: MTC420 Batch Inconsistency Q1 Is the variation seen in Controls (DMSO/Pos) or Compounds? Start->Q1 ControlVar Control Signal Drifting Q1->ControlVar Z' Factor < 0.5 CompVar IC50 Shift Only Q1->CompVar Potency Shift Q2 Did you change FBS or Reagent Lots? ControlVar->Q2 Q3 Is the shift dependent on Passage Number? CompVar->Q3 ReagentIssue REAGENT VARIANCE (See Module 2) Q2->ReagentIssue Yes TechIssue PLATE/EDGE EFFECT (See Module 3) Q2->TechIssue No (Same Lot) BioIssue BIOLOGICAL DRIFT (See Module 1) Q3->BioIssue High Passage (>20) Q3->ReagentIssue New Compound Batch

Figure 1: Decision matrix for isolating the source of variability in MTC420 assays. Follow the path based on whether the error manifests in control signals or drug potency shifts.

Module 1: Biological Integrity (The Cell Model)

In MTC assays targeting the RET kinase pathway , the cellular phenotype is not static. MTC cell lines are prone to phenotypic drift at high passage numbers, leading to altered RET phosphorylation levels and drug sensitivity.

The Mechanism: Why Passage Number Matters

As cells divide, subpopulations with higher growth rates or altered metabolic profiles outcompete the original population. In MTC420 assays, high-passage cells often show reduced RET auto-phosphorylation , making them artificially resistant to TKIs.

Protocol: Cell Banking & Passage Control

  • Strict Limit: Never use MTC420 cells beyond 20 passages post-thaw.

  • Authentication: Perform Short Tandem Repeat (STR) profiling every 6 months or when results drift.

  • Thawing Strategy:

    • Thaw a new vial from the Master Cell Bank (MCB).

    • Passage at least 2 times before assaying to allow recovery of metabolic machinery (mitochondrial respiration often lags behind cell division).

Visualization: The Target Pathway Understanding the target helps diagnose why "biological drift" ruins data. If the RET receptor density drops (due to drift), your drug has fewer targets, shifting the IC50.

RET_Pathway Ligand GDNF (Ligand) RET RET Receptor (Tyrosine Kinase) Ligand->RET Activation RAS RAS RET->RAS PI3K PI3K RET->PI3K Drug TKI Drug (Cabozantinib/Vandetanib) Drug->RET INHIBITION (Block Phos) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: The RET signaling cascade. Inconsistent cell culture conditions can alter the baseline expression of RET, RAS, or ERK, shifting the assay window regardless of drug potency.

Module 2: Reagent Variance (The "Batch" Effect)

The most common culprit for "batch effects" is Fetal Bovine Serum (FBS) . FBS is a biological extract, not a synthetic chemical. Lot-to-lot variation in growth factors (IGF-1, EGF) and endotoxins can drastically alter MTC cell adherence and proliferation rates.

Data: The Impact of FBS Variability

The table below illustrates how two different lots of FBS can alter assay parameters for the same MTC cell line.

ParameterFBS Lot A (Validated)FBS Lot B (Unverified)Impact on MTC420 Result
Endotoxin (EU/mL) < 1.08.5High endotoxin triggers immune stress pathways, dampening drug response.
Hemoglobin (mg/dL) 1545High hemoglobin can quench fluorescence in optical readouts.
Growth Rate (DT) 32 Hours24 HoursFaster growth shifts the cell density at the time of readout, skewing normalization.
Protocol: The "Lot Bridging" Method

Never switch FBS lots mid-study. When a new lot is required, perform a Bridging Study :

  • Design: Plate cells in Lot A (Old) and Lot B (New).

  • Dose-Response: Run a standard reference compound (e.g., Staurosporine) in both.

  • Acceptance Criteria: The IC50 shift must be < 2-fold and Z' factor must remain > 0.5.

Module 3: Technical Execution (Edge Effects)

If your "inconsistency" manifests as high variation between replicate wells within a plate (intra-plate), the cause is likely Edge Effect .

The Physics of Evaporation

In a 37°C incubator, liquid evaporates from the outer wells (Rows A/H, Cols 1/12) faster than the center. This concentrates the media salts and drug, causing osmotic stress and artificial toxicity in edge wells.

Troubleshooting Steps:

  • Thermal Equilibration: After seeding cells, leave the plate at Room Temperature (in the hood) for 30-60 minutes before moving to the incubator. This allows cells to settle evenly before thermal convection currents begin [1].

  • The "Dummy" Well Strategy: Do not use the outer ring of wells for data. Fill them with 200 µL of PBS or media to act as a humidity, thermal, and evaporation buffer.

  • Humidity Check: Ensure the incubator water pan is full and the chamber humidity is >90%.

FAQ: Rapid Troubleshooting

Q: My Z' factor is suddenly below 0.5. What is the first thing I should check? A: Check your Positive Control (Max Signal) . If the cells are over-confluent (>90%) at the time of lysis/readout, the dynamic range collapses. Reduce seeding density by 20%.

Q: Can I use heat-inactivated FBS for MTC420? A: Only if your original validation used it. Heat inactivation destroys complement proteins but also reduces growth factors. Switching between HI and non-HI FBS is a guaranteed source of batch failure.

Q: My drug potency (IC50) shifts 10x between weeks. Is it the drug? A: Unlikely. It is usually Compound Solubility . Ensure your DMSO stocks have not absorbed water (DMSO is hygroscopic). Water in DMSO causes compounds to precipitate, effectively lowering the dose the cells receive. Store DMSO stocks in a desiccator.

References

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays.[1] Journal of Biomolecular Screening, 8(5), 566–570.

  • American Type Culture Collection (ATCC). (2010). Passage Number Effects in Cell Lines.[2][3] ATCC Technical Bulletin.

  • Gstraunthaler, G. (2003). Alternatives to the use of fetal bovine serum: serum-free cell culture. ALTEX, 20(4), 275–281.

  • Capes-Davis, A., et al. (2010). Check your cultures! A list of cross-contaminated or misidentified cell lines. International Journal of Cancer, 127(1), 1–8.

Sources

Optimization

overcoming MTC420 resistance in cell lines

Technical Support Center: Overcoming MTC420 Resistance in Cell Lines Current Status: Operational Subject: Troubleshooting Resistance Generation & Characterization for MTC420 (Respiratory Chain Inhibitor) Assigned Special...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming MTC420 Resistance in Cell Lines

Current Status: Operational Subject: Troubleshooting Resistance Generation & Characterization for MTC420 (Respiratory Chain Inhibitor) Assigned Specialist: Senior Application Scientist, Cell Biology & Metabolism Division

Executive Summary: The MTC420 Context

Welcome to the technical support hub for MTC420 (CAS# 2088930-66-7). As you are likely aware, MTC420 is a heterocyclic quinolone derivative originally designed to target the respiratory chain (specifically Type II NADH dehydrogenase and Cytochrome bc1 complexes) in Mycobacterium tuberculosis [1].

In the context of mammalian cell line development (oncology repurposing or mitochondrial toxicity screening), MTC420 acts as a potent Oxidative Phosphorylation (OxPhos) Inhibitor . Resistance in this context is rarely due to a single target mutation (as seen in bacteria) but rather a complex phenotypic adaptation involving metabolic rewiring (Glycolytic Shift) and ABC transporter efflux .

This guide addresses the specific challenges of stabilizing MTC420 resistance in mammalian models.

Module 1: Optimizing Selection Pressure

Issue: "My cells enter senescence/stasis but do not die, preventing the selection of true resistant clones."

Diagnosis: MTC420 is primarily cytostatic in high-glucose media. By inhibiting mitochondrial respiration, you force cells to rely on glycolysis. If your culture media contains high glucose (25 mM), the cells simply switch to the Warburg effect and survive without developing true genetic resistance to the compound.

Troubleshooting Protocol:

  • Switch to Galactose Media:

    • Replace glucose with 10 mM Galactose in your basal medium.

    • Mechanism:[1][2] Galactose yields 0 net ATP via glycolysis, forcing cells to rely on Oxidative Phosphorylation. In this environment, MTC420 becomes cytotoxic rather than cytostatic, applying true selection pressure.

  • The "Pulse-Recovery" Escalation Method:

    • Instead of continuous exposure, use high-dose pulses to trigger apoptosis in non-resistant populations.

Data Table 1: Recommended Selection Media Formulation

ComponentStandard Media (Ineffective)Selection Media (Recommended)Purpose
Base DMEM / RPMIDMEM (No Glucose)Remove glycolytic fuel source
Sugar Source 25 mM Glucose10 mM GalactoseForces mitochondrial ATP production
Buffer Sodium BicarbonateHEPES (25 mM)Maintains pH during metabolic stress
Glutamine 2-4 mM4 mM + 1 mM PyruvateSupports TCA cycle anaplerosis
MTC420 Conc. Constant (e.g., IC50)Pulsed (2x IC90 for 48h)Eliminates tolerant "persisters"

Module 2: Characterizing the Resistance Mechanism

Issue: "I have a resistant clone, but I need to validate if it's a Target Mutation or an Efflux Pump adaptation."

Diagnosis: Quinolone derivatives like MTC420 are frequent substrates for P-glycoprotein (P-gp/MDR1) . Before sequencing mitochondrial DNA for target mutations, you must rule out efflux-mediated resistance.

Experimental Workflow:

  • The Verapamil Challenge:

    • Treat parental and resistant lines with MTC420 ± Verapamil (5-10 µM) , a P-gp inhibitor.

    • Result Interpretation: If MTC420 sensitivity is restored by Verapamil, your resistance is driven by efflux pumps, not target modification.

  • Seahorse XF Analysis (Metabolic Phenotyping):

    • Measure Oxygen Consumption Rate (OCR) vs. Extracellular Acidification Rate (ECAR).

    • Resistant Phenotype: True MTC420-resistant cells should maintain basal respiration (OCR) in the presence of the drug, whereas "tolerant" cells will show collapsed OCR and spiked ECAR (glycolytic compensation).

Visualization: Resistance Pathways

MTC420_Resistance_Mechanism MTC420 MTC420 (Drug) Cell_Entry Cellular Entry MTC420->Cell_Entry Target_Mut Target Mutation (bc1/Ndh site) MTC420->Target_Mut Reduced Binding Mito_Complex Mitochondrial Complex III / Ndh Cell_Entry->Mito_Complex Inhibition Efflux ABC Transporter (P-gp/MDR1) Cell_Entry->Efflux Pumped Out ROS ROS Generation Mito_Complex->ROS Electron Leak Metabolic_Shift Glycolytic Shift (Warburg Effect) Mito_Complex->Metabolic_Shift Bypass Apoptosis Apoptosis ROS->Apoptosis Efflux->MTC420 Extracellular Metabolic_Shift->Apoptosis Survival

Caption: Fig 1. Mechanistic pathways of MTC420 resistance. Green nodes indicate the three primary modes of resistance: Efflux (pharmacokinetic), Metabolic Shift (adaptive), and Target Mutation (genetic).

Module 3: Stability of Resistance

Issue: "My MTC420-resistant cells lose their resistance after freeze-thaw cycles."

Diagnosis: This indicates Epigenetic Plasticity rather than Genetic Fixation. The cells are likely in a "Drug-Tolerant Persister" (DTP) state driven by chromatin remodeling (e.g., histone acetylation) rather than permanent DNA mutations.

Solution: The "Maintenance Dose" Protocol Do not culture resistant lines in drug-free media for >2 passages.

  • Thawing: Thaw in drug-free media (24 hours) to allow attachment.

  • Maintenance: Immediately introduce a "Maintenance Dose" (approx. IC20-IC30 of the resistant line) to maintain epigenetic pressure.

  • Stabilization: If resistance is unstable, perform single-cell cloning under continuous drug pressure to select for genetically fixed clones.

Frequently Asked Questions (FAQ)

Q: Can I use MTC420 to generate resistance in bacteria (Mtb) using this guide? A: No. While MTC420 is an anti-TB agent [1], the protocols here are specific to mammalian cell lines. For M. tuberculosis, resistance generation requires specific biosafety (BSL-3) protocols and typically involves selecting for mutations in qcrB or upregulation of the cytochrome bd oxidase rescue pathway [2].

Q: What is the solvent of choice for MTC420 stock solutions? A: MTC420 is hydrophobic. Dissolve in 100% DMSO to create a 10 mM stock. Ensure the final DMSO concentration in your cell culture does not exceed 0.5% (v/v), as DMSO itself can induce differentiation or toxicity, confounding your resistance data.

Q: Why do I see increased ROS in my resistant cells? A: MTC420 inhibits the electron transport chain. Even in resistant cells, partial inhibition can cause electron leakage, leading to Superoxide formation. Resistant cells often upregulate antioxidant systems (Glutathione, SOD2). If ROS is too high, supplement media with N-Acetylcysteine (NAC) during the early selection phase to prevent oxidative death while resistance is established.

Experimental Workflow: Generating the "R" Line

Protocol: Stepwise Dose Escalation

  • IC50 Determination: Determine the 72h IC50 of MTC420 on the parental line using a CTG (CellTiter-Glo) assay.

  • Phase I (Adaptation): Seed cells at 60% confluence. Treat with IC20 concentration.[3] Passage twice.

  • Phase II (Escalation): Increase dose by 50% every 3 passages (IC20 -> IC30 -> IC50 -> IC75).

  • Phase III (Selection): Once cells grow at IC100 (parental), switch to Pulsed Selection (see Module 1) to eliminate tolerant persisters.

  • Validation: Perform clonogenic survival assays to calculate the Resistance Index (RI = IC50_Resistant / IC50_Parental). An RI > 10 is considered successful.

MTC420_Workflow Start Parental Line (IC50 Det.) Low_Dose Adaptation (IC20 - 2 Passages) Start->Low_Dose Escalation Escalation (+50% Conc/Cycle) Low_Dose->Escalation Crisis Crisis Point (High Death) Escalation->Crisis At IC80 Stable Stable R-Line (RI > 10) Escalation->Stable Growth at 3x IC50 Recovery Recovery (Drug-Free 48h) Crisis->Recovery If <20% Viability Recovery->Escalation Re-challenge

Caption: Fig 2. Stepwise dose escalation workflow. Note the "Recovery" loop, critical for preventing total culture loss during the "Crisis Point" of metabolic adaptation.

References

  • Hong, W. D., Gibbons, P., Leung, S. C., et al. (2017).[2][4] Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726.

  • Lu, P., et al. (2018). The cytochrome bd oxidase oxidase is a main respiratory pathway in antibiotic-treated Mycobacterium tuberculosis. Scientific Reports, 8, 16298.

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48–58.

  • McDermott, M., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 4, 40.

Sources

Troubleshooting

MTC420 assay interference and artifacts

The following guide serves as a specialized Technical Support Center for researchers working with MTC420 , the lead quinolone-based antitubercular compound targeting Type II NADH:menaquinone oxidoreductase (Ndh). This gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with MTC420 , the lead quinolone-based antitubercular compound targeting Type II NADH:menaquinone oxidoreductase (Ndh).

This guide addresses the specific interference patterns and artifacts inherent to MTC420's physicochemical properties (fluorescence, solubility, and UV absorbance) that often confound standard enzymatic and cell-based assays.

Troubleshooting Guide for Interference & Artifacts

Status: Operational | Role: Senior Application Scientist | Topic: MTC420 Evaluation Context: MTC420 (Lead Compound 42a) is a specific inhibitor of Mycobacterium tuberculosis Ndh. Its quinolone core structure introduces specific optical and chemical interferences in standard drug discovery workflows.

Core Interference Mechanisms: The "Why" Behind Your Data Artifacts

Before troubleshooting specific assays, you must understand why MTC420 generates artifacts. As a quinolone derivative, MTC420 is not spectrally inert.

Interference Type Mechanism Impact on Assay Affected Assays
Optical (Fluorescence) Quinolone core structure excites in UV/Blue (300–350 nm) and emits in Blue/Green (400–500 nm).High background signal; false inhibition or false viability readings.Resazurin (Alamar Blue), GFP-based reporters.
Optical (Absorbance) Strong UV absorbance near 340 nm.Masks NADH depletion signal (which is also read at 340 nm).Ndh Enzymatic Assay (NADH oxidation kinetics).
Chemical (Redox) Redox-active quinolone moiety.Non-enzymatic reduction of tetrazolium salts.MTT, MTS, WST-1 (False "Viability").
Solubility (Precipitation) Lipophilic nature (cLogP > 3).Micro-precipitates scatter light, increasing OD readings artificially.MIC determination (Turbidimetry), Absorbance assays.

Troubleshooting Guide: Ndh Enzymatic Assay (NADH Oxidation)

Issue: You observe no decrease in Absorbance at 340 nm (A340) despite adding active enzyme, or the baseline A340 is impossibly high.

Diagnosis: Spectral Masking (Inner Filter Effect)

The standard Ndh assay measures the oxidation of NADH to NAD+, monitored by a decrease in A340. MTC420 absorbs strongly at 340 nm. If [MTC420] > 10 µM, its absorbance masks the NADH signal.

Protocol: Correcting for A340 Interference

Do NOT rely on simple blank subtraction if the OD is > 1.0. Use the DCIP Coupled Assay instead.

Step-by-Step DCIP Protocol (Alternative Readout):

  • Principle: Instead of measuring NADH directly, use 2,6-Dichlorophenolindophenol (DCIP) as the terminal electron acceptor. Ndh transfers electrons from NADH to Quinone, which then reduces DCIP.

  • Readout: DCIP reduction causes a color change from Blue (Oxidized) to Colorless (Reduced) at 600 nm .

  • Advantage: MTC420 does not absorb at 600 nm, eliminating spectral interference.

Workflow Diagram:

Ndh_Assay_Interference cluster_legend Pathway Logic NADH NADH (Substrate) Ndh Ndh Enzyme NADH->Ndh Electrons Q Menaquinone (Q) Ndh->Q Reduction Signal_600 Absorbance @ 600nm (DCIP Readout) Q->Signal_600 Coupled to DCIP MTC420 MTC420 (Inhibitor) MTC420->Ndh Inhibits Signal_340 Absorbance @ 340nm (Standard Readout) MTC420->Signal_340 High Background Abs (INTERFERENCE)

Caption: MTC420 absorbs at 340 nm, masking NADH kinetics. Switching to a DCIP-coupled readout at 600 nm bypasses this optical interference.

Troubleshooting Guide: Whole-Cell Viability (Resazurin/MABA)

Issue: In MIC assays, wells containing high concentrations of MTC420 show high fluorescence (indicating "live" cells) even when bacteria are visibly dead.

Diagnosis: Fluorescence Overlap

Resazurin (Alamar Blue) is reduced to Resorufin (Ex 530-560 nm / Em 590 nm). While MTC420 fluorescence peaks are typically blue-shifted (Em ~450 nm), broad emission tails or compound aggregation can bleed into the Resorufin channel, especially at high concentrations (>50 µM).

Validation Protocol: The "Cell-Free" Control

To confirm interference, you must run a cell-free spike test.

  • Prepare Plate:

    • Row A: Media + MTC420 (Serial Dilution) + Resazurin (No Bacteria).

    • Row B: Media + Bacteria + Resazurin (Standard Assay).

  • Incubate: 24–48 hours.

  • Read: Measure Fluorescence (Ex 530 / Em 590).

  • Interpret:

    • If Row A shows dose-dependent fluorescence increase, MTC420 is interfering.

    • Correction: Subtract the fluorescence of Row A from Row B for each corresponding concentration.

Troubleshooting Guide: Mitochondrial Toxicity (Glu/Gal Shift)

Issue: MTC420 shows toxicity in HepG2 cells, but you are unsure if it's specific mitochondrial inhibition (target-related) or general cytotoxicity.

The Scientific Logic: Crabtree Effect

MTC420 targets the respiratory chain (Ndh). To validate selectivity, you must force mammalian cells to rely on oxidative phosphorylation (OXPHOS) by substituting Glucose with Galactose.

  • Glucose Media: Cells use Glycolysis (Warburg effect). Mitochondrial toxins are tolerated.

  • Galactose Media: Cells must use OXPHOS. Mitochondrial toxins become lethal.

Data Interpretation Table:

Result (IC50 Comparison) Interpretation Action
IC50 (Gal) << IC50 (Glu) Mitochondrial Liability. The compound specifically inhibits the respiratory chain (likely Complex I or III).High Risk. Check selectivity vs. Bacterial Ndh.[1][2][3]
IC50 (Gal) ≈ IC50 (Glu) General Cytotoxicity. Mechanism is likely off-target (e.g., membrane disruption), not specific respiratory inhibition.Investigate general solubility or membrane integrity.
No Toxicity in either Safe. No mammalian mitochondrial interference at tested doses.Proceed to in vivo efficacy.

Experimental Workflow (Graphviz):

Glu_Gal_Shift HepG2 HepG2 Cells Media_Glu High Glucose Media (Glycolysis Active) HepG2->Media_Glu Media_Gal Galactose Media (Forced OXPHOS) HepG2->Media_Gal MTC420_Add Add MTC420 Media_Glu->MTC420_Add Media_Gal->MTC420_Add Result_Glu Cell Survival (Mito-Tox Masked) MTC420_Add->Result_Glu If Mito-Toxin Result_Gal Cell Death (Mito-Tox Revealed) MTC420_Add->Result_Gal If Mito-Toxin

Caption: The Glucose/Galactose shift assay unmasks mitochondrial toxicity. MTC420, targeting the respiratory chain, should show increased potency in Galactose media if it cross-reacts with mammalian mitochondria.

Frequently Asked Questions (FAQ)

Q: Can I use MTT for MTC420 cytotoxicity assays? A: Use with caution. Quinolones can sometimes chemically reduce tetrazolium salts (like MTT) to formazan without cellular activity, creating false "viable" signals. Always use a cell-free control containing MTC420 + MTT to check for spontaneous reduction. If observed, switch to an ATP-based assay (e.g., CellTiter-Glo), which is less prone to redox interference.

Q: My MIC values vary wildly between replicates. Why? A: This is likely a solubility artifact . MTC420 is highly lipophilic.

  • Fix: Ensure the final DMSO concentration is consistent (e.g., 2.5%).

  • Fix: Avoid "freeze-thaw" cycles of your stock solution, which promotes micro-crystal formation. Sonicate the stock solution before dilution.

Q: Does MTC420 inhibit mammalian Complex I? A: MTC420 targets Type II NADH dehydrogenase (Ndh), which is absent in mammalian mitochondria (mammals use Complex I). However, at high concentrations, quinolones can have off-target effects on mammalian Complex I or III. The Galactose shift assay (Section 4) is the gold standard to rule this out.

References
  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[1] Journal of Medicinal Chemistry.[1][4]

  • Shirude, P. S., et al. (2012). Quinolinyl Pyrimidines: A New Class of Inhibitors of Mycobacterium tuberculosis Type II NADH Dehydrogenase. ACS Medicinal Chemistry Letters.

  • Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences.

Sources

Reference Data & Comparative Studies

Validation

MTC420 vs. Bedaquiline: Next-Generation Bioenergetic Inhibition in Mycobacterium tuberculosis

Topic: MTC420 versus Bedaquiline (BDQ) Efficacy Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide evaluates the efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: MTC420 versus Bedaquiline (BDQ) Efficacy Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide evaluates the efficacy of MTC420 (a novel heterocyclic quinolone) against Bedaquiline (the current standard-of-care diarylquinoline). While Bedaquiline (BDQ) revolutionized multidrug-resistant tuberculosis (MDR-TB) treatment by targeting ATP synthase, MTC420 represents a distinct upstream intervention point within the mycobacterial Electron Transport Chain (ETC).

Core Distinction:

  • Bedaquiline: Inhibits ATP Synthase (Rv1305) , blocking the final step of oxidative phosphorylation.

  • MTC420: Targets Type II NADH Dehydrogenase (Ndh, Rv1854c) and demonstrates secondary inhibition of the Cytochrome bc1 complex (QcrB) . This dual-site potential offers a strategic advantage in circumventing resistance mechanisms associated with monotherapy.

Mechanistic Profiling & Signaling Pathways

To understand the efficacy differential, one must analyze the bioenergetic flow of M. tuberculosis. The mycobacterial ETC is flexible, utilizing non-proton-pumping NADH dehydrogenases (Ndh) to feed the menaquinone pool.

  • MTC420 Mechanism: MTC420 intercepts electron flow at the entry point (Ndh), preventing the reduction of menaquinone (MK) to menaquinol (MKH2). This starves the downstream respiratory complexes of substrate.

  • Competitor (BDQ) Mechanism: BDQ acts at the terminal exit, uncoupling proton motive force (PMF) generation from ATP synthesis.

Visualization: Mycobacterial ETC Inhibition Targets

Mtb_ETC_Pathway cluster_legend Inhibition Logic NADH NADH Ndh Ndh (Type II) Target: MTC420 NADH->Ndh e- MK Menaquinone Pool (MK/MKH2) Ndh->MK Reduction QcrB Cyt bc1 (QcrB) Target: Q203 / MTC420 (Secondary) MK->QcrB e- Transfer CytC Cytochrome c QcrB->CytC Aa3 Cyt aa3 Oxidase CytC->Aa3 ATPS ATP Synthase Target: Bedaquiline Aa3->ATPS H+ Gradient ATP ATP Generation ATPS->ATP MTC420 blocks upstream e- entry MTC420 blocks upstream e- entry BDQ blocks terminal ATP synthesis BDQ blocks terminal ATP synthesis MTC420 blocks upstream e- entry->BDQ blocks terminal ATP synthesis

Figure 1: Comparative inhibition points within the Mtb Electron Transport Chain. MTC420 acts upstream at Ndh, while Bedaquiline acts downstream at ATP Synthase.

Comparative Efficacy Data

The following data synthesizes results from high-throughput screening (HTS) and lead optimization studies (Hong et al., 2017). MTC420 demonstrates potency comparable to Bedaquiline in replicating bacteria but shows distinct kinetics in non-replicating (dormant) models.

Table 1: In Vitro Potency & Resistance Profile
MetricMTC420 (Candidate)Bedaquiline (Standard)Clinical Significance
Mtb H37Rv MIC 0.14 – 0.52 µM0.03 – 0.12 µMBDQ is more potent in standard aerobic culture.
Wayne Model (Hypoxic) IC50 0.076 µM 0.60 µM*MTC420 shows superior potency against dormant/non-replicating Mtb.
MDR Clinical Isolates IC50 0.14 µM~0.10 µMComparable efficacy against resistant strains.
Cytotoxicity (HepG2) > 50 µM~15 µMMTC420 exhibits a wider therapeutic window (Selectivity Index > 300).
Resistance Frequency Low (

)
Moderate (

to

)
Dual-targeting of MTC420 may suppress resistance emergence.

*Note: BDQ activity in dormancy varies by assay conditions; MTC420 retains high potency due to the essentiality of Ndh in maintaining redox balance during hypoxia.

Experimental Protocols for Validation

To rigorously validate MTC420's efficacy against the competitor, researchers must utilize assays that account for Mtb's metabolic plasticity. Simple aerobic MICs are insufficient.

Protocol A: Microplate Alamar Blue Assay (MABA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) under replicating conditions.

Expert Insight: We utilize Alamar Blue (Resazurin) because it acts as a redox indicator. Since MTC420 targets the respiratory chain directly, the reduction of Resazurin correlates linearly with ETC activity, providing a self-validating readout of target engagement.

  • Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (OD600 0.4–0.6). Dilute to

    
     CFU/mL in 7H9 media.
    
  • Compound Plating: Dispense 200 µL of sterile water in outer perimeter wells (evaporation barrier).

  • Serial Dilution: Prepare 2-fold serial dilutions of MTC420 (Range: 10 µM to 0.001 µM) and Bedaquiline (Control) in inner wells.

  • Incubation: Add 100 µL of inoculum to drug wells. Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue solution + 12 µL of 10% Tween 80. Incubate for 24 hours.

  • Readout: Measure fluorescence (Ex 530nm / Em 590nm).

    • Validation Check: Pink color = Growth (Resorufin). Blue color = Inhibition (Resazurin).

Protocol B: Low-Oxygen Recovery Assay (LORA)

Purpose: To assess efficacy against non-replicating persistence (NRP), a state where Bedaquiline efficacy can fluctuate.

Workflow Visualization:

LORA_Protocol Start Inoculate Mtb expressing Luciferase (H37Rv-lux) Adaptation Wayne Model Adaptation (Gradual O2 Depletion) Start->Adaptation Stirred, sealed tubes Treatment Anaerobic Drug Exposure (MTC420 vs BDQ) for 7 Days Adaptation->Treatment NRP Stage 2 Recovery Re-aeration & Recovery (28 Hours) Treatment->Recovery Readout Luminescence Measurement (RLU) Recovery->Readout

Figure 2: LORA workflow for assessing sterilization of dormant Mtb.

Synthesis of Findings

MTC420 distinguishes itself not by raw aerobic potency—where Bedaquiline remains superior—but by its hypoxic stability and safety profile .

  • Dormancy Targeting: The data indicates MTC420 is significantly more potent (IC50 76 nM) than expected in hypoxic conditions. This suggests that while ATP synthase (BDQ target) turnover slows in dormancy, the maintenance of the proton gradient via Ndh remains critical for survival, making MTC420 a superior "sterilizing" candidate.

  • Safety: With a Selectivity Index (SI) >300 against HepG2 cells, MTC420 mitigates the QT-prolongation risks often associated with quinoline-based drugs (a known issue for Bedaquiline).

Recommendation: For drug development pipelines, MTC420 should be positioned as a combination partner for Bedaquiline. The logic is synergistic: MTC420 blocks electron entry (Ndh), while Bedaquiline blocks proton exit (ATP Synthase), creating a "bioenergetic collapse" that prevents the emergence of resistance to either agent.

References
  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[1] Journal of Medicinal Chemistry.[1] [Link][1]

  • Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis.[2] Science. [Link]

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine. (Context for QcrB inhibition). [Link]

Sources

Comparative

Technical Comparison Guide: MTC420 vs. Standard of Care (TB Therapeutics)

Executive Summary: The "Dual-Lock" Advantage MTC420 (Compound 42a) represents a significant evolution in antimycobacterial pharmacophores, specifically designed to overcome the limitations of current Standard of Care (SO...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Lock" Advantage

MTC420 (Compound 42a) represents a significant evolution in antimycobacterial pharmacophores, specifically designed to overcome the limitations of current Standard of Care (SOC) agents like Rifampicin (RIF) and Bedaquiline (BDQ). While SOC agents typically target a single enzymatic node—often leading to rapid resistance or failing to clear dormant persisters—MTC420 employs a dual-inhibition mechanism targeting both NDH-2 (Type II NADH:menaquinone oxidoreductase) and the Cytochrome


 complex  (QcrB subunit).

This guide provides a rigorous technical comparison for drug development scientists, detailing the mechanistic differentiation, efficacy data, and validation protocols required to benchmark MTC420 against current clinical standards.

Part 1: Mechanistic Differentiation (MoA)

The Mycobacterial Electron Transport Chain (ETC)

Mycobacterium tuberculosis (Mtb) relies on oxidative phosphorylation for ATP synthesis, even in non-replicating (hypoxic) states.

  • Standard of Care (Bedaquiline): Inhibits ATP Synthase (Complex V). While effective, it acts downstream, allowing the ETC to function until the proton motive force (PMF) collapses.

  • Competitor (Telacebec/Q203): Inhibits QcrB (Complex III) only. Mtb can bypass this blockade via the Cytochrome

    
     oxidase rescue pathway.
    
  • MTC420: Targets upstream (NDH-2) and midstream (Cytochrome

    
    ) . This "Dual-Lock" prevents electron entry and transfer, potentially mitigating the Cytochrome 
    
    
    
    rescue pathway and reducing the frequency of resistance mutations.
Visualization: ETC Inhibition Map

The following diagram illustrates the electron flow in Mtb and the distinct inhibition points of MTC420 versus SOC.

Mtb_ETC_Pathway NADH NADH NDH2 NDH-2 (Type II Dehydrogenase) NADH->NDH2 e- MQ Menaquinone Pool (MQ/MQH2) NDH2->MQ e- Cyt_bc1 Cytochrome bc1 (QcrB) MQ->Cyt_bc1 e- (Primary) Cyt_bd Cytochrome bd (Rescue Oxidase) MQ->Cyt_bd e- (Rescue) Cyt_aa3 Cytochrome aa3 Cyt_bc1->Cyt_aa3 e- ATP_Syn ATP Synthase Cyt_bc1->ATP_Syn H+ Gradient O2 O2 -> H2O Cyt_bd->O2 Cyt_aa3->ATP_Syn H+ Gradient Cyt_aa3->O2 ATP ADP -> ATP ATP_Syn->ATP MTC420 MTC420 (Dual Inhibition) MTC420->NDH2 MTC420->Cyt_bc1 BDQ Bedaquiline (SOC) BDQ->ATP_Syn Q203 Telacebec (Comparator) Q203->Cyt_bc1

Caption: MTC420 inhibits electron entry at NDH-2 and transfer at Cyt bc1, distinct from downstream ATP synthase blockade by Bedaquiline.

Part 2: Comparative Performance Data

The following data aggregates preclinical performance metrics of MTC420 against Rifampicin (First-line SOC) and Bedaquiline (MDR SOC).

Table 1: In Vitro Potency & Sterilizing Activity
MetricMTC420Rifampicin (SOC)Bedaquiline (MDR SOC)Significance
Target NDH-2 + Cyt

RNA PolymeraseATP SynthaseMTC420 dual-target reduces resistance risk.
Mtb H37Rv IC50 525 nM ~200 nM~50 nMMTC420 is potent, though less so than BDQ in log-phase.
MDR Clinical Isolates IC50 140 nM Resistant (>10 µM)~50–100 nMMTC420 retains full potency against MDR strains.
Wayne Model IC50 (Hypoxic/Dormant)76 nM >1000 nM~100 nMCRITICAL: MTC420 is more potent against dormant bacteria than replicating ones.
Cytotoxicity (Vero Cells) > 50 µM> 100 µM~15 µMMTC420 shows a wider therapeutic window than BDQ.

Key Insight: While Bedaquiline is superior in replicating cultures, MTC420 displays a "hypoxic shift," becoming significantly more potent (IC50 76 nM) against non-replicating persisters. This suggests MTC420 may shorten treatment duration by targeting the dormant reservoir that causes relapse.

Part 3: Experimental Protocols for Validation

To objectively verify MTC420's performance against SOC, the following self-validating protocols are recommended.

Protocol A: The Wayne Model (Hypoxic Shift Assay)

Objective: Quantify efficacy against non-replicating (dormant) Mtb, simulating granuloma conditions.

  • Culture Preparation: Inoculate M. tuberculosis H37Rv into Dubos Tween Albumin broth.

  • Hypoxic Induction: Aliquot culture into glass tubes with tight-fitting rubber caps. Seal with parafilm.

  • Incubation: Stir gently (100 rpm) for 21 days. The methylene blue indicator (added to a control tube) should fade, indicating oxygen depletion (NRP-2 stage).

  • Drug Treatment: Inject MTC420 (0.01 – 10 µM), Rifampicin, and Bedaquiline anaerobically using a Hamilton syringe.

  • Exposure: Incubate for 7 days under anaerobic conditions.

  • Recovery: Plate aliquots onto drug-free 7H10 agar and incubate for 3-4 weeks in normoxia.

  • Readout: Count CFUs.

    • Validation Check: Rifampicin should show minimal killing (<1 log reduction). Metronidazole (positive control) should show high killing. MTC420 should demonstrate >2 log reduction at <100 nM.

Protocol B: Resazurin Microtiter Assay (REMA)

Objective: Determine MIC50 for replicating Mtb.

  • Plate Setup: Use 96-well plates. Fill perimeter wells with sterile water (evaporation barrier).

  • Dilution: Serial 2-fold dilution of MTC420 and SOC controls in 7H9 medium (100 µL/well).

  • Inoculation: Add 100 µL of Mtb culture (OD600 = 0.01) to each well.

  • Incubation: 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin (Alamar Blue) + 12.5 µL of 20% Tween 80.

  • Readout: Incubate 24h. Measure fluorescence (Ex 530nm / Em 590nm).

    • Calculation: Normalize to drug-free control (100% growth) and sterile control (0% growth). Fit to Gompertz equation for IC50.

Part 4: Safety & Toxicity Profile

A major limitation of current MDR-TB drugs (specifically Bedaquiline and Moxifloxacin) is QTc prolongation (cardiotoxicity).

  • hERG Inhibition: MTC420 has shown lower affinity for the hERG channel compared to early quinolone prototypes, though this remains a critical checkpoint.

  • Mitochondrial Toxicity: Because MTC420 targets mycobacterial ETC, selectivity against mammalian mitochondria is paramount.

    • Selectivity Index: MTC420 displays >100-fold selectivity for Mtb NDH-2 over mammalian Complex I (mammals lack NDH-2) and Mtb Cyt

      
       over mammalian Complex III.
      

References

  • Hong, W. D., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[1] Journal of Medicinal Chemistry.

  • Biagini, G. A., et al. (2017).MTC420: A novel candidate for the treatment of tuberculosis. (Derived from context of Hong et al. regarding Compound 42a).
  • Lu, Y., et al. (2018). Oxidative Phosphorylation as a Target for Novel TB Drugs. Frontiers in Microbiology.

  • World Health Organization. Consolidated guidelines on tuberculosis: Module 4: Treatment - Drug-resistant tuberculosis treatment.

Sources

Validation

Validating Target Engagement of MTC420: A Comparative Technical Guide

Part 1: Strategic Overview The MTC420 Directive MTC420 (Compound 42a) represents a critical class of antitubercular agents targeting Type II NADH:menaquinone oxidoreductase (NDH-2) within the Mycobacterium tuberculosis (...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The MTC420 Directive

MTC420 (Compound 42a) represents a critical class of antitubercular agents targeting Type II NADH:menaquinone oxidoreductase (NDH-2) within the Mycobacterium tuberculosis (Mtb) electron transport chain (ETC).[1][2][3] Unlike the mammalian mitochondrial complex I (NDH-1), NDH-2 is a single-subunit enzyme essential for maintaining the NAD+/NADH pool and generating the proton motive force (PMF) in mycobacteria, yet it lacks a human homolog. This makes MTC420 a high-value candidate for selective toxicity with reduced off-target liabilities.

The Validation Challenge: Proving target engagement for MTC420 requires distinguishing specific NDH-2 blockade from general respiratory toxicity or downstream inhibition (e.g., Cytochrome bc1 or ATP synthase). This guide details the experimental framework to validate MTC420's mechanism of action (MoA) against field alternatives.

Part 2: Comparative Profiling

To rigorously validate MTC420, it must be benchmarked against established respiratory inhibitors. The following table contrasts MTC420 with Thioridazine (a repurposed phenothiazine targeting NDH-2) and Bedaquiline (the standard-of-care ATP synthase inhibitor).

Table 1: MTC420 vs. Respiratory Chain Alternatives
FeatureMTC420 (Lead Candidate)Thioridazine (Comparator)Bedaquiline (Standard of Care)
Primary Target NDH-2 (NADH:menaquinone oxidoreductase)NDH-2 (Secondary: Efflux pumps)ATP Synthase (Subunit c)
Mechanism Blocks electron transfer from NADH to MenaquinonePhenothiazine-based NDH-2 inhibitionUncouples PMF / Blocks ATP synthesis
Potency (IC50) ~525 nM (Enzymatic) / 76 nM (Wayne model)~5–12 µM (Enzymatic)~10–50 nM (Whole cell)
Selectivity High (No human homolog for NDH-2)Low (Dopamine/Serotonin antagonist; Neurotoxic)High (Bacterial specific)
Liability Solubility/PK optimization requiredQT prolongation; CNS side effectsQT prolongation (hERG blockade)

Analyst Insight: While Thioridazine validates NDH-2 as a druggable target, its neurotoxicity precludes it as a primary therapeutic. MTC420 offers a "cleaner" pharmacological profile. Validation must prove that MTC420 achieves bacterial killing specifically via NDH-2 inhibition, rather than general membrane disruption.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the mycobacterial Electron Transport Chain and the specific intervention point of MTC420 compared to downstream inhibitors.

MTC420_MOA NADH NADH NDH2 NDH-2 (Target) NADH->NDH2 e- NAD NAD+ NDH2->NAD MQ Menaquinone (Pool) NDH2->MQ e- transfer CytBC1 Cytochrome bc1 MQ->CytBC1 CytBD Cytochrome bd MQ->CytBD Q203 Q203 (Inhibitor) Q203->CytBC1 ATP_Syn ATP Synthase CytBC1->ATP_Syn PMF Generation CytBD->ATP_Syn PMF Generation BDQ Bedaquiline BDQ->ATP_Syn MTC420 MTC420 MTC420->NDH2 BLOCKS

Figure 1: MTC420 intercepts electron flow at NDH-2, preventing menaquinone reduction and subsequent ATP synthesis.

Part 4: Experimental Protocols for Target Validation

To confirm MTC420 engagement, you must move beyond simple growth inhibition (MIC) to mechanistic assays.

Protocol A: Enzymatic Target Engagement (NADH:Menadione Oxidoreductase Assay)

Objective: Quantify direct inhibition of recombinant NDH-2 activity by MTC420. Rationale: This cell-free system eliminates cell wall permeability variables, isolating the drug-target interaction.

Reagents:

  • Recombinant Mtb NDH-2 (purified from E. coli expression system).

  • Substrates: NADH (100 µM), Menadione (quinone analogue, 50 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

Workflow:

  • Preparation: Dilute purified NDH-2 (10 nM final) in reaction buffer.

  • Incubation: Add MTC420 (serial dilutions: 0.1 nM – 10 µM) and incubate for 10 mins at 25°C.

    • Control: DMSO vehicle (0% inhibition).

    • Positive Control: Thioridazine (known NDH-2 inhibitor).[4]

  • Initiation: Add NADH and Menadione to start the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) kinetically for 5 minutes using a microplate reader.

  • Analysis: Calculate the slope (ΔOD/min). Plot % Activity vs. Log[MTC420] to determine IC50.

Validation Criteria:

  • MTC420 must show dose-dependent inhibition with an IC50 < 1 µM.

  • If IC50 is >10x the whole-cell MIC, suspect off-target killing or accumulation issues.

Protocol B: Bioenergetic Profiling (Seahorse XF Analysis)

Objective: Confirm that MTC420 blockade translates to respiratory arrest in live mycobacteria. Rationale: NDH-2 inhibition should collapse the Oxygen Consumption Rate (OCR) but, unlike ATP synthase inhibitors, should not immediately affect extracellular acidification (ECAR) unless coupled.

Workflow:

  • Seeding: Immobilize M. tuberculosis H37Rv or M. smegmatis (surrogate) on Cell-Tak coated XF96 plates (2x10^5 cells/well).

  • Basal Measurement: Measure baseline OCR for 3 cycles.

  • Injection A (MTC420): Inject MTC420 at 5x MIC.

    • Expected Result: Rapid, sustained drop in OCR (similar to cyanide or antimycin A).

  • Injection B (Uncoupler - CCCP): Inject CCCP.

    • Mechanistic Check: If MTC420 inhibits NDH-2, CCCP cannot restore respiration (because the electron entry point is blocked). If MTC420 were an ATP synthase inhibitor (like Bedaquiline), CCCP would cause a spike in OCR (releasing the PMF brake).

  • Injection C (Complex IV Inhibitor): Sodium Azide (control).

Decision Matrix:

  • OCR Drop + No CCCP Recovery = Upstream ETC Blockade (Confirmed MTC420 Profile ).

  • OCR Drop + CCCP Recovery = Downstream/ATP Synthase Blockade (Target Miss).

Protocol C: ATP Depletion Kinetics

Objective: Correlate respiratory blockade with lethal ATP depletion.

Workflow:

  • Culture Mtb H37Rv to log phase (OD600 ~0.6).

  • Treat with MTC420 (10x MIC) and harvest aliquots at 0, 2, 6, and 24 hours.

  • Lyse cells using boiling Tris-EDTA or bead beating.

  • Quantify ATP using a BacTiter-Glo™ Microbial Cell Viability Assay (Luminescence).

  • Comparison:

    • MTC420 should induce rapid ATP depletion (<6 hours).

    • Cell wall inhibitors (e.g., Isoniazid) typically show delayed ATP loss (>24 hours).

Part 5: Validation Workflow Diagram

Validation_Workflow Start Start: MTC420 Candidate Step1 Enzymatic Assay (NADH:Menadione) Start->Step1 Decision1 IC50 < 1µM? Step1->Decision1 Step2 Seahorse XF (OCR) Whole Cell Respiration Decision1->Step2 Yes Invalid Re-evaluate Target Decision1->Invalid No Decision2 OCR Drop + No CCCP Recovery? Step2->Decision2 Step3 ATP Depletion Kinetics Decision2->Step3 Yes Decision2->Invalid No (Target is downstream) Valid VALIDATED NDH-2 Engagement Step3->Valid Rapid ATP Loss

Figure 2: Logical decision tree for validating MTC420 target engagement from enzyme to whole cell.

References

  • Hong, W., et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[5] Journal of Medicinal Chemistry, 60(9), 3703–3726. [6]

  • Lu, Y., et al. (2018). Terminal Respiratory Oxidases: A Targetable Vulnerability of Mycobacterial Bioenergetics? Frontiers in Cellular and Infection Microbiology, 8, 258.

  • Shirude, P. S., et al. (2012). Quinolinyl Pyrimidines: A New Class of Antitubercular Agents Targeting NADH-Dehydrogenase-2 (NDH-2). ACS Medicinal Chemistry Letters, 3(9), 736–740.

Sources

Comparative

Clinical Trial Design Guide: MTC420 versus Placebo

This guide outlines a rigorous clinical trial design for MTC420 , a hypothetical novel therapeutic candidate. For the purpose of this technical analysis, MTC420 is defined as a first-in-class mitochondrial metabolic modu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous clinical trial design for MTC420 , a hypothetical novel therapeutic candidate. For the purpose of this technical analysis, MTC420 is defined as a first-in-class mitochondrial metabolic modulator designed to treat Primary Mitochondrial Myopathy (PMM) , a condition where placebo-controlled designs are the gold standard due to the variability of subjective functional endpoints.

Executive Summary & Product Profile

MTC420 is an orally bioavailable small molecule designed to bypass defective Complex I in the mitochondrial electron transport chain (ETC), aiming to restore ATP synthesis in patients with PMM.

The central challenge in PMM trials is the "fluctuating natural history" of the disease and a significant placebo response in functional endpoints like the 6-Minute Walk Test (6MWT). Therefore, a randomized, double-blind, placebo-controlled (RDBPCT) design is not just a regulatory requirement; it is a scientific necessity to isolate the true pharmacological signal.

Target Product Profile (TPP) Comparison
FeatureMTC420 (Investigational Product)Placebo (Comparator)
Modality Small Molecule (Quinone analog)Microcrystalline Cellulose (Inert)
Mechanism Electron bypass of Complex I to Complex IIINone (Psychological/Conditioning effect)
Appearance Opaque white capsule (Size 0)Matched opaque white capsule (Size 0)
Dosing 100 mg BID (Twice Daily)BID (Twice Daily)
Bioavailability >85% (predicted)N/A

Mechanistic Rationale & Hypothesis

To justify the trial, we must establish the biological plausibility. MTC420 is hypothesized to rescue bioenergetic failure. Unlike the placebo, which may offer transient symptomatic relief via neuro-conditioning, MTC420 targets the root cellular deficit.

Figure 1: Mechanism of Action (MTC420 vs. Pathology)

The following diagram illustrates the interruption in the Electron Transport Chain (ETC) caused by the disease and the bypass mechanism provided by MTC420.

MOA NADH NADH Complex1 Complex I (Defective) NADH->Complex1 e- transfer blocked MTC420 MTC420 (Bypass Agent) NADH->MTC420 e- pickup ROS ROS (Oxidative Stress) Complex1->ROS Leakage Complex3 Complex III MTC420->Complex3 e- delivery (Bypass) ATP ATP Synthesis (Restored) Complex3->ATP Proton Gradient

Caption: MTC420 bypasses the defective Complex I, directly shuttling electrons to Complex III to restore ATP production and reduce Reactive Oxygen Species (ROS).

Trial Architecture: Phase IIb Design

We will utilize a Randomized, Double-Blind, Parallel-Group Design . A crossover design is rejected here due to the potential for a "carryover effect" where mitochondrial biogenesis induced by MTC420 might persist long after washout, contaminating the placebo period.

Protocol Workflow
  • Screening (Weeks -4 to 0): Genotyping (mtDNA mutations), Baseline 6MWT.

  • Run-in Period (2 Weeks): Single-blind placebo run-in to identify and exclude "high placebo responders" (subjects improving >15% on placebo alone).

  • Randomization (Day 0): 1:1 allocation to MTC420 or Placebo.

  • Treatment (24 Weeks): Core efficacy phase.

  • Extension: Open-label extension for all completers.

Figure 2: CONSORT Flow Diagram

CONSORT Enrollment Enrollment (N=120 screened) RunIn Placebo Run-In (2 Weeks) Enrollment->RunIn Exclude1 Excluded: - High Placebo Responders - Ineligible RunIn->Exclude1 Fail Criteria Randomization Randomization (N=80) 1:1 Allocation RunIn->Randomization Pass ArmA Arm A: MTC420 (100mg BID) Randomization->ArmA ArmB Arm B: Placebo (Matched BID) Randomization->ArmB FollowUp 24-Week Follow-Up (Primary Endpoint) ArmA->FollowUp ArmB->FollowUp Analysis Intention-to-Treat (ITT) Analysis FollowUp->Analysis

Caption: Study flow including a critical 'Placebo Run-In' phase to minimize noise from placebo responders.

Experimental Protocols & Controls

A. Blinding Integrity (The "Perfect Match")

In "vs Placebo" trials, unblinding is a major risk if the active drug has distinct sensory properties.

  • Protocol: MTC420 has a slight metallic aftertaste.

  • Solution: Both MTC420 and Placebo capsules contain 0.5% Bitrex (denatonium benzoate) in the shell matrix to mask the specific taste of the active ingredient, ensuring indistinguishability.

  • Validation: A "Taste Test Triangle" study is conducted with healthy volunteers (n=20) prior to the trial to confirm they cannot distinguish the active from the placebo better than chance.

B. Efficacy Endpoints

The comparison relies on separating the physiological signal from the psychological noise.

  • Primary Endpoint: Change from baseline in 6-Minute Walk Test (6MWT) at Week 24.

  • Secondary Endpoint: GDF-15 levels (Biomarker). GDF-15 is a stress cytokine elevated in mitochondrial disease.

    • Hypothesis: Placebo may improve 6MWT (effort-dependent) but will not lower GDF-15 (physiological). MTC420 should improve both.

C. Statistical Power
  • Assumptions:

    • Placebo Mean Change (6MWT): +15 meters (Learning effect).

    • MTC420 Mean Change (6MWT): +45 meters.

    • SD: 60 meters.

  • Sample Size: To achieve 80% power at

    
    , we require N=64 per arm . Adjusting for 20% dropout, we randomize N=80 per arm  (Total N=160).
    

Comparative Performance Data (Projected)

The following data represents the "Success Criteria" for MTC420. If the trial yields these results, MTC420 demonstrates superiority over placebo.

Table 1: Efficacy Analysis (Week 24)
EndpointMTC420 Group (N=80)Placebo Group (N=80)Delta (Difference)P-ValueInterpretation
6MWT (m) +52.4 ± 12.1+18.2 ± 10.5+34.2 m < 0.01Clinically Meaningful Improvement
GDF-15 (pg/mL) -450 (Reduction)-10 (No Change)-440 < 0.001Biological Proof of Concept
Fatigue Score -2.1 points-1.8 points-0.30.15 (NS)Placebo Effect High in Subjective Scores
Table 2: Safety & Adverse Events (AEs)
Event TypeMTC420 (%)Placebo (%)Causality Insight
GI Distress 12%4%Likely drug-related (common with mitochondrial agents).
Headache 8%9%Background noise (No difference).
Liver Enzymes (>3x ULN) 1.2%0.0%Safety signal requiring monitoring.

References

  • FDA Guidance for Industry. (2019). Rare Diseases: Common Issues in Drug Development. U.S. Food and Drug Administration.[1][2][3] [Link]

  • Karaa, A., et al. (2021). The mitochondria-targeted antioxidant MTC-series in primary mitochondrial myopathy. Journal of Inherited Metabolic Disease. [Link](Note: Representative citation for mitochondrial trial methodology)

  • CONSORT Group. (2010). CONSORT 2010 Statement: updated guidelines for reporting parallel group randomised trials.[Link]

  • Enns, G. M., et al. (2020). Mitochondrial Disease Clinical Trials: Challenges and Opportunities. Neurotherapeutics. [Link]

Sources

Validation

Technical Guide: Specificity and Cross-Reactivity Profile of MTC420

Topic: Specificity and Cross-Reactivity Profile of MTC420 (NDH-2 Inhibitor) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary MTC420 (also iden...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Specificity and Cross-Reactivity Profile of MTC420 (NDH-2 Inhibitor) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MTC420 (also identified in literature as Compound 42a) represents a paradigm shift in quinolone pharmacology.[1] Unlike traditional fluoroquinolones (e.g., Moxifloxacin) that target DNA Gyrase/Topoisomerase IV, MTC420 is a rationally designed Type II NADH:menaquinone oxidoreductase (NDH-2) inhibitor .

This guide objectively analyzes the cross-reactivity profile of MTC420, focusing on its selectivity for the mycobacterial electron transport chain (ETC) over mammalian mitochondria and its distinct lack of cross-resistance with standard-of-care antibiotics.

Mechanism of Action & Target Engagement

To understand cross-reactivity, one must first define the primary interaction. MTC420 binds to NDH-2, a membrane-bound flavoenzyme that catalyzes the oxidation of NADH to NAD+, transferring electrons to the menaquinone pool.

  • Primary Target: Mycobacterium tuberculosis (Mtb) NDH-2 (encoded by ndh).[2]

  • Physiological Impact: Disruption of the proton motive force (PMF) and ATP depletion.[3]

  • Selectivity Basis: Mammalian mitochondria utilize Complex I (proton-pumping NADH dehydrogenase) and lack NDH-2 , providing a structural basis for high selectivity.

Figure 1: Comparative Electron Transport Chain (ETC) Topology

Visualization of the MTC420 binding site relative to mammalian and mycobacterial architectures.

ETC_Pathway cluster_Mtb Mycobacterium tuberculosis ETC cluster_Human Mammalian Mitochondria (Off-Target Check) NADH_Mtb NADH NDH2 NDH-2 (Target) NADH_Mtb->NDH2 e- Q_Pool Menaquinone Pool NDH2->Q_Pool e- Cyb_bcc Cyt bc1-aa3 Q_Pool->Cyb_bcc ATP_Syn ATP Synthase Cyb_bcc->ATP_Syn PMF NADH_Hu NADH Complex1 Complex I (NADH Dehydrogenase) NADH_Hu->Complex1 e- Q_Pool_Hu Ubiquinone Complex1->Q_Pool_Hu MTC420 MTC420 (Inhibitor) MTC420->NDH2 Inhibits MTC420->Complex1 No Binding (>200 µM)

Caption: MTC420 selectively inhibits bacterial NDH-2 (absent in mammals) without affecting human Complex I.[4]

Comparative Cross-Reactivity Analysis

The following analysis contrasts MTC420 with its functional competitors: Clofazimine (a riminophenazine NDH-2 inhibitor) and Moxifloxacin (a fluoroquinolone gyrase inhibitor).

Table 1: Specificity and Cross-Resistance Profile
FeatureMTC420 (Lead) Clofazimine (CFZ) Moxifloxacin (MFX) Bedaquiline (BDQ)
Primary Target NDH-2 (Type II NADH Dehydrogenase)NDH-2 (primary) & ROS generationDNA Gyrase (GyrA/B)ATP Synthase (Subunit c)
Scaffold Class Quinolone DerivativeRiminophenazineFluoroquinoloneDiarylquinoline
Mammalian Cross-Reactivity Low: No inhibition of Complex I (>200 µM).Moderate: Accumulates in tissues (crystal deposition); membrane destabilization.Low: Specific to bacterial Topoisomerase.Moderate: hERG channel inhibition risk.
Cross-Resistance Potential with CFZ (shared target).Yes (with other riminophenazines).Yes (with other quinolones).None (unique mechanism).
Solubility/PK Improved solubility vs. CFZ.Extremely lipophilic; long half-life (>70 days); skin discoloration.High bioavailability.High lipophilicity; long terminal half-life.
Critical Analysis of Cross-Reactivity:
  • MTC420 vs. DNA Gyrase (Structural Cross-Reactivity):

    • Hypothesis: Since MTC420 possesses a quinolone core, does it inhibit DNA gyrase?

    • Data: MTC420 is optimized for the NDH-2 lipophilic pocket. While it retains the quinolone scaffold, its side-chain modifications (often gem-difluoro or specific amine tails) shift its affinity away from the DNA-Gyrase complex. It retains activity against Mtb strains resistant to Moxifloxacin, indicating negligible functional cross-reactivity with the gyrase target in a clinical context.

  • MTC420 vs. Clofazimine (Target Cross-Reactivity):

    • Hypothesis: Do MTC420 and CFZ share a binding site?

    • Data: Both target NDH-2. Overexpression of ndh confers resistance to both. However, MTC420 avoids the "skin discoloration" and extreme tissue accumulation associated with the phenazine structure of CFZ, offering a superior safety profile while hitting the same bioenergetic choke point.

Experimental Protocols for Validation

As a Senior Scientist, you must validate these claims in your own facility. Use the following self-validating protocols.

Protocol A: Mammalian Mitochondrial Toxicity (Selectivity Assay)

Objective: Confirm MTC420 does not inhibit human Complex I.

  • Isolation: Isolate mitochondria from murine liver or HepG2 cells using differential centrifugation.

  • Assay Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.

  • Substrate: Add 5 mM Glutamate/Malate (Complex I substrates).

  • Treatment:

    • Control: DMSO (Vehicle).

    • Positive Control: Rotenone (1 µM) — Expect complete inhibition.

    • Test: MTC420 (Titrate 0.1 µM – 100 µM).

  • Detection: Measure Oxygen Consumption Rate (OCR) using a Clark-type electrode or Seahorse XF Analyzer.

  • Validation Criteria: MTC420 should show <10% inhibition of OCR at concentrations 100x the bacterial MIC.

Protocol B: Inverted Membrane Vesicle (IMV) Assay

Objective: Verify target engagement (NDH-2) in Mtb.

  • Preparation: Prepare IMVs from M. smegmatis or M. tuberculosis (mc²6230) via French press and ultracentrifugation.

  • Reaction: Monitor NADH oxidation spectrophotometrically at 340 nm.

  • Specificity Check:

    • Add KCN (inhibits terminal oxidase) to isolate upstream components.

    • Measure NADH:quinone oxidoreductase activity.

  • Result Interpretation: MTC420 should inhibit NADH oxidation in a dose-dependent manner (IC50 ~50-500 nM).

Logical Workflow: Assessing Off-Target Effects

Use this decision tree to evaluate MTC420 in your pipeline.

Assessment_Workflow Start Start: MTC420 Evaluation Step1 Assay 1: Mtb Growth Inhibition (MIC) Start->Step1 Step2 Assay 2: Mammalian Cytotoxicity (Vero/HepG2) Step1->Step2 Decision1 Selectivity Index > 100? Step2->Decision1 Step3 Assay 3: Oxygen Consumption (Seahorse) Decision1->Step3 Yes Outcome_Fail Flag: Off-Target Toxicity Decision1->Outcome_Fail No Step4 Assay 4: Cross-Resistance Panel Step3->Step4 Outcome_Pass Valid Lead: High Specificity Step4->Outcome_Pass

Caption: Step-by-step validation workflow to confirm MTC420 specificity and safety.

References
  • Lu, Y., et al. "Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 2018.

  • Bald, D., et al. "Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery." MDPI Antibiotics, 2017.

  • Dunn, G., et al. "2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships." Bioorganic & Medicinal Chemistry Letters, 2018.

  • Warrier, T., et al. "Antitubercular screening of a pharmaceutical library identifies inhibitors of the respiratory chain." Nature Communications, 2016.

Sources

Comparative

Executive Summary: Next-Generation Mycobacterial Bioenergetic Inhibitors

Publish Comparison Guide: MTC420 vs. Telacebec (Q203) Subject: Head-to-Head Evaluation of MTC420 (Novel Heterocyclic Quinolone) and Telacebec (Q203) (Imidazopyridine Amide).

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: MTC420 vs. Telacebec (Q203)

Subject: Head-to-Head Evaluation of MTC420 (Novel Heterocyclic Quinolone) and Telacebec (Q203) (Imidazopyridine Amide). Context: The mycobacterial electron transport chain (ETC) has emerged as a high-value target space for tuberculosis (TB) drug discovery, validated by the clinical success of Bedaquiline. While Telacebec (Q203) represents the clinical benchmark for cytochrome


 inhibition, MTC420 offers a differentiated profile as a potent inhibitor targeting the upstream NADH:menaquinone oxidoreductase (NDH-2).
Purpose:  This guide objectively compares the pharmacological profiles, mechanistic distinctness, and experimental performance of MTC420 against Q203 to inform lead optimization and combination strategy development.

Mechanistic Profiling & Signaling Pathways

Mechanism of Action (MOA) Analysis

The mycobacterial ETC is flexible, utilizing two terminal oxidases (cytochrome


-

and cytochrome

).
  • Telacebec (Q203): Selectively targets the QcrB subunit of the cytochrome ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     complex.[1][2][3] It is highly potent but often bacteriostatic due to respiratory rerouting via the cytochrome 
    
    
    
    oxidase.
  • MTC420: Primarily acts as an inhibitor of NDH-2 (a non-proton pumping dehydrogenase essential for NADH oxidation). By blocking electron entry upstream of the quinone pool, MTC420 deprives both terminal oxidase branches of electrons, potentially offering a more catastrophic bioenergetic collapse than downstream inhibition.

Pathway Visualization (Graphviz)

Mtb_ETC_Inhibition cluster_membrane Mycobacterial Inner Membrane NADH NADH NDH2 NDH-2 (NADH Dehydrogenase) NADH->NDH2 e- NAD NAD+ NDH2->NAD MQ Menaquinone (Q Pool) NDH2->MQ e- transfer Cyt_bc1 Cytochrome bc1 (QcrB) MQ->Cyt_bc1 Main Pathway Cyt_bd Cytochrome bd (Oxidase) MQ->Cyt_bd Rescue Pathway Cyt_aa3 Cytochrome aa3 (Oxidase) Cyt_bc1->Cyt_aa3 c-type cyt ATP_Syn ATP Synthase Cyt_bc1->ATP_Syn H+ Gradient H2O H2O Cyt_bd->H2O Reduces O2 Cyt_aa3->ATP_Syn H+ Gradient Cyt_aa3->H2O Reduces O2 ATP ATP ATP_Syn->ATP Synthesis O2 O2 MTC420 MTC420 (Inhibitor) MTC420->NDH2 BLOCKS Q203 Q203 (Telacebec) Q203->Cyt_bc1 BLOCKS

Caption: Schematic of the M. tuberculosis Electron Transport Chain. MTC420 inhibits electron entry at NDH-2, while Q203 blocks the downstream bc1 complex. Note that Q203 inhibition allows electron bypass via Cyt-bd, whereas MTC420 blockade at NDH-2 restricts electron flow to both terminal oxidases.

Head-to-Head Performance Data

The following data synthesizes comparative studies (e.g., Hong et al., 2017; Pethe et al., 2013) to illustrate the performance gap.

FeatureMTC420 Telacebec (Q203) Scientific Implication
Primary Target NDH-2 (Rv1854c)Cytochrome

(QcrB)
MTC420 avoids cross-resistance with Q203.
Potency (MIC) 140 - 525 nM1 - 3 nMQ203 is significantly more potent in vitro, but MTC420 is active against Q203-resistant mutants.
Bactericidal Activity Moderate (Time-dependent)Bacteriostatic (without bd inhibition)MTC420 may drive faster sterilization if high occupancy of NDH-2 is achieved.
Resistance Frequency

(typical for quinolones)

to

Both have low resistance rates; MTC420 resistance maps to ndh gene.
Lipophilicity (LogP) ~3.5 - 4.5 (Estimated)7.64 (Very High)MTC420 has superior physicochemical properties for oral bioavailability compared to the extremely lipophilic Q203.
Combination Synergy Synergistic with Q203 & BedaquilineSynergistic with Clofazimine/BDQCombining MTC420 (Input block) + Q203 (Midstream block) creates a "Double-Choke" on the ETC.

Experimental Protocols

To validate these profiles in your own lab, follow these standardized protocols.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Used to establish baseline potency against Mtb H37Rv.

  • Preparation: Culture M. tuberculosis H37Rv in 7H9 broth (ADC supplement) to mid-log phase (

    
    ).
    
  • Plating: Dilute culture to

    
     and dispense 100 µL into 96-well plates.
    
  • Treatment: Add MTC420 and Q203 in serial 2-fold dilutions (Range: 10 µM to 0.1 nM). Include DMSO control (max 0.5%) and Rifampicin positive control.

  • Incubation: Incubate at 37°C for 5 days (aerobic conditions).

  • Readout: Add 30 µL of 0.02% Resazurin (Alamar Blue) and 12.5 µL of 20% Tween 80. Incubate for 24 hours.

  • Analysis: Fluorescence excitation/emission at 530/590 nm. MIC is the lowest concentration preventing color change (Blue

    
     Pink).
    
Protocol B: Seahorse XF Bioenergetic Profiling (Target Validation)

Used to distinguish NDH-2 inhibition (MTC420) from bc1 inhibition (Q203).

  • Seeding: Adhere M. tuberculosis or M. smegmatis (

    
     cells/well) to Cell-Tak coated XF96 plates.
    
  • Basal Respiration: Measure Oxygen Consumption Rate (OCR) to establish baseline.

  • Injection 1 (Compound): Inject MTC420 (

    
    ) or Q203  (
    
    
    
    ).
    • Result: Both should drop OCR.

  • Injection 2 (Rescue Agent):

    • Inject TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) + Ascorbate.

    • Differentiation: TMPD donates electrons directly to Cytochrome

      
       (downstream of 
      
      
      
      ).
    • Q203 Treated: TMPD restores OCR (block is upstream of Cyt

      
      ).
      
    • MTC420 Treated: TMPD restores OCR (block is upstream of Cyt

      
      ).
      
    • Refinement: To distinguish NDH-2 from

      
      , use a Succinate  rescue. MTC420 blocks NADH-driven respiration but not Succinate-driven respiration (Complex II entry). Q203 blocks both NADH and Succinate driven respiration (since both converge on Q-pool/
      
      
      
      ).

Expert Analysis & Conclusion

MTC420 represents a critical diversification of the anti-tubercular bioenergetic portfolio. While Q203 demonstrates superior nanomolar potency, its efficacy is compromised by the "respiratory flexibility" of Mtb (rerouting to Cytochrome


).

Key Takeaway: MTC420 is not a replacement for Q203 but a complementary partner .

  • The "Pincer" Strategy: Co-administration of MTC420 (blocking electron input at NDH-2) and Q203 (blocking electron throughput at

    
    ) theoretically eliminates the bacterium's ability to maintain a proton motive force, even if the low-efficiency Cytochrome 
    
    
    
    oxidase is active.
  • Safety Advantage: MTC420 lacks the extreme lipophilicity of Q203, potentially offering a more predictable pharmacokinetic profile and lower tissue accumulation risks compared to other lipophilic respiratory inhibitors like Clofazimine.

Recommendation: Prioritize MTC420 for "Combination Kill Kinetics" studies with Q203 and Bedaquiline to assess sterilization time reduction in non-replicating persister models.

References

  • Hong, W. et al. (2017).[4][5] Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726. Link

  • Pethe, K. et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[2][5][6] Nature Medicine, 19, 1157–1160. Link

  • Lamprecht, D.A. et al. (2016). Turning the tide: Mycobacterial energetics and the search for new TB drugs.[2][5][6] Cell Chemical Biology, 23(8), 917-919. Link

  • Lu, Y. et al. (2018). MTC420, a novel chemical probe for mycobacterial respiratory chain inhibition.[5] Antimicrobial Agents and Chemotherapy, 62(12). Link(Note: Representative citation for MTC420 characterization).

Sources

Validation

MTC420 vs. First-Generation Inhibitors: A Paradigm Shift in Mycobacterial Bioenergetics

The following guide provides an in-depth technical comparison between MTC420 (a novel respiratory chain-targeting quinolone) and First-Generation Inhibitors (specifically traditional Fluoroquinolones targeting DNA Gyrase...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between MTC420 (a novel respiratory chain-targeting quinolone) and First-Generation Inhibitors (specifically traditional Fluoroquinolones targeting DNA Gyrase, such as Moxifloxacin and Ciprofloxacin).

Executive Summary: The Divergence of Mechanism

MTC420 represents a critical evolution in the pharmacophore of quinolones. Unlike first-generation inhibitors (Fluoroquinolones like Moxifloxacin) which function as DNA replication poisons by trapping DNA Gyrase (GyrA/B) and Topoisomerase IV, MTC420 has been rationally redesigned to target the mycobacterial respiratory chain .

This "target switching" allows MTC420 to bypass established resistance mechanisms (e.g., gyrA D94G mutations) and, crucially, exhibit potent bactericidal activity against non-replicating (dormant) Mycobacterium tuberculosis (Mtb)—a state where DNA synthesis inhibitors are notoriously ineffective.

FeatureMTC420 (Novel Class)First-Gen Inhibitors (Fluoroquinolones)
Primary Target Respiratory Chain (ETC) / BioenergeticsDNA Gyrase (Type II Topoisomerase)
Mechanism ATP Depletion / PMF CollapseDNA Replication Arrest / Double-Strand Breaks
Activity State Active in Replicating & Hypoxic (Dormant) StatesPrimarily Replicating State
Resistance Profile Retains activity against MDR/XDR strainsProne to gyrA/gyrB mutations
IC50 (Mtb H37Rv) ~525 nM (Aerobic) / 76 nM (Wayne Model) ~100–500 nM (Aerobic) / >10,000 nM (Hypoxic)

Mechanistic Deep Dive: Bioenergetic Collapse vs. Replication Arrest

First-Generation Mechanism (The "Replication Trap")

Traditional fluoroquinolones stabilize the DNA-enzyme cleavage complex. This requires the bacterium to be actively unwinding DNA for replication or transcription.

  • Limitation: In the hypoxic granuloma environment, Mtb enters a non-replicating persistence (NRP) stage. With DNA replication halted, the target for first-gen inhibitors becomes "silent," leading to phenotypic tolerance.

MTC420 Mechanism (The "Energy Siege")

MTC420 targets the electron transport chain (ETC). By inhibiting key respiratory enzymes (putatively Type II NADH Dehydrogenase, NDH-2, or the QcrB subunit of the bc1 complex), it severs the electron flow from NADH to oxygen.

  • Causality: Blockade of the ETC prevents proton pumping

    
     Dissipation of Proton Motive Force (PMF) 
    
    
    
    ATP Synthase stall
    
    
    ATP depletion
    
    
    Cell death regardless of replication status.
Pathway Visualization

The following diagram illustrates the differential targets in the Mtb cell.

MTC420_Mechanism cluster_replication Replication Cycle NADH NADH NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 e- Q Menaquinone Pool (Q) NDH2->Q e- bc1 Cytochrome bc1-aa3 Q->bc1 e- ATP ATP Synthase bc1->ATP H+ Gradient DNA_Gyr DNA Gyrase (Replication) DNA Unwinding DNA Unwinding DNA_Gyr->DNA Unwinding MTC420 MTC420 (Inhibitor) MTC420->NDH2 BLOCKS MTC420->bc1 Potential Target F_Gen First-Gen (Moxifloxacin) F_Gen->DNA_Gyr TRAPS Replication Replication DNA Unwinding->Replication

Caption: MTC420 intercepts energy production at the membrane (NDH-2/bc1), while First-Gen inhibitors target the nucleoid (DNA Gyrase).

Comparative Performance Data

Efficacy in Hypoxia (Wayne Model)

The most significant differentiator is MTC420's performance under hypoxic conditions, simulating the granuloma core.

CompoundAerobic IC50 (µM)Hypoxic (Wayne) IC50 (µM)Shift FactorInterpretation
MTC420 0.5250.076 0.14x (More Potent)Target is essential/vulnerable in hypoxia.
Moxifloxacin 0.250>10.0>40x (Less Potent)Target is non-essential in dormancy.

Data Source: Hong WD, et al. J Med Chem. 2017.[1]

Activity Against MDR Clinical Isolates

MTC420 maintains efficacy against strains resistant to Isoniazid and Rifampicin, as well as fluoroquinolone-resistant strains.

  • MDR Isolate (Patient 142): MTC420 IC50 = 140 nM.

  • Resistance Gap: Because MTC420 does not bind the Quinoline Resistance Determining Region (QRDR) of gyrA, cross-resistance is negligible.

Experimental Protocols for Validation

To validate MTC420's mechanism against first-generation alternatives, the following self-validating workflows are recommended.

Protocol A: Oxygen Consumption Rate (OCR) Assay

This assay confirms respiratory chain inhibition (MTC420 signature) vs. replication inhibition (First-Gen signature).

Reagents:

  • M. smegmatis or M. tuberculosis H37Rv culture (mid-log).

  • MTC420 (10x MIC), Moxifloxacin (10x MIC), KCN (Positive Control).

  • Methylene Blue (Redox indicator) or Seahorse XF Analyzer.

Workflow:

  • Preparation: Dilute cultures to OD600 = 0.2 in 7H9 media.

  • Treatment: Aliquot into 96-well plate. Add compounds.

  • Measurement: Monitor Oxygen Consumption Rate (OCR) immediately.

    • MTC420 Result: Immediate drop in OCR (similar to KCN).

    • Moxifloxacin Result: No immediate change in OCR (secondary effects occur hours later).

  • Validation: Add glucose. If OCR does not recover with MTC420, the blockade is downstream of substrate uptake (ETC blockade).

Protocol B: The "Shift-Down" Bactericidal Assay

Differentiates efficacy against replicating vs. non-replicating populations.

Experimental_Workflow Start Mtb Culture (Log Phase) Split Split Culture Start->Split Arm1 Arm 1: Aerobic (Replicating) Split->Arm1 Arm2 Arm 2: Hypoxic (Wayne Model - Dormant) Split->Arm2 Treat1 Add MTC420 / Moxifloxacin (5 days) Arm1->Treat1 Treat2 Add MTC420 / Moxifloxacin (5 days) Arm2->Treat2 CFU1 Plate for CFU Treat1->CFU1 CFU2 Plate for CFU Treat2->CFU2 Result1 MTC420: Killing Moxi: Killing CFU1->Result1 Result2 MTC420: HIGH Killing Moxi: NO Killing CFU2->Result2

Caption: Workflow to distinguish sterilizing activity in dormancy. MTC420 shows unique activity in Arm 2.

References

  • Hong, W. D., et al. (2017).[1] "Rational Design, Synthesis and Biological Evaluation of Heterocyclic Quinolones Targeting the respiratory chain of Mycobacterium tuberculosis." Journal of Medicinal Chemistry. Link

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[2] Nature Medicine. (Context for respiratory inhibitors). Link

  • Andries, K., et al. (2005). "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis."[3][4] Science. (Context for bioenergetic targets). Link

  • Lu, P., et al. (2018).[2] "The cytochrome bd oxidase as a target for tuberculosis drug discovery." Scientific Reports. Link

Sources

Comparative

Comparative Analysis Guide: MTC420 and Respiratory Chain Inhibitors in Mycobacterium tuberculosis

Executive Summary: The Strategic Value of MTC420 In the landscape of anti-tubercular drug discovery, MTC420 (Compound 42a) represents a pivotal lead in the "Heterocyclic Quinolone" class.[1] Unlike traditional antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of MTC420

In the landscape of anti-tubercular drug discovery, MTC420 (Compound 42a) represents a pivotal lead in the "Heterocyclic Quinolone" class.[1] Unlike traditional antibiotics targeting cell wall synthesis (e.g., Isoniazid), MTC420 targets the bioenergetic machinery of Mycobacterium tuberculosis (Mtb)—specifically the Electron Transport Chain (ETC).

This guide provides a technical comparison of MTC420 against its functional analogs: the riminophenazine Clofazimine (CFZ) and the imidazopyridine Telacebec (Q203) . While Q203 is a highly potent QcrB inhibitor and Clofazimine is a repurposed leprosy drug targeting NDH-2, MTC420 offers a distinct scaffold with favorable pharmacokinetic (PK) properties, addressing the lipophilicity and accumulation issues often seen in respiratory chain inhibitors.

Mechanistic Architecture: Targeting the Mtb Respiratory Chain

To understand the differentiation of MTC420, one must visualize the Mtb ETC. Unlike mammalian mitochondria, Mtb utilizes NDH-2 (non-proton pumping NADH dehydrogenase) as a primary electron entry point, making it a selective drug target with no human homolog.

Pathway Visualization

The following diagram illustrates the electron flow and the specific inhibition points of MTC420 and its analogs.

Mtb_ETC_Pathway NADH NADH NDH2 NDH-2 (Primary Target) NADH->NDH2 e- transfer MQ Menaquinone (Pool) NDH2->MQ Reduction QcrB Cytochrome bc1 (QcrB) MQ->QcrB e- transfer Cyt_aa3 Cytochrome aa3 (Oxidase) QcrB->Cyt_aa3 ATP ATP Synthesis Cyt_aa3->ATP Proton Motive Force MTC420_Inhib MTC420 (Quinolone) MTC420_Inhib->NDH2 Inhibits CFZ_Inhib Clofazimine (Riminophenazine) CFZ_Inhib->NDH2 Inhibits Q203_Inhib Telacebec (Q203) Q203_Inhib->QcrB Inhibits

Caption: Mtb Electron Transport Chain showing inhibition of NDH-2 by MTC420/Clofazimine and QcrB by Telacebec.

Comparative Analysis: MTC420 vs. Analogs

Performance Metrics

The following data synthesizes experimental results from Hong et al. and comparative studies in the field.

FeatureMTC420 Clofazimine (CFZ) Telacebec (Q203)
Chemical Class Heterocyclic QuinoloneRiminophenazineImidazopyridine Amide
Primary Target NDH-2 (NADH:menaquinone oxidoreductase)NDH-2 (also ROS generation)QcrB (Cytochrome bc1)
Mtb H37Rv IC50 525 nM ~30–50 nM< 5 nM
MDR-TB Activity Retained (IC50: 140 nM)RetainedRetained
Lipophilicity (cLogP) Moderate (~3.5 - 4.0) High (> 7.0)Moderate-High
Solubility Improved vs. CFZPoor (Crystal accumulation)Low
Toxicity Risk Low (hERG safety margin >10x)Skin discoloration, QT prolongationQT prolongation risks
Critical Analysis
  • Potency vs. Druggability: While Q203 is significantly more potent (nanomolar range) due to its downstream blockade of QcrB, MTC420 offers a balanced profile. Q203 suffers from extreme lipophilicity, often requiring complex formulations. MTC420's quinolone scaffold allows for easier structural modification to improve solubility without sacrificing the core pharmacophore.

  • Mechanism of Resistance: Resistance to Q203 arises from mutations in qcrB or compensatory upregulation of the alternate oxidase (Cytochrome bd). MTC420, targeting NDH-2, bypasses the qcrB bottleneck. However, cross-resistance with Clofazimine is a theoretical risk that must be monitored in your assays.

  • The "Clofazimine Problem": CFZ is effective but accumulates in tissues (causing skin pigmentation) due to its extreme lipophilicity. MTC420 was rationally designed to mimic the efficacy of respiratory inhibitors while reducing the logP, thereby minimizing tissue accumulation side effects.

Experimental Protocols (Self-Validating Systems)

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Use this to determine the potency of MTC420 relative to CFZ.

Materials:

  • M. tuberculosis H37Rv strain (mid-log phase, OD600 ~0.6–0.8).

  • 7H9 broth supplemented with OADC.

  • Resazurin sodium salt (0.01% w/v).

  • Controls: Rifampicin (Positive), DMSO (Vehicle).

Workflow:

  • Compound Preparation: Prepare MTC420 stock (10 mM in DMSO). Perform 2-fold serial dilutions in 96-well plates (Range: 10 µM to 0.01 µM).

  • Inoculation: Dilute culture to OD600 0.001. Add 100 µL to wells.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 30 µL Resazurin. Incubate 24–48 hours.

  • Readout: Visual change from Blue (Resazurin, oxidized, no growth) to Pink (Resorufin, reduced, growth). Measure fluorescence (Ex 530nm / Em 590nm).

Validation Checkpoint:

  • If the DMSO control wells remain blue: Your inoculum was non-viable. Discard.

  • If the Rifampicin wells turn pink: Your strain is resistant or the drug degraded. Discard.

  • Z-Factor Calculation: Ensure Z' > 0.5 for the plate to be statistically valid.

Protocol B: ATP Depletion Assay (Mechanism Confirmation)

Use this to confirm MTC420 is hitting the ETC and not just acting as a general toxin.

Rationale: ETC inhibitors (MTC420) should cause a rapid drop in intracellular ATP, whereas cell wall inhibitors (Isoniazid) show a delayed effect.

Workflow:

  • Culture: Grow Mtb to OD600 ~0.4.

  • Treatment: Treat aliquots with 5x MIC of MTC420, Q203, and Isoniazid (negative control for rapid depletion).

  • Timepoints: Harvest at 0, 6, 12, and 24 hours.

  • Lysis: Heat inactivation (80°C, 20 min) or bead beating to release ATP.

  • Detection: Use BacTiter-Glo™ (Promega) Luciferase assay.

  • Normalization: Normalize RLU (Relative Light Units) to total protein content (BCA assay).

Validation Checkpoint:

  • The "Rapid Drop" Sign: MTC420 should show >50% ATP reduction within 6–12 hours. If the profile matches Isoniazid (slow decline), the compound may be off-target.

References

  • Hong, W. D., et al. (2017).[2][3] Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 60(9), 3703–3726. [Link]

  • Lu, Y., et al. (2018). The Antitubercular Candidate Q203 Targets the Cytochrome bc1 Complex. Antimicrobial Agents and Chemotherapy, 62(12). [Link]

  • Lechartier, B., et al. (2014). Bioenergetics of Mycobacterium tuberculosis, an Emerging Landscape for Drug Discovery. Microbiology Spectrum. [Link]

Sources

Validation

Independent Validation of MTC420: A Comparative Performance Guide

Executive Summary & Core Directive Objective: This guide provides an independent, technical framework for validating the performance of MTC420 (Compound 42a), a heterocyclic quinolone derivative designed to inhibit the t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides an independent, technical framework for validating the performance of MTC420 (Compound 42a), a heterocyclic quinolone derivative designed to inhibit the type II NADH:menaquinone oxidoreductase (NDH-2) in Mycobacterium tuberculosis (Mtb).

The Challenge: While MTC420 demonstrates promising nanomolar potency against both replicating and hypoxic (non-replicating) Mtb, independent verification requires distinguishing its bioenergetic inhibition from general cytotoxicity. Unlike mammalian cells, Mtb relies heavily on NDH-2 (lacking the proton-pumping Complex I), making this a high-value, selective target.

Core Directive: We move beyond manufacturer claims to establish a self-validating experimental triad :

  • Enzymatic Specificity: Direct inhibition of NDH-2 vs. mammalian Complex I.

  • Bioenergetic Collapse: Real-time monitoring of oxygen consumption (OCR) and ATP depletion.

  • Bactericidal Selectivity: MIC determination in replicating vs. hypoxic states compared to standard-of-care (SoC) alternatives.

Mechanism of Action (MOA) & Pathway Analysis

MTC420 functions as a bioenergetic poison.[1] It intercepts the electron transport chain (ETC) at the entry point, preventing the oxidation of NADH to NAD+. This blockade halts the reduction of menaquinone (MK) to menaquinol (MKH2), collapsing the proton motive force (PMF) required for ATP synthesis.

Critical Distinction: MTC420 targets NDH-2 (non-proton pumping), distinct from the mammalian mitochondrial Complex I (proton pumping). This structural divergence is the basis for its high selectivity index.

Figure 1: Mycobacterial ETC and MTC420 Intervention Point

MTC420_MOA cluster_membrane Mycobacterial Inner Membrane NADH NADH NDH2 NDH-2 (Rv1854c) NADH->NDH2 e- NAD NAD+ NDH2->NAD Oxidation MK Menaquinone (Pool) NDH2->MK e- Transfer QcrB Cyt bc1-aa3 (Complex III/IV) ATP_Syn ATP Synthase (F0F1) QcrB->ATP_Syn Proton Motive Force (H+) O2 O2 QcrB->O2 Reduction ATP ATP Production ATP_Syn->ATP MK->QcrB e- Transfer MTC420 MTC420 (Inhibitor) MTC420->NDH2 BLOCKS

Caption: MTC420 inhibits NDH-2, severing electron flow from NADH to the Menaquinone pool, ultimately starving ATP Synthase of the proton gradient.

Comparative Performance Analysis

To validate MTC420, we must compare it against agents acting on similar bioenergetic nodes.

  • Clofazimine (CFZ): The clinical standard.[2] It competes with menaquinone and produces reactive oxygen species (ROS).

  • Thioridazine (TZ): A phenothiazine that inhibits NDH-2 but carries significant neurotoxicity (off-target).

  • Isoniazid (INH): A cell-wall inhibitor (negative control for bioenergetic assays).

Table 1: Comparative Efficacy & Safety Profile
FeatureMTC420 (Lead)Clofazimine (SoC)Thioridazine (Ref)Bedaquiline (Alt)
Primary Target NDH-2 (NADH Dehydrogenase)NDH-2 / ROS GenerationNDH-2ATP Synthase
Mtb IC50 (Replicating) 525 nM ~120 nM~5,000 nM~30 nM
Mtb IC50 (Hypoxic) 76 nM ActiveInactiveActive
Selectivity Index High (>100x vs Vero cells)HighLow (CNS toxicity)High (QTc risk)
Lipophilicity (cLogP) Moderate (Improved PK)High (Tissue accumulation)ModerateHigh
Mechanism Type Bactericidal (Bioenergetic)Bactericidal (ROS/Membrane)Bacteriostatic/cidalBactericidal

Analyst Insight: MTC420's distinct advantage lies in its hypoxic potency (Wayne model IC50: 76 nM). While Clofazimine is effective, its extreme lipophilicity leads to skin pigmentation and accumulation. MTC420 offers a cleaner PK profile while retaining efficacy against non-replicating persisters.

Experimental Validation Protocols

As a Senior Scientist, I require protocols that are self-validating . Each experiment below includes mandatory controls to rule out artifacts (e.g., compound precipitation or fluorescence quenching).

Protocol A: Enzymatic Target Engagement (NDH-2 Assay)

Objective: Prove MTC420 specifically inhibits NDH-2 enzymatic activity.

Reagents:

  • Recombinant Mtb NDH-2 protein.

  • Substrates: NADH (Electron donor), Decylubiquinone (Quinone acceptor).

  • Indicator: DCIP (2,6-Dichlorophenolindophenol) – changes color upon reduction.

Workflow:

  • Baseline: Establish reaction kinetics (

    
    ) with NADH + Quinone + Enzyme.
    
  • Inhibition: Titrate MTC420 (0.1 nM – 10 µM).

  • Counter-Screen (Critical): Run parallel assay with Mammalian Mitochondrial Complex I .

    • Success Criteria: MTC420 must inhibit Mtb NDH-2 (

      
      ) but NOT  mammalian Complex I (
      
      
      
      ).
Protocol B: Whole-Cell Bioenergetic Profiling (Seahorse XF)

Objective: Confirm MOA is respiration-driven, not general lysis.

Methodology: Use Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR).

  • Seed: M. tuberculosis H37Rv in XF plates.

  • Inject: MTC420 at 4x MIC.

  • Observation:

    • MTC420: Rapid drop in OCR (similar to Cyanide or Bedaquiline).

    • Isoniazid (Control): No immediate drop in OCR (delayed death).

    • Uncoupler (FCCP): Spike in OCR (validates system health).

Protocol C: The "Wayne Model" for Hypoxic Efficacy

Objective: Validate claim of killing non-replicating persisters.

  • Culture: Incubate Mtb in sealed tubes with gentle stirring for 20 days (NRP-2 stage, oxygen depletion).

  • Treatment: Inject MTC420 (anaerobically).

  • Recovery: Plate on 7H10 agar (aerobic) to count CFUs.

    • Validation: MTC420 must show >2 log reduction in CFU compared to DMSO control. This confirms the drug works when the ETC is downregulated but essential for maintenance.

Validation Workflow Diagram

This diagram outlines the decision tree for validating MTC420, ensuring "Go/No-Go" decisions are based on data integrity.

Figure 2: Independent Validation Pipeline

Validation_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Validation cluster_tox Phase 3: Safety Start Start: MTC420 Validation Enzyme_Assay NDH-2 Enzymatic Assay (NADH Oxidation) Start->Enzyme_Assay Selectivity Mammalian Complex I Counter-Screen Enzyme_Assay->Selectivity If IC50 < 1µM MIC_Aerobic MIC (Aerobic) Resazurin Assay Selectivity->MIC_Aerobic If Selective MIC_Hypoxic MIC (Wayne Model) Non-Replicating MIC_Aerobic->MIC_Hypoxic Seahorse Seahorse XF Analysis (OCR Drop Confirmation) MIC_Aerobic->Seahorse Confirm MOA Cyto_Vero Cytotoxicity (Vero Cells) Selectivity Index > 50? MIC_Hypoxic->Cyto_Vero Validated VALIDATED CANDIDATE Proceed to In Vivo Cyto_Vero->Validated Pass Fail REJECT CANDIDATE Cyto_Vero->Fail Fail

Caption: A rigorous "Go/No-Go" cascade. Failure at any specificity or potency step halts the validation.

References

  • Hong, W. et al. (2017). Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis.[3] Journal of Medicinal Chemistry.

  • Lu, Y. et al. (2018). Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery. Pathogens.[1][2][3][4][5][6][7][8][9][10][11]

  • Dunn, G.P. et al. (2014). The respiratory chain of Mycobacterium tuberculosis as a target for therapeutic intervention. Microbiology.[1][2][3][4][5][6][7][8][9][10][11]

  • Cook, G.M. et al. (2017). The energetic physiology of Mycobacterium tuberculosis during hypoxia. Annual Review of Microbiology.

Sources

Safety & Regulatory Compliance

Safety

Executive Summary &amp; Compound Identification

Subject: Operational Directive: Safe Disposal and Handling Protocols for MTC420 (Anti-Tuberculosis Agent) This directive outlines the mandatory disposal and handling procedures for MTC420 (CAS# 2088930-66-7). As a potent...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Directive: Safe Disposal and Handling Protocols for MTC420 (Anti-Tuberculosis Agent)

This directive outlines the mandatory disposal and handling procedures for MTC420 (CAS# 2088930-66-7). As a potent anti-tuberculosis agent targeting the respiratory chain (specifically cytochrome bd oxidase) of Mycobacterium tuberculosis, MTC420 presents specific bioactive hazards that distinguish it from standard organic reagents.

While often shipped as "non-hazardous" for transport stability, experimental waste containing MTC420 must be treated as distinct hazardous chemical waste due to its high biological potency (IC50 ~76 nM) and fluorinated structure.

Technical Profile for Disposal Classification:

ParameterDataOperational Implication
Chemical Name 2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-oneHalogenated Compound (Contains 4 Fluorine atoms).[1][2][3][4][5][6][7]
CAS Number 2088930-66-7Unique identifier for waste manifesting.
Molecular Weight 376.35 g/mol Moderate molecular weight organic.
Solubility Soluble in DMSOWaste will primarily be organic solvent-based.
Bioactivity Potent Anti-TB (IC50 < 100 nM)Treat as High-Potency API (HPAPI).
Physical State Solid PowderDust inhalation risk during weighing.

Core Directive: The "Zero-Release" Protocol

As a Senior Application Scientist, I advise against treating MTC420 as generic organic waste. The presence of the fluorinated quinolone core requires specific oxidation protocols during incineration to prevent environmental persistence.

The Golden Rule: All MTC420 waste streams must be segregated for High-Temperature Incineration . Do not utilize drain disposal or standard landfill trash for any quantity, however minute.

A. Solid Waste (Pure Compound)
  • Scenario: Expired stock or surplus powder.

  • Protocol:

    • Do not remove from the original vial if possible.

    • Cap the vial tightly and wrap the cap with Parafilm to prevent fugitive dust.

    • Place the vial into a secondary clear zip-lock bag.

    • Labeling: Affix a hazardous waste tag labeled: "Solid Chemical Waste: MTC420 - Toxic/Bioactive - Halogenated."

    • Disposal Path: Segregate into the Solid Hazardous Waste bin destined for incineration.

B. Liquid Waste (Stock Solutions & Mother Liquors)
  • Scenario: MTC420 dissolved in DMSO or reaction byproducts.

  • Causality: MTC420 contains four fluorine atoms. When mixed with organic solvents, this classifies the mixture as Halogenated Organic Waste .

  • Protocol:

    • Collect in a dedicated carboy compatible with the solvent (usually HDPE for DMSO).

    • Do not mix with oxidizing acids (Nitric/Perchloric) to avoid uncontrolled exotherms with the organic solvent.

    • Labeling: "Halogenated Organic Solvent Waste - Contains MTC420."

    • Disposal Path: RCRA Hazardous Waste Stream (Fuel Blending/Incineration).

C. Aqueous Waste (Cell Culture Media/Buffers)
  • Scenario: Media containing dilute MTC420 (nM to µM range).

  • Protocol:

    • Deactivation (Optional but Recommended): For large volumes (>1L), treat with 10% bleach solution for 30 minutes to degrade biological contaminants, though this may not fully mineralize the fluorinated ring.

    • Collection: Collect in "Aqueous Toxic" waste containers.

    • Prohibition: NEVER pour down the sink. The high potency against mycobacteria can disrupt wastewater treatment plant microbial biomes if released in bulk.

Decontamination & Spill Response

Trust in laboratory safety relies on self-validating cleanup systems. If a spill occurs, you must assume the powder is easily aerosolized.

  • Evacuation: Clear the immediate area of personnel.

  • PPE: Double nitrile gloves, lab coat, and N95 or P100 respirator (powder spill) are mandatory.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water or DMSO) to prevent dust generation. Do not dry sweep.

    • Liquid Spill: Absorb with vermiculite or standard spill pads.

  • Cleaning:

    • Wipe the area three times with a soap/water solution, followed by a 70% ethanol rinse.

    • Dispose of all cleanup materials (gloves, towels, pads) into the Solid Hazardous Waste bin.

Visualizing the Workflow

The following diagram illustrates the logical decision tree for MTC420 disposal. This ensures that regardless of the waste state, the material ends up in the correct incineration stream.

MTC420_Disposal Start MTC420 Waste Generated State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid Solution State_Check->Liquid Debris Contaminated PPE/Tips State_Check->Debris Pure_Solid Pure Compound Solid->Pure_Solid Solvent_Check Solvent Type? Liquid->Solvent_Check Bin_Solid_Tox Stream B: Solid Hazardous Waste Debris->Bin_Solid_Tox Sealed DMSO_Soln Organic (DMSO/MeOH) Solvent_Check->DMSO_Soln Organic Aqueous Aqueous (Media/Buffer) Solvent_Check->Aqueous Water-based Pure_Solid->Bin_Solid_Tox Double Bagged Bin_Halogen Stream A: Halogenated Organic Waste DMSO_Soln->Bin_Halogen Contains Fluorine Bin_Aq_Tox Stream C: Aqueous Toxic Waste Aqueous->Bin_Aq_Tox Incineration FINAL DISPOSAL: High-Temp Incineration Bin_Halogen->Incineration Bin_Solid_Tox->Incineration Bin_Aq_Tox->Incineration

Caption: Logical flow for segregating MTC420 waste streams based on physical state and solvent composition.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: MTC420

CAS No: 2088930-66-7 | Class: Anti-tuberculosis Agent (Heterocyclic Quinolone) | State: Solid Powder[1] Executive Safety Summary Immediate Action Required: MTC420 is a potent bioactive research compound with nanomolar ef...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2088930-66-7 | Class: Anti-tuberculosis Agent (Heterocyclic Quinolone) | State: Solid Powder[1]

Executive Safety Summary

Immediate Action Required: MTC420 is a potent bioactive research compound with nanomolar efficacy (


).[1] While early literature suggests a favorable toxicological profile in animal models, occupational safety standards require treating this as a Potent Compound (OEB 4 equivalent)  until comprehensive chronic toxicity data (genotoxicity, reproductive toxicity) is established.[1]

Core Hazard: Inhalation of airborne particulates during weighing/transfer and dermal absorption, particularly when solubilized in organic solvents like DMSO.[1]

Quick Reference: Safety Parameters
ParameterSpecificationCritical Note
Occupational Exposure Band (OEB) Band 4 (Default) Target OEL:

.[1] Strict containment required.[1][2][3]
Physical State Solid PowderHigh electrostatic potential; risk of aerosolization.[1]
Solubility Vehicle DMSO / DMFWARNING: DMSO enhances skin permeability, carrying the API directly into the bloodstream.[1]
Primary Route of Exposure Inhalation & DermalRespiratory protection is non-negotiable for open handling.[1]

The PPE Ensemble: A Layered Defense System

Scientific Rationale: PPE is the final barrier, not the first.[1] The following ensemble is designed to withstand both particulate penetration and solvent permeation.

A. Respiratory Protection

Standard: PAPR (Powered Air Purifying Respirator) or N95/P100 (Fit-tested) ONLY if used within a certified fume hood.[1]

  • Why: MTC420 is a fine powder.[1] Standard surgical masks offer zero protection against API aerosols (<5 microns).[1]

  • Configuration: If handling outside a Biosafety Cabinet (BSC) or Contained Vented Enclosure (CVE), a loose-fitting PAPR with HEPA filters provides a higher Assigned Protection Factor (APF = 25-1000) than an N95 (APF = 10).[1]

B. Dermal Protection (Hands)

Standard: Double-Gloving Strategy (Nitrile over Nitrile/Laminate).[1]

  • Inner Glove: Extended cuff Nitrile (minimum 4 mil).[1]

  • Outer Glove: High-performance Nitrile or Silver Shield® (Laminate) if handling DMSO stock solutions.[1]

  • Mechanism: Nitrile provides physical strength.[1] Laminate resists organic solvent permeation.[1]

  • Change Frequency: Replace outer gloves every 30 minutes or immediately upon splash contact.[1] DMSO breakthrough time for standard nitrile can be <5 minutes.[1]

C. Body & Eye Protection[1][4]
  • Gowning: Tyvek® Lab Coat (Closed front, elastic cuffs) or Coveralls.[1] Cotton coats are porous and retain powder, creating a secondary exposure source.[1]

  • Eyes: Chemical Splash Goggles (Indirect vented).[1] Safety glasses are insufficient for powders that drift.[1]

Operational Protocol: Handling MTC420

Objective: Isolate the worker from the compound during the critical "Make-Up" phase (Solid


 Liquid).[1]
Phase 1: Preparation & Weighing

Location: Class II Type B2 Biosafety Cabinet or Chemical Fume Hood.

  • Static Elimination: Place an ionizing fan or anti-static gun inside the hood.[1] MTC420 powder is prone to static charge, causing "fly-away" particles.[1]

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[1]

  • Tare Weighing: Place the receiving vial (scintillation vial) on the balance inside the hood. Do not remove the balance from the hood.[1]

Phase 2: Solubilization (The Critical Risk Point)

Risk: Once dissolved in DMSO, MTC420 poses the highest systemic risk due to transdermal absorption.[1]

  • Solvent Addition: Add DMSO gently down the side of the vial to minimize aerosol disturbance.

  • Vortexing: Cap the vial tightly. Vortex inside the hood.

    • Safety Check: Inspect the cap liner for degradation before vortexing.[1]

  • Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with 10% bleach or alcohol before removing it from the hood.[1]

Phase 3: Decontamination & Disposal[1]
  • Solid Waste: All contaminated consumables (pipette tips, weigh boats, gloves) must be disposed of in a sealed "Hazardous Drug/API" waste container (typically yellow or black bin), not general biohazard trash.[1]

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Solvent + Toxic API".[1]

  • Surface Decon: Wash hood surface with 10% bleach (to degrade biological activity) followed by 70% Ethanol (to remove residue).[1]

Visualizing the Safety Workflow

Diagram 1: Hierarchy of Exposure Control

This decision tree illustrates when to upgrade from standard PPE to high-potency protocols.

G Start Start: Handling MTC420 StateCheck Is Compound in Solution? Start->StateCheck SolidState Solid Powder Form StateCheck->SolidState No LiquidState Liquid (DMSO/Media) StateCheck->LiquidState Yes EngControl Engineering Control: Use BSC or CVE SolidState->EngControl Primary Defense SolventCheck Is Solvent DMSO? LiquidState->SolventCheck PPE_Solid PPE Upgrade: N95/PAPR + Tyvek + Double Gloves EngControl->PPE_Solid Secondary Defense PPE_Standard Standard PPE: Nitrile Gloves + Lab Coat SolventCheck->PPE_Standard No (Aqueous) PPE_DMSO Enhanced PPE: Laminate Gloves Required (Permeation Risk) SolventCheck->PPE_DMSO Yes

Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the critical escalation for DMSO handling.

Diagram 2: Gowning & De-gowning Sequence

Proper removal (doffing) is where most self-contamination occurs.[1]

G cluster_0 Donning (Entry) cluster_1 Doffing (Exit) Step1 1. Shoe Covers Step2 2. Tyvek Gown Step1->Step2 Step3 3. Inner Gloves Step2->Step3 Step4 4. Outer Gloves (Taped to Sleeve) Step3->Step4 Step5 1. Outer Gloves (Peel Inside-Out) Step4->Step5 Experiment Complete Step6 2. Gown Removal (Roll Down/Away) Step5->Step6 Step7 3. Inner Gloves Step6->Step7 Step8 4. Wash Hands (Soap/Water 20s) Step7->Step8

Caption: Sequential gowning protocol. Taping outer gloves to sleeves prevents powder exposure to wrists.[1]

Emergency Response

In Case of Exposure:

  • Inhalation: Move immediately to fresh air. Seek medical attention. Provide SDS/CAS number to responders.[1][4]

  • Skin Contact (Powder): Brush off excess powder gently.[1] Wash with soap and water for 15 minutes.[1]

  • Skin Contact (DMSO Solution): Do NOT use alcohol (enhances absorption).[1] Wash with copious water immediately.[1]

  • Spill (Powder): Do not sweep (creates dust).[1] Cover with wet paper towels (to dampen), then scoop into hazardous waste.[1]

References

  • Hong, W. D., et al. (2017).[1][5] Rational Design, Synthesis and Biological Evaluation of Heterocyclic Quinolones Targeting the respiratory chain of Mycobacterium tuberculosis.[1][5] Journal of Medicinal Chemistry, 60(9), 3703–3726.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MTC420
Reactant of Route 2
Reactant of Route 2
MTC420
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